tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPNTJQMXAHNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192606 | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-05-0, 167081-37-0 | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130369-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
An In-Depth Technical Guide to the Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a valuable building block in modern medicinal chemistry. The presence of a rigid, three-dimensional cyclobutane scaffold, combined with orthogonal amino and hydroxyl functionalities, makes this intermediate highly sought after for the development of novel therapeutic agents.[1][2] This document delves into the strategic retrosynthetic analysis, detailed synthetic methodologies, and step-by-step experimental protocols. The causality behind experimental choices is explained, ensuring that the described protocols are robust and reproducible for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
Substituted cyclobutanes are privileged motifs in drug discovery, offering an escape from the "flatland" of aromatic ring systems and providing improved physicochemical properties.[1][2] The target molecule, this compound, features a cis or trans 1,3-disubstituted cyclobutane core. This substitution pattern allows for the precise spatial orientation of pharmacophoric elements. The molecule contains two key functional groups: a primary alcohol, which can be further functionalized or act as a hydrogen bond donor/acceptor, and a Boc-protected amine, a stable carbamate that allows for the selective unmasking of the primary amine under acidic conditions for subsequent elaboration.[3][4]
The synthesis of such structures is non-trivial due to the inherent ring strain of the cyclobutane core and the need for stereochemical control.[2] This guide will focus on a practical and efficient synthetic approach starting from a key intermediate, highlighting the critical transformations required to achieve the target compound.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into more readily available precursors. The most apparent disconnection is the carbamate bond, a standard protection step. This reveals the core building block: 3-(hydroxymethyl)cyclobutylamine. This key intermediate can be envisioned as arising from the reduction and functional group interconversion of a cyclobutane derivative bearing carboxylic acid functionalities.
References
- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
An In-Depth Technical Guide to N-Boc-3-(hydroxymethyl)cyclobutanamine: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthetic strategies, and analytical characterization of N-Boc-3-(hydroxymethyl)cyclobutanamine. This valuable building block is of significant interest in medicinal chemistry due to the unique conformational constraints and improved pharmacokinetic profiles that cyclobutane scaffolds can impart to drug candidates.
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in modern drug design.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the inherent ring strain of cyclobutane results in a more rigid, puckered conformation.[1] This conformational rigidity can be advantageous in drug discovery by pre-organizing pharmacophoric elements for optimal interaction with biological targets, thereby enhancing potency and selectivity.[1] The incorporation of cyclobutane moieties has been shown to improve the metabolic stability and overall pharmacokinetic properties of therapeutic agents.[2]
N-Boc-3-(hydroxymethyl)cyclobutanamine combines this advantageous scaffold with two key functional groups: a Boc-protected amine and a primary alcohol. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, offering stability under a range of reaction conditions and facile removal under acidic conditions.[3][4][5][6] The hydroxymethyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with target proteins, contributing to binding affinity.[7][8][9]
This guide will delve into the specific physicochemical characteristics of this compound, provide insights into its synthesis, and detail its analytical characterization.
Physicochemical Properties
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | N/A |
| Molecular Weight | 201.26 g/mol | [10] |
| Appearance | White to off-white solid (predicted) | [11] |
| Melting Point | Not available | N/A |
| Boiling Point | 312.2 ± 11.0 °C (Predicted for an isomer) | [11] |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | General knowledge |
| pKa | 12.12 ± 0.20 (Predicted for an isomer) | [11] |
| LogP | 1.4261 (Predicted for an isomer) | [10] |
| Topological Polar Surface Area (TPSA) | 58.56 Ų (Predicted for an isomer) | [10] |
Synthesis and Reaction Pathways
A plausible synthetic route to N-Boc-3-(hydroxymethyl)cyclobutanamine can be devised from commercially available starting materials, drawing from established methodologies for cyclobutane synthesis and amine protection. A potential pathway is outlined below, based on literature precedents for the synthesis of related compounds.
Proposed Synthetic Pathway
A likely synthetic approach would involve the reduction of a 3-(Boc-amino)cyclobutanecarboxylic acid derivative. This strategy leverages the availability of cyclobutane precursors and standard protecting group and reduction chemistries.
Caption: Proposed synthesis of N-Boc-3-(hydroxymethyl)cyclobutanamine.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol for the synthesis of a related compound, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, which can be adapted for the target molecule.[11]
Step 1: Esterification of N-Boc-3-aminocyclobutanecarboxylic acid
-
To a solution of N-Boc-3-aminocyclobutanecarboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester.
Step 2: Reduction of the Methyl Ester
-
Dissolve the methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(hydroxymethyl)cyclobutanamine.
Analytical Characterization: Spectroscopic Profile
The structural confirmation of N-Boc-3-(hydroxymethyl)cyclobutanamine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the hydroxymethyl group, and the Boc protecting group. The protons on the cyclobutane ring will likely appear as complex multiplets in the range of 1.5-2.5 ppm. The methylene protons of the hydroxymethyl group would be expected around 3.5 ppm, and the methine proton to which the N-Boc group is attached would appear around 3.8-4.2 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.4 ppm.[12][13]
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclobutane ring (typically in the range of 30-50 ppm), the hydroxymethyl carbon (around 65 ppm), the methine carbon bearing the N-Boc group (around 50-60 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the hydroxyl group around 3300-3500 cm⁻¹, an N-H stretch from the carbamate at approximately 3300-3400 cm⁻¹, a strong C=O stretch from the Boc carbonyl group around 1680-1700 cm⁻¹, and C-H stretching vibrations of the cyclobutane and tert-butyl groups in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.14. Fragmentation patterns would likely involve the loss of the Boc group or the hydroxymethyl group.
Handling, Storage, and Safety
Handling: N-Boc-3-(hydroxymethyl)cyclobutanamine should be handled in a well-ventilated area, preferably in a chemical fume hood. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential to avoid skin and eye contact.
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8 °C is recommended.
Safety: While specific toxicity data for this compound is not available, related compounds are classified as harmful if swallowed and may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. If ingested or if irritation persists, seek medical attention.
Conclusion
N-Boc-3-(hydroxymethyl)cyclobutanamine is a valuable and versatile building block for drug discovery and organic synthesis. Its unique conformational properties, stemming from the cyclobutane core, coupled with the synthetic handles of a protected amine and a primary alcohol, make it an attractive scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its physicochemical properties, a plausible synthetic strategy, and expected analytical characteristics to aid researchers in its effective utilization.
References
- 1. rsc.org [rsc.org]
- 2. 1142211-17-3 | tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 3. tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7 - Abovchem [abovchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1338812-41-1|tert-Butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 6. PubChemLite - Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. 167081-37-0|tert-Butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]
A Technical Guide to tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth analysis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, stereoisomers, physicochemical properties, synthesis, and pivotal applications, particularly in the burgeoning field of targeted protein degradation. This document is structured to provide not only technical data but also expert insights into the practical utility and strategic value of this versatile molecule.
Introduction and Chemical Identity
This compound is a bifunctional organic molecule featuring a cyclobutane scaffold. This structure is of significant interest in medicinal chemistry as the cyclobutane ring offers a rigid, three-dimensional framework that can orient functional groups in precise vectors, a desirable trait for optimizing interactions with biological targets. The molecule contains a primary alcohol and a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a crucial protecting group in multi-step syntheses, easily removable under acidic conditions, while the hydroxyl group provides a handle for further chemical modification.
A key feature of this compound is its stereochemistry. The 1,3-substitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers, which are distinct chemical entities with unique CAS numbers and potentially different biological activities in the final drug molecule.
-
cis-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
-
trans-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
-
CAS Number: 167081-37-0[4]
-
The choice between the cis and trans isomer is a critical decision in a synthetic campaign, as the spatial relationship between the amine and hydroxymethyl substituents will dictate the geometry of the final molecule.
Physicochemical Properties
The physicochemical properties of these isomers are essential for their handling, reaction setup, and formulation. Below is a summary of their key characteristics, compiled from various chemical supplier databases.
| Property | cis-isomer | trans-isomer |
| CAS Number | 142733-64-0[1][2][3] | 167081-37-0[4] |
| Molecular Formula | C₁₀H₁₉NO₃[1][2] | C₁₀H₁₉NO₃[4] |
| Molecular Weight | 201.26 g/mol [1][2] | 201.26 g/mol [4] |
| Appearance | Solid[1] | Data not available |
| Purity | Typically ≥97%[2] | Typically ≥97%[4] |
| Storage | Room temperature, sealed in dry conditions[2] | Room temperature[4] |
Synthesis and Workflow
The synthesis of this compound isomers originates from the corresponding amino alcohol, (3-aminocyclobutyl)methanol. The critical step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and robust transformation in organic synthesis.
The general workflow for the synthesis is depicted below:
Caption: General synthesis workflow for Boc-protection.
Experimental Protocol: Boc Protection of (3-aminocyclobutyl)methanol
This protocol is a representative procedure based on established methods for Boc protection of amino alcohols.
-
Dissolution: Dissolve the starting amino alcohol, cis- or trans-(3-aminocyclobutyl)methanol, in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide, to the solution. The base scavenges the acidic byproduct of the reaction.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile building block in the synthesis of complex drug molecules. The distinct functionalities—a protected amine and a reactive alcohol—allow for sequential and controlled chemical modifications.
A particularly relevant application is in the construction of PROTACs (PROteolysis TArgeting Chimeras) and other molecular glues, a revolutionary approach in drug discovery aimed at targeted protein degradation. This is supported by the classification of these compounds as "Protein Degrader Building Blocks" by chemical suppliers.[2][4]
The logical workflow for utilizing this building block in PROTAC synthesis is illustrated below:
Caption: Application workflow in PROTAC synthesis.
In this workflow:
-
The hydroxyl group of the building block is typically used as an attachment point for a linker, which will connect to the protein-of-interest (POI) ligand.
-
The Boc protecting group is then removed to reveal the primary amine.
-
Finally, a ligand for an E3 ubiquitin ligase is coupled to this newly freed amine, completing the synthesis of the heterobifunctional PROTAC molecule.
The rigid cyclobutane core provided by this building block helps to control the distance and spatial orientation between the POI ligand and the E3 ligase ligand, which is a critical factor for efficient ternary complex formation and subsequent protein degradation.
Conclusion
This compound, in both its cis and trans isomeric forms, represents a high-value chemical tool for researchers in medicinal chemistry and drug development. Its well-defined stereochemistry, orthogonal protecting groups, and rigid core make it an ideal scaffold for the synthesis of complex molecules, most notably in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties and synthetic utility is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
A Guide to the Structural Elucidation of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate using 1H and 13C NMR Spectroscopy
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the spectral features of this molecule, grounded in fundamental NMR principles and supported by data from analogous structures.
Introduction
This compound is a bifunctional organic molecule incorporating a carbamate-protected amine and a primary alcohol, both attached to a cyclobutane ring. Such structures are valuable building blocks in medicinal chemistry, offering a rigid scaffold for the spatial presentation of functional groups. Unambiguous structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the expected ¹H and ¹³C NMR spectra of this compound, providing a framework for its identification and characterization.
Molecular Structure and Predicted NMR Active Nuclei
The structure of this compound contains several distinct proton and carbon environments, each expected to produce a unique signal in the NMR spectrum. The presence of a stereocenter where the carbamate is attached, and the cis/trans relationship of the substituents on the cyclobutane ring, will influence the chemical shifts and coupling patterns. For the purpose of this guide, we will consider the trans isomer as a representative example.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit several key signals. The tert-butyloxycarbonyl (Boc) protecting group provides a highly characteristic and easily identifiable signal.[1]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~4.8 | Broad Singlet | 1H | NH |
| b | ~4.0 | Multiplet | 1H | CH -N |
| c | ~3.6 | Doublet | 2H | CH₂ -OH |
| d | ~2.5 | Multiplet | 1H | CH -CH₂OH |
| e | ~2.2 | Multiplet | 2H | Cyclobutane CH₂ (cis to substituents) |
| f | ~1.8 | Multiplet | 2H | Cyclobutane CH₂ (trans to substituents) |
| g | 1.45 | Singlet | 9H | -C(CH₃ )₃ |
| h | ~1.6 | Broad Singlet | 1H | OH |
Interpretation of the ¹H NMR Spectrum:
-
Boc Group (-C(CH₃)₃): A sharp, intense singlet is expected around 1.45 ppm, integrating to nine protons.[1] This is a hallmark of the Boc protecting group and its presence is a primary indicator of successful carbamate formation.
-
Carbamate N-H: A broad singlet is anticipated around 4.8 ppm. The chemical shift of this proton is highly dependent on solvent and concentration.
-
Cyclobutane Protons: The protons on the cyclobutane ring will present as a series of complex multiplets between approximately 1.8 and 2.5 ppm. The exact chemical shifts and coupling constants will depend on the cis/trans stereochemistry of the substituents. The proton alpha to the nitrogen (CH-N) is expected to be the most downfield of the ring protons, appearing as a multiplet around 4.0 ppm due to the deshielding effect of the adjacent nitrogen atom. The proton alpha to the hydroxymethyl group (CH-CH₂OH) is predicted to be a multiplet around 2.5 ppm.
-
Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a doublet around 3.6 ppm, coupled to the adjacent methine proton. The hydroxyl proton itself will likely be a broad singlet around 1.6 ppm, and its chemical shift can vary with concentration and temperature.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| a | ~156.0 | C =O (Carbamate) |
| b | ~79.5 | -C (CH₃)₃ |
| c | ~65.0 | -C H₂OH |
| d | ~50.0 | C H-N |
| e | ~38.0 | C H-CH₂OH |
| f | ~30.0 | Cyclobutane C H₂ |
| g | 28.4 | -C(C H₃)₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to resonate at the most downfield position, around 156.0 ppm.[2]
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 79.5 ppm, while the three equivalent methyl carbons will give a strong signal at approximately 28.4 ppm.[3]
-
Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is predicted to be in the region of 65.0 ppm.
-
Cyclobutane Carbons: The carbon atom attached to the nitrogen (CH-N) will be deshielded and is expected around 50.0 ppm. The carbon bearing the hydroxymethyl group (CH-CH₂OH) is predicted around 38.0 ppm. The remaining two methylene carbons of the cyclobutane ring are expected to have a chemical shift of approximately 30.0 ppm.
Experimental Protocol for NMR Data Acquisition
The following provides a standardized workflow for acquiring high-quality NMR data for compounds such as this compound.
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm. For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a robust method for the structural confirmation of this compound. The characteristic signals of the Boc group, in conjunction with the chemical shifts and coupling patterns of the cyclobutane and hydroxymethyl protons, allow for a complete and unambiguous assignment of the molecule's structure. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and related compounds.
References
mass spectrometry analysis of N-Boc-3-(hydroxymethyl)cyclobutanamine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-Boc-3-(hydroxymethyl)cyclobutanamine
Abstract
N-Boc-3-(hydroxymethyl)cyclobutanamine and its isomers are valuable building blocks in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutics due to their role as sp3-rich bioisosteres.[1][][3] Accurate structural verification and purity assessment are critical checkpoints in the drug discovery pipeline. Mass spectrometry, particularly Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), serves as an indispensable tool for this purpose, offering high sensitivity, speed, and detailed structural information from minimal sample quantities. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of N-Boc-3-(hydroxymethyl)cyclobutanamine. Authored from the perspective of a Senior Application Scientist, it moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will detail the entire workflow, from sample preparation to the elucidation of fragmentation pathways, providing researchers with the necessary tools to confidently characterize this important molecular scaffold.
Introduction: The Analytical Imperative
The target analyte, tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (Figure 1), possesses a combination of functional groups that define its analytical behavior: a labile tert-Butyloxycarbonyl (Boc) protecting group, a primary alcohol, and a cyclobutane ring. Each of these moieties presents distinct and predictable fragmentation patterns under mass spectrometric analysis. The compound's molecular formula is C₁₀H₁₉NO₃, giving it a monoisotopic mass of 201.1365 Da.
The Boc group is ubiquitous in organic synthesis for the temporary protection of amines.[4] Its lability under acidic conditions, which are often employed in ESI-MS, makes its fragmentation behavior a key diagnostic signature.[5] The cyclobutane core, a strained ring system, is also prone to characteristic cleavage, typically through the elimination of neutral molecules like ethylene.[6][7] Understanding these intrinsic properties is fundamental to designing a definitive analytical strategy. This guide will leverage these characteristics to build a logical, multi-step process for structural confirmation.
Figure 1: Chemical Structure of N-Boc-3-(hydroxymethyl)cyclobutanamine Molecular Formula: C₁₀H₁₉NO₃ Monoisotopic Mass: 201.1365 Da
Foundational Concepts: Ionization and Fragmentation
For a polar, non-volatile small molecule like our analyte, Electrospray Ionization (ESI) is the method of choice.[8][9] Unlike harsher techniques like Electron Ionization (EI), ESI is a "soft" ionization method that typically preserves the intact molecule, yielding a protonated molecular ion, [M+H]⁺. This is crucial for establishing the correct molecular weight as the primary piece of evidence.
The principle of ESI relies on creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until Coulombic repulsion overcomes surface tension, ejecting gas-phase ions.[9] For our analyte, the basic nitrogen atom of the carbamate is the most likely site of protonation, especially in the presence of an acidic modifier.[10] This process results in the formation of the [M+H]⁺ ion at m/z 202.1438.
While the full-scan mass spectrum confirms the molecular weight, it provides limited structural information. To confirm the connectivity of the atoms, we employ Tandem Mass Spectrometry (MS/MS). In this technique, the [M+H]⁺ precursor ion is isolated, subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting product ions are mass-analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule.
Experimental Workflow: From Sample to Spectrum
A successful analysis is built upon a systematic and reproducible workflow. The following diagram and protocols outline a self-validating system for the characterization of N-Boc-3-(hydroxymethyl)cyclobutanamine.
Caption: End-to-end workflow for MS analysis.
Experimental Protocol: Sample Preparation
This protocol is designed to ensure complete solubilization and efficient ionization.
-
Stock Solution Preparation: Accurately weigh ~1 mg of N-Boc-3-(hydroxymethyl)cyclobutanamine standard and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Ensure complete dissolution by vortexing.
-
Working Solution Preparation: Dilute the stock solution 1:100 into a solvent mixture of 50:50 acetonitrile/water to yield a working concentration of 10 µg/mL. This solvent system is typical for ESI and promotes stable spray formation.
-
Acidification: To the working solution, add formic acid to a final concentration of 0.1% (v/v). This is a critical step. The acid serves to suppress deprotonation of the hydroxyl group and, more importantly, provides a source of protons to ensure the formation of the desired [M+H]⁺ ion.[11]
Instrumentation & Parameters
The following parameters are a robust starting point for analysis on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen in the carbamate is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electric field for efficient droplet formation and ion emission.[9] |
| Source Temperature | 120 - 150 °C | Assists in solvent evaporation without causing thermal degradation of the analyte. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates desolvation of the ESI droplets. |
| Nebulizer Gas | 30 - 45 psi | Aids in the formation of a fine, stable aerosol spray. |
| Mass Range (MS1) | m/z 50 - 500 | A range sufficient to observe the precursor ion and potential low-mass adducts or impurities. |
| Collision Energy (MS2) | 10 - 30 eV (Ramped) | A ramped or stepped collision energy ensures a rich fragmentation spectrum, capturing both low-energy (e.g., Boc loss) and high-energy (e.g., ring cleavage) fragmentations. |
Mass Spectral Interpretation & Fragmentation Analysis
Full Scan MS Analysis
The initial full scan (MS1) spectrum is expected to show a prominent ion at m/z 202.1438, corresponding to the protonated molecule [C₁₀H₁₉NO₃+H]⁺. High-resolution analysis is key to confirming the elemental composition. A mass accuracy below 5 ppm provides high confidence in the assigned formula. Adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 224.1257 and the potassium adduct [M+K]⁺ at m/z 240.1000, may also be observed, further corroborating the molecular weight.[8]
| Ion Species | Elemental Composition | Calculated m/z |
| [M+H]⁺ | [C₁₀H₂₀NO₃]⁺ | 202.1438 |
| [M+Na]⁺ | [C₁₀H₁₉NNaO₃]⁺ | 224.1257 |
| [M+K]⁺ | [C₁₀H₁₉NKO₃]⁺ | 240.1000 |
Tandem MS (MS/MS) Analysis: Deconstructing the Molecule
The MS/MS spectrum of the [M+H]⁺ precursor ion is where detailed structural information is revealed. The fragmentation is dominated by the lability of the Boc group and the strained cyclobutane ring. The primary pathways are outlined below.
Caption: Proposed MS/MS fragmentation pathways.
-
Pathway A: Boc Group Fragmentation (The Diagnostic Signature)
-
Loss of isobutene (-56 Da): A very common and often base peak fragmentation for N-Boc protected compounds is the neutral loss of isobutene (C₄H₈) via a rearrangement, leading to a carbamic acid intermediate ion at m/z 146.09 .[5][12]
-
Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond results in the loss of the C₅H₉O₂ moiety, yielding the protonated 3-(hydroxymethyl)cyclobutanamine ion at m/z 102.09 . This is a definitive marker for the core structure.
-
Formation of tert-butyl cation (+57 Da): The appearance of a low-mass ion at m/z 57.07 corresponding to the tert-butyl cation ([C₄H₉]⁺) is a hallmark of any molecule containing this group.[13]
-
-
Pathway B: Side-Chain and Ring Fragmentation
-
Loss of Water (-18 Da): The hydroxymethyl group can easily eliminate a molecule of water, especially at higher collision energies. This can occur from the precursor ion to give m/z 184.13 , or from subsequent fragments like the m/z 102 ion to produce m/z 84.08 .
-
Cyclobutane Ring Cleavage: The strained cyclobutane ring can fragment. For example, the m/z 102 ion (the deprotected amine) can undergo ring opening and subsequent cleavage. A common loss from cyclobutane systems is ethylene (28 Da).[7] More complex rearrangements can also occur, and the exact pathways are best confirmed with high-resolution data.
-
Conclusion: A Self-Validating Analytical Narrative
The mass spectrometric analysis of N-Boc-3-(hydroxymethyl)cyclobutanamine is a logical process of structural deduction. The analytical narrative is self-validating when approached systematically. The full scan MS confirms the elemental composition via the accurate mass of the [M+H]⁺ ion. The subsequent MS/MS analysis provides irrefutable evidence of the key structural motifs: the presence of the Boc group is confirmed by the characteristic neutral losses of 56 and 100 Da and the observation of an ion at m/z 57. The core structure is confirmed by the presence of the m/z 102 product ion, which corresponds to the protonated aminocyclobutane methanol backbone. By following the protocols and understanding the fragmentation logic outlined in this guide, researchers in drug development can achieve confident and unambiguous characterization of this important synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery | Department of Chemistry [chem.ox.ac.uk]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
Introduction to tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate and the Imperative of Solubility
An In-depth Technical Guide to the Solubility of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Common Laboratory Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a predictive analysis based on molecular structure, a selection of recommended solvents for screening, and a detailed experimental protocol for determining thermodynamic solubility. This approach is designed to empower researchers and drug development professionals with both theoretical insights and practical methodologies.[1]
This compound (Molecular Formula: C₁₀H₁₉NO₃, Molecular Weight: 201.26 g/mol ) is a carbamate-protected amino alcohol containing a cyclobutane ring.[2][3] Such structures are of interest in medicinal chemistry as building blocks for more complex molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. Poor solubility can present significant challenges during various stages of drug development, from initial screening to final dosage form design.[4] Therefore, a thorough understanding of the solubility profile of a compound like this compound in a range of solvents is paramount for its successful application.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6][7] The structure of this compound possesses both polar and non-polar features, suggesting a nuanced solubility profile.
-
Polar Moieties: The presence of a hydroxyl (-OH) group and a carbamate (-NHCOO-) linkage introduces polarity to the molecule. These functional groups are capable of forming hydrogen bonds, which will favor solubility in polar, protic solvents like water and alcohols.[6]
-
Non-Polar Moieties: The tert-butyl group and the cyclobutyl ring are non-polar hydrocarbon components. These will contribute to solubility in non-polar or weakly polar aprotic solvents.[5]
Based on this structural analysis, it is predicted that this compound will exhibit moderate to good solubility in polar aprotic solvents and alcohols, limited solubility in highly polar solvents like water, and poor solubility in non-polar aliphatic hydrocarbon solvents.
Recommended Solvents for Solubility Screening
The following table provides a curated list of common laboratory solvents, categorized by their polarity, for the experimental determination of solubility. This selection covers a broad range of solvent properties to comprehensively map the solubility profile of the target compound.
| Solvent Category | Solvent | Rationale for Inclusion | Predicted Solubility |
| Polar Protic | Water | The universal biological solvent; solubility is critical for assessing potential bioavailability. The presence of H-bond donors and acceptors suggests some aqueous solubility.[6] | Low to Moderate |
| Ethanol | A common, less polar protic solvent than water, often used in formulations. The alkyl chain can interact with the non-polar parts of the solute. | Good | |
| Methanol | A highly polar alcohol, effective at solvating polar functional groups. | Good | |
| Isopropanol (IPA) | A less polar alcohol, useful for understanding the impact of decreasing solvent polarity. | Moderate to Good | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds. | High |
| Acetone | A common, moderately polar aprotic solvent. | Good | |
| Acetonitrile (ACN) | A moderately polar aprotic solvent frequently used in chromatography. | Moderate | |
| Dichloromethane (DCM) | A common, weakly polar aprotic solvent. | Moderate | |
| Non-Polar | Hexane | A non-polar hydrocarbon solvent; will test the contribution of the non-polar moieties of the solute. | Very Low |
| Toluene | An aromatic, non-polar solvent. | Low |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][8][9] It measures the equilibrium concentration of a solute in a solvent, which is achieved by allowing a suspension of the compound to equilibrate over a set period.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (as per the table above)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]
-
Add a known volume of each selected solvent to the corresponding vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[10] Filtration may lead to underestimation due to adsorption on the filter material, while centrifugation might not remove very fine particles.[10] The choice should be validated.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Advanced Analytical Techniques for Solubility Measurement
While the shake-flask method coupled with HPLC is a gold standard, other techniques can offer higher throughput or different insights:
-
Nephelometry: This technique measures the light scattered by suspended particles in a solution. It can be used for kinetic solubility testing by monitoring the precipitation of a compound from a stock solution (typically in DMSO) as it is introduced into an aqueous buffer.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine solubility without the need for phase separation, as it can distinguish between the dissolved and solid states of the compound.[8]
Data Interpretation and Reporting
The experimentally determined solubility data should be compiled into a clear and concise table. It is crucial to report the temperature at which the measurements were conducted, as solubility is temperature-dependent.[5][8]
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| DMSO | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Dichloromethane (DCM) | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. aaronchem.com [aaronchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Strategic Utility of N-Boc-3-(hydroxymethyl)cyclobutanamine in Modern Drug Discovery: A Technical Guide
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the various carbocyclic scaffolds, the cyclobutane motif has emerged as a compelling structural element. Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can effectively probe protein binding pockets and impart conformational rigidity to otherwise flexible molecules. This can lead to significant improvements in potency, selectivity, and metabolic stability. This guide provides an in-depth technical overview of a particularly valuable building block, N-Boc-3-(hydroxymethyl)cyclobutanamine, for researchers, medicinal chemists, and professionals in the pharmaceutical industry.
This document will explore the commercial availability, synthesis, characterization, and potential applications of N-Boc-3-(hydroxymethyl)cyclobutanamine, offering a comprehensive resource for its strategic deployment in drug discovery programs.
Commercial Availability and Procurement
N-Boc-3-(hydroxymethyl)cyclobutanamine, as a specialized building block, is available from a select number of fine chemical suppliers. Researchers can procure this reagent in varying quantities, typically ranging from grams to kilograms, to support discovery and process development activities.
Table 1: Representative Commercial Suppliers
| Supplier | Product Name | Purity | Notes |
| SynQuest Laboratories | N-Boc-1-(hydroxymethyl)cyclobutylamine | ≥95% | Isomer of the target compound, indicating synthetic feasibility and potential availability of the 3-substituted isomer upon request.[1] |
| Various Chemical Directories | trans-3-(Boc-aminomethyl)cyclobutylamine | ≥95% | A structurally related building block, suggesting a network of suppliers for functionalized cyclobutanes.[2] |
It is advisable to contact suppliers directly to inquire about the availability of the cis and trans isomers of N-Boc-3-(hydroxymethyl)cyclobutanamine, as well as to request certificates of analysis for batch-specific purity and characterization data.
Synthetic Routes: A Practical Approach
While several synthetic strategies can be envisioned for the preparation of N-Boc-3-(hydroxymethyl)cyclobutanamine, a practical and scalable approach can be adapted from established methodologies for the synthesis of functionalized cyclobutanes. A plausible retro-synthetic analysis suggests that the target molecule can be prepared from a commercially available cyclobutane derivative, such as a cyclobutanecarboxylic acid or a related ester.
Diagram 1: Retrosynthetic Analysis of N-Boc-3-(hydroxymethyl)cyclobutanamine
References
A Technical Guide to the Synthesis, Separation, and Characterization of the Stereoisomers of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Abstract: The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, prized for its ability to impart three-dimensionality and favorable physicochemical properties to drug candidates.[1][2] The compound tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate serves as a critical building block for introducing this scaffold. Its stereochemistry, however, presents significant challenges and opportunities in drug design. This guide provides an in-depth technical overview of the synthesis, chromatographic separation, and spectroscopic characterization of the four stereoisomers of this compound. We will explore diastereoselective synthetic strategies, detailed protocols for chiral separation, and definitive analytical methods for structural elucidation, offering a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Stereochemical Complexity of a Key Building Block
This compound is a 1,3-disubstituted cyclobutane. The presence of two stereocenters at the C1 and C3 positions gives rise to four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The spatial arrangement of the carbamate and hydroxymethyl groups defines the biological activity and pharmacokinetic properties of molecules derived from this scaffold. Therefore, controlling and confirming the stereochemistry is paramount.
The underrepresentation of cyclobutanes in marketed drugs has been attributed to a perceived lack of accessible synthetic methods and concerns about ring strain.[1] However, modern synthetic chemistry has overcome many of these barriers, enabling the creation of diverse cyclobutane libraries for fragment-based drug discovery (FBDD).[1] This guide focuses on providing the practical, technical knowledge required to master the stereochemistry of this specific, high-value building block.
Caption: The four stereoisomers of the target molecule.
Stereoselective Synthesis Strategies
Achieving a specific stereoisomer requires a carefully planned synthetic route. The primary goal is to control the diastereoselectivity (cis vs. trans). Subsequent chiral resolution or asymmetric synthesis can then isolate the desired enantiomer.
Diastereoselective Reduction
A common strategy involves the reduction of a ketone precursor, such as 3-(tert-butoxycarbonylamino)cyclobutan-1-one. The stereochemical outcome of the reduction of the ketone to the alcohol is influenced by the steric bulk of the reducing agent and the existing substituent.
-
Synthesis of cis-isomer: Reduction with a sterically demanding reducing agent (e.g., L-Selectride®) typically results in hydride attack from the less hindered face, opposite to the bulky carbamate group, leading preferentially to the cis-isomer.
-
Synthesis of trans-isomer: Conversely, less hindered reducing agents like sodium borohydride (NaBH₄) may show less selectivity or, in some systems, favor the trans-product.[3] Biocatalytic reduction using ketoreductases (KREDs) can offer excellent diastereoselectivity for the trans isomer.[3]
Synthesis from Cyclobutenone
An alternative route employs a 1,4-addition to a cyclobutenone intermediate. This method was successfully used to generate cis-1,3-disubstituted cyclobutanes for kinase inhibitors, demonstrating its utility in complex molecule synthesis.[4]
Chromatographic Separation of Stereoisomers
Even with diastereoselective synthesis, mixtures of isomers are common. Chiral chromatography is the definitive method for both analytical quantification of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.), and for preparative isolation of the pure stereoisomers.
Method Selection: SFC vs. HPLC
Supercritical Fluid Chromatography (SFC) is often the preferred technique for chiral separations on a preparative scale. It uses supercritical CO₂ as the primary mobile phase, which offers several advantages over the organic solvents used in High-Performance Liquid Chromatography (HPLC):
-
Higher Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates and quicker separations.
-
Reduced Solvent Waste: Significantly less organic solvent is used, making it a greener and more cost-effective method.
-
Easier Product Recovery: The CO₂ evaporates upon depressurization, simplifying the isolation of the purified compound.
Detailed Protocol: Analytical Chiral SFC
This protocol describes a self-validating system for the baseline separation of all four stereoisomers.
Instrumentation:
-
SFC system with back-pressure regulator and UV-Vis detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Daicel CHIRALPAK® IG, is an excellent starting point due to its broad selectivity.
Method Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Column | CHIRALPAK® IG (4.6 x 250 mm, 5 µm) | Immobilized CSPs are robust and compatible with a wide range of solvents. |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) | Methanol is a common co-solvent that modifies retention and selectivity. |
| Flow Rate | 3.0 mL/min | Provides good efficiency and reasonable run times. |
| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state. |
| Temperature | 40 °C | Optimizes kinetics and can improve peak shape. |
| Detection | UV at 210 nm | The carbamate group provides sufficient chromophore for detection. |
System Suitability: Before sample analysis, inject a 1:1:1:1 mixture of all four stereoisomers. The system is deemed suitable if the resolution (Rs) between all adjacent peaks is ≥ 1.5.
Caption: Workflow for analytical chiral SFC separation.
Spectroscopic Characterization
Once isomers are separated, their structures must be unequivocally confirmed. NMR spectroscopy is the most powerful tool for this purpose.
Distinguishing Diastereomers (cis vs. trans) using ¹H NMR
The key to distinguishing cis and trans isomers lies in the coupling constants (J-values) between the protons on the cyclobutane ring.[5][6] Due to the puckered nature of the cyclobutane ring, the dihedral angles between vicinal protons differ significantly between the two diastereomers.
-
cis-Isomers: Typically exhibit smaller vicinal coupling constants for the C1-H and C3-H protons with the adjacent methylene (C2/C4) protons.
-
trans-Isomers: Generally show larger vicinal coupling constants due to a more favorable anti-periplanar arrangement of certain protons.
Nuclear Overhauser Effect (NOESY): A 2D NOESY experiment provides definitive proof.
-
In the cis-isomer , a cross-peak will be observed between the proton at C1 and the proton at C3, indicating they are on the same face of the ring and close in space.
-
In the trans-isomer , no such cross-peak will be observed between the C1-H and C3-H protons.[7]
Representative ¹H NMR Data
| Isomer | C1-H Chemical Shift (δ, ppm) | C3-CH₂OH Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) / NOE |
| cis | ~4.0 | ~3.5 | Small vicinal J-values; NOE between C1-H and C3-H |
| trans | ~3.8 | ~3.6 | Larger vicinal J-values; No NOE between C1-H and C3-H |
| (Note: These are representative values and can vary based on solvent and specific isomer.) |
Application in Drug Development
The use of conformationally restricted scaffolds like cyclobutane is a strategic choice in drug design.[2] It can improve metabolic stability, direct key pharmacophore groups, and reduce planarity, which often leads to better drug-like properties.[2] For instance, cis-1,3-disubstituted cyclobutanes have been incorporated into novel kinase inhibitors.[4] The ability to synthesize and analyze specific stereoisomers is not merely an academic exercise; it is a regulatory requirement and a critical component of developing safe and effective medicines.
Conclusion
The four stereoisomers of this compound represent both a challenge and a powerful tool for medicinal chemists. A thorough understanding of stereoselective synthesis, robust chiral separation techniques like SFC, and definitive characterization by NMR are essential for harnessing the full potential of this versatile building block. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently navigate the complex stereochemical landscape of substituted cyclobutanes and accelerate the development of next-generation therapeutics.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
Navigating the Pucker: An In-depth Technical Guide to the Conformational Analysis of N-Boc Protected Cyclobutane Derivatives
Introduction: The Four-Membered Ring in Drug Discovery
Cyclobutane derivatives are increasingly recognized as valuable scaffolds in medicinal chemistry and drug development.[1][2] Their rigid, three-dimensional structure provides a means to enforce specific conformations on pharmacophoric groups, a crucial strategy for enhancing binding affinity and selectivity for biological targets.[1][3] The introduction of a cyclobutane moiety can improve metabolic stability, reduce planarity, and serve as an isostere for other cyclic or acyclic fragments.[1] Among the various substituted cyclobutanes, those bearing an N-tert-butoxycarbonyl (N-Boc) protected amine are of particular importance, serving as key intermediates in the synthesis of a wide array of biologically active molecules.[4][5][6]
However, the inherent ring strain and unique conformational landscape of the cyclobutane ring present significant challenges to its structural elucidation.[7][8][9] Unlike the well-defined chair conformation of cyclohexane, cyclobutane exists in a dynamic equilibrium of puckered conformations.[7][8][10][11][12] The presence of a bulky N-Boc protecting group further complicates this analysis, influencing the delicate balance of forces that govern the ring's preferred geometry. This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of N-Boc protected cyclobutane derivatives, aimed at researchers, scientists, and drug development professionals.
The Puckered World of Cyclobutane: A Tale of Two Strains
A planar cyclobutane would suffer from significant angle strain, with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons, and considerable torsional strain due to the eclipsing of all C-H bonds.[8][11][12] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[7][8][10][13][14] This puckering, however, slightly decreases the C-C-C bond angles, thereby increasing angle strain.[7] The final geometry is a delicate compromise between these two opposing forces.[15]
The degree of puckering is described by a puckering angle (θ), and the interconversion between two equivalent puckered conformations occurs via a planar transition state.[10][16] The energy barrier for this ring inversion is relatively low, typically around 1.5 to 2.0 kcal/mol for monosubstituted cyclobutanes.[15]
The Influence of the N-Boc Group: A Steric and Electronic Tug-of-War
The N-Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions and its facile cleavage under acidic conditions.[17][18] In the context of cyclobutane conformational analysis, the N-Boc group exerts a profound influence due to its significant steric bulk. This steric demand will generally favor an equatorial or pseudo-equatorial position on the puckered cyclobutane ring to minimize unfavorable steric interactions with other ring substituents.
The electronic properties of the carbamate functionality in the N-Boc group can also play a role, potentially influencing the puckering amplitude and the preference for axial versus equatorial positioning of other substituents through dipole-dipole interactions and hyperconjugation.
A Synergistic Approach: Combining Experimental and Computational Techniques
A comprehensive understanding of the conformational preferences of N-Boc protected cyclobutane derivatives necessitates a synergistic approach that combines experimental techniques with computational modeling.[15][19][20]
Experimental Elucidation: Capturing the Conformation in Solution and Solid State
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[21][22][23] Several key NMR parameters provide insights into the puckering of the cyclobutane ring and the orientation of substituents.
-
1H NMR Chemical Shifts: The chemical shifts of the cyclobutane ring protons are sensitive to their local electronic environment, which is influenced by the ring's conformation. For instance, axial and equatorial protons will experience different shielding and deshielding effects.[21]
-
Vicinal Coupling Constants (3JHH): The magnitude of the vicinal proton-proton coupling constants (3JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[24][25][26][27] By analyzing the 3JHH values, it is possible to deduce the dihedral angles and thus the puckering of the cyclobutane ring.[23]
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about through-space proximity of protons. The observation of NOEs between specific protons can help to establish their relative stereochemistry and conformational arrangement.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve the N-Boc protected cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 5-10 mg/mL.
-
1D 1H NMR Acquisition: Acquire a standard 1D 1H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish the proton-proton coupling network within the molecule, aiding in the assignment of signals.
-
2D NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. The mixing time should be optimized to observe key NOEs without significant spin diffusion.
-
Data Analysis: Integrate the peaks in the 1D spectrum, measure the coupling constants, and analyze the cross-peaks in the 2D spectra to deduce the conformational preferences.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering a precise snapshot of a single, low-energy conformation.[28][29][30][31] This technique is invaluable for validating computational models and providing a definitive reference for the puckered nature of the cyclobutane ring and the orientation of the N-Boc group and other substituents.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the N-Boc protected cyclobutane derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[28]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[29]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[29]
Computational Modeling: Exploring the Energy Landscape
Computational methods are essential for exploring the full conformational energy landscape of N-Boc protected cyclobutane derivatives and for providing a theoretical framework to interpret experimental data.
Density Functional Theory (DFT)
DFT calculations are widely used to determine the geometries and relative energies of different conformers.[32][33] By performing a potential energy surface scan, it is possible to identify the minimum energy puckered conformations and the transition state for ring inversion.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the molecule in solution, allowing for the exploration of a wide range of conformations over time. This approach can be particularly useful for understanding the equilibrium between different puckered states and the influence of solvent on conformational preferences.[15]
Computational Workflow: Conformational Search and Energy Calculation
Caption: A typical computational workflow for conformational analysis.
Data Presentation: A Quantitative Look at Puckering
The results of conformational analysis are often best presented in a clear and concise tabular format.
Table 1: Comparison of Key Conformational Parameters for a Hypothetical N-Boc Protected 3-Substituted Cyclobutylamine
| Conformer | Puckering Angle (θ) | Dihedral Angle H1-C1-C2-H2 (°) | Relative Energy (kcal/mol) | Population (%) |
| Equatorial-puckered | 28.5° | 155.0° | 0.00 | 85 |
| Axial-puckered | 27.9° | -154.5° | 1.20 | 15 |
| Planar (Transition State) | 0° | 180° | 1.85 | - |
Case Study: N-Boc-3-aminocyclobutanecarboxylic Acid
The conformational analysis of N-Boc-3-aminocyclobutanecarboxylic acid serves as an excellent example of the principles discussed. The interplay between the N-Boc group and the carboxylic acid substituent dictates the preferred puckering of the ring and the cis/trans relationship of these functional groups. Experimental NMR data, including coupling constants and NOEs, combined with DFT calculations, can reveal whether the cis or trans isomer is more stable and the degree of ring puckering in each case.
Caption: Ring inversion process in a disubstituted cyclobutane.
Conclusion: A Roadmap for Structural Elucidation
The conformational analysis of N-Boc protected cyclobutane derivatives is a multifaceted challenge that requires a carefully designed experimental and computational strategy. By leveraging the power of NMR spectroscopy and X-ray crystallography in conjunction with DFT and molecular dynamics simulations, researchers can gain a deep understanding of the three-dimensional structure and dynamic behavior of these important synthetic intermediates. This knowledge is paramount for the rational design of novel drug candidates with improved efficacy and selectivity. The principles and protocols outlined in this guide provide a robust framework for navigating the complex conformational landscape of N-Boc protected cyclobutanes, ultimately empowering scientists in their quest for new and improved therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. baranlab.org [baranlab.org]
- 10. Conformational analysis | PDF [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stereoisomers [www2.chemistry.msu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. youtube.com [youtube.com]
- 28. benchchem.com [benchchem.com]
- 29. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and conformational analysis of new cyclobutane-fused nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Modern Synthesis
Introduction:
In the landscape of medicinal chemistry and drug development, saturated small rings, particularly cyclobutanes, have emerged as valuable isosteres for traditionally used phenyl rings and other rigid scaffolds. Their three-dimensional nature provides an avenue to escape flatland, offering improved physicochemical properties such as decreased lipophilicity and increased aqueous solubility, which are critical for optimizing pharmacokinetic profiles.
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a quintessential example of a bifunctional synthetic building block that capitalizes on these benefits. It provides a rigid cyclobutane core decorated with two orthogonal, synthetically versatile functional groups: a primary alcohol and a Boc-protected amine. This arrangement allows for selective, sequential, or parallel derivatization, making it a powerful tool for systematically exploring chemical space and constructing complex molecular architectures. This guide details the core applications of this building block, provides field-tested experimental protocols, and offers insights into its strategic deployment in synthetic campaigns.
Physicochemical Properties & Handling
A foundational understanding of the reagent's properties is paramount for its effective use and storage.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1207936-33-3 |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. |
| Storage | Store in a cool, dry place. Recommended at 2-8°C. |
Core Synthetic Transformations: A Bifunctional Hub
The synthetic utility of this building block stems from the ability to selectively manipulate its two functional groups. The Boc-protected amine is stable to a wide range of conditions used to modify the alcohol, and conversely, the alcohol is inert to the acidic conditions required for Boc group removal.
Caption: Key synthetic transformations of the title building block.
Reactions at the Hydroxymethyl Group
The primary alcohol is a versatile handle for introducing a variety of functionalities.
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant is critical for selectivity. Mild reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) will stop at the aldehyde, which is a key intermediate for reductive amination or Wittig-type reactions. Stronger oxidation, such as a Pinnick oxidation of the intermediate aldehyde, provides the carboxylic acid, a handle for amide bond formation.
-
Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate (using TsCl) or mesylate (using MsCl). This activates the position for SN2 displacement by a wide range of nucleophiles (e.g., azides, cyanides, thiols), enabling the introduction of diverse functionalities.
Reactions at the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to many reaction conditions, but can be cleanly removed under acidic conditions.
-
Deprotection: The most common method for Boc removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a solvent like dioxane or methanol.[1][2] This process generates a transient tert-butyl cation, which can potentially alkylate nucleophilic sites on the substrate.[3] Therefore, scavengers like anisole are sometimes added.[2] The deprotection yields the primary amine, typically as an ammonium salt.
-
Post-Deprotection Derivatization: The liberated primary amine is a powerful nucleophile, ready for a host of transformations:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields stable amides and sulfonamides, respectively. This is a cornerstone of structure-activity relationship (SAR) studies.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Case Study: Synthesis of HIV-1 Maturation Inhibitor GSK2838232
The strategic utility of cyclobutane building blocks is exemplified in the development of novel therapeutics. GSK2838232 is a second-generation HIV-1 maturation inhibitor that has undergone clinical investigation.[4] This compound potently blocks the cleavage of the Gag polyprotein, a critical step in the viral lifecycle, rendering newly formed virions non-infectious.[5][6][7] The synthesis of analogs in this class often leverages building blocks like this compound to introduce the key 3-aminocyclobutane methanol moiety, which is crucial for binding and activity.
Caption: Generalized synthetic workflow towards complex drug targets.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on specific substrate and scale. Standard laboratory safety procedures must be followed.
Protocol 1: Oxidation to tert-Butyl N-(3-formylcyclobutyl)carbamate
-
Rationale: This protocol uses Dess-Martin periodinane (DMP), a mild oxidant that minimizes the risk of over-oxidation to the carboxylic acid. The reaction is typically fast and clean.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Stir the resulting suspension at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and a saturated aqueous solution of sodium bicarbonate (NaHCO3) (1:1 ratio).
-
Stir vigorously for 15-20 minutes until the solid dissolves and the layers become clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude aldehyde can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: Boc-Deprotection to yield [3-(Aminomethyl)cyclobutyl]methanol Hydrochloride
-
Rationale: This protocol utilizes a solution of HCl in 1,4-dioxane, a standard and effective method for removing the Boc group. The product precipitates as its hydrochloride salt, which facilitates isolation.[1][2]
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Note the evolution of gas (isobutylene and CO2).[1]
-
Upon completion, a white precipitate typically forms. The product can be isolated by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the resulting solid with cold diethyl ether or ethyl acetate to remove non-polar impurities.
-
Dry the solid under vacuum to yield the desired amine hydrochloride salt, which can be used without further purification.
-
Troubleshooting and Field Insights
-
Incomplete Oxidation: If the oxidation reaction stalls, ensure the DMP is fresh and the DCM is anhydrous. A slight excess of DMP (up to 1.5 eq) can be added.
-
Side Reactions in Deprotection: The intermediate tert-butyl cation can sometimes cause side reactions, especially with electron-rich aromatic rings or other nucleophiles present in the molecule.[3] If this is observed, consider adding a scavenger like triethylsilane or anisole to the reaction mixture.
-
Solubility Issues: The hydrochloride salt of the deprotected amine may be highly soluble in alcoholic solvents. If isolation by precipitation is difficult, removal of the solvent in vacuo followed by trituration with a non-polar solvent like diethyl ether is an effective alternative.
References
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of GSK2838232, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. croiconference.org [croiconference.org]
The Rising Trajectory of N-Boc-3-(hydroxymethyl)cyclobutanamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of aromatic rings. Saturated carbocycles have emerged as powerful tools to imbue drug candidates with desirable three-dimensional (3D) characteristics. Among these, the cyclobutane scaffold, once considered a synthetic curiosity, is now recognized for its profound potential to address key challenges in drug development. [1][2] N-Boc-3-(hydroxymethyl)cyclobutanamine, a bifunctional building block, stands at the forefront of this movement. This guide provides an in-depth exploration of its applications, grounded in the fundamental principles of medicinal chemistry, and offers detailed protocols for its synthetic utilization.
The Strategic Advantage of the 1,3-Disubstituted Cyclobutane Core
The utility of N-Boc-3-(hydroxymethyl)cyclobutanamine is rooted in the intrinsic properties of the cyclobutane ring. [1]Unlike flexible alkyl chains, the puckered nature of the cyclobutane ring introduces conformational rigidity. [1]When incorporated into a molecule, this translates to a reduced entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity. [1] Furthermore, the 1,3-disubstitution pattern of this building block offers a defined spatial arrangement of its functional groups, allowing for precise vectoring of substituents into the binding pockets of proteins. [1][3]This is particularly advantageous in structure-based drug design, where precise interactions are paramount for achieving potency and selectivity.
Key Physicochemical and Pharmacokinetic Benefits:
| Property | Advantage of Incorporating the Cyclobutane Moiety |
| Metabolic Stability | The C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation compared to benzylic positions in aromatic rings or labile positions in alkyl chains, potentially leading to improved in vivo half-life. [1] |
| Solubility | The introduction of sp3-rich scaffolds like cyclobutane can disrupt planarity and crystallinity, often leading to an increase in aqueous solubility – a critical parameter for drug absorption and formulation. [1] |
| Lipophilicity (logP) | Cyclobutane rings can serve as non-aromatic bioisosteres of phenyl rings, offering a means to reduce lipophilicity and mitigate associated off-target effects and toxicity. |
| Three-Dimensionality | The non-planar structure of the cyclobutane ring allows for a more comprehensive exploration of chemical space, increasing the likelihood of achieving complementary interactions with the complex topographies of protein binding sites. [2] |
Application Notes: N-Boc-3-(hydroxymethyl)cyclobutanamine in Drug Discovery
While specific, publicly detailed case studies for this exact building block remain nascent, its structural motifs are present in patented novel chemical entities, particularly in the domain of kinase inhibitors. The strategic incorporation of the 3-(hydroxymethyl)cyclobutanamine core allows for the creation of intricate molecules with precise pharmacophoric arrangements.
Conceptual Application: As a Novel Linker in Kinase Inhibitors
In the design of kinase inhibitors, which often bind to the ATP-binding site, linkers that connect a hinge-binding motif to a solvent-front-directed moiety are crucial. N-Boc-3-(hydroxymethyl)cyclobutanamine is an exemplary scaffold for such applications. The amine functionality can be acylated or reductively aminated to connect to a core heterocycle, while the hydroxymethyl group can be further functionalized or act as a key hydrogen bond donor.
Experimental Protocols
The following protocols are detailed, representative procedures for the utilization of N-Boc-3-(hydroxymethyl)cyclobutanamine in common medicinal chemistry transformations. These protocols are based on established synthetic methodologies and have been adapted for this specific building block.
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of the primary amine of N-Boc-3-(hydroxymethyl)cyclobutanamine with a generic carboxylic acid using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Reaction Scheme:
Amide Coupling Workflow
Materials:
-
N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent).
-
Add DIPEA (2.5 eq) to the stirred solution and allow the mixture to stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Causality Behind Experimental Choices:
-
HATU is chosen for its high efficiency and low rate of racemization, which is critical if the carboxylic acid contains a stereocenter.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
-
The aqueous workup with NaHCO₃ removes unreacted carboxylic acid and acidic byproducts.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the reductive amination of a generic aldehyde with N-Boc-3-(hydroxymethyl)cyclobutanamine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Reaction Scheme:
Reductive Amination Workflow
Materials:
-
N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 eq)
-
Aldehyde (R-CHO) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial acetic acid (catalytic amount, ~0.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE (approximately 0.1 M).
-
Add a catalytic amount of glacial acetic acid (~0.1 eq). The acid catalyzes the formation of the intermediate iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause some effervescence.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary amine.
Causality Behind Experimental Choices:
-
STAB is a mild reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which prevents unwanted side reactions.
-
Catalytic acetic acid facilitates the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the starting aldehyde.
-
DCE is a common solvent for reductive aminations as it is aprotic and does not react with the hydride reagent.
Conclusion and Future Outlook
N-Boc-3-(hydroxymethyl)cyclobutanamine is a valuable and versatile building block that empowers medicinal chemists to create novel molecules with enhanced three-dimensionality. Its rigid scaffold and bifunctional nature provide a platform for the synthesis of compounds with improved pharmacological properties. As the drive towards molecules with greater sp3 character continues, the strategic application of such building blocks will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Facile Deprotection of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Abstract
This document provides a comprehensive guide for the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, prized for its stability under various conditions and its clean, efficient removal under acidic treatment.[][2] This application note details a robust protocol using trifluoroacetic acid (TFA), discusses the underlying chemical mechanism, offers methods for reaction monitoring, and provides guidance on workup and purification of the resulting (3-aminocyclobutyl)methanol salt.
Introduction: The Strategic Role of Boc Protection
The tert-butoxycarbonyl (Boc) group is an essential amine protecting group, enabling complex molecular syntheses by masking the nucleophilicity and basicity of primary and secondary amines.[3] Its widespread use stems from its resilience to a broad range of chemical conditions, including basic hydrolysis and catalytic hydrogenation, while being readily removable with acids.[4] The deprotection process, typically an acid-catalyzed elimination, yields the free amine, carbon dioxide, and a stable tert-butyl cation.[3][5]
The substrate of interest, this compound, contains a primary alcohol, a functional group that is stable under the acidic conditions required for Boc removal. This orthogonality is critical for synthetic strategies where the hydroxyl moiety is intended for subsequent transformations. This protocol focuses on the use of trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method for Boc cleavage.[6][7]
Reaction Mechanism: Acid-Catalyzed Elimination
The deprotection of a Boc-protected amine with a strong acid like TFA proceeds through a well-established E1 elimination mechanism.[5][8]
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by TFA. This step increases the electrophilicity of the carbonyl carbon.[5]
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a resonance-stabilized carbamic acid and a stable tertiary tert-butyl cation.[5][8]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[3][8]
-
Salt Formation: In the acidic environment, the newly liberated amine is immediately protonated by the excess TFA, forming the corresponding trifluoroacetate salt.[5][8]
The generated tert-butyl cation is a reactive electrophile and can potentially alkylate nucleophilic residues.[9] While the substrate lacks highly susceptible groups like thiols or indoles, this is a crucial consideration in more complex syntheses.[5]
References
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. jkchemical.com [jkchemical.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Selective Oxidation of the Primary Alcohol in N-Boc-3-(hydroxymethyl)cyclobutanamine
Introduction
The selective oxidation of primary alcohols is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. N-Boc-3-(hydroxymethyl)cyclobutanamine serves as a valuable building block, incorporating a sterically hindered cyclobutane scaffold, a protected amine, and a reactive primary alcohol. The targeted oxidation of this primary alcohol to either the corresponding aldehyde or carboxylic acid unlocks a diverse range of subsequent chemical transformations, enabling the synthesis of novel bioactive compounds.
This document provides a comprehensive guide to the selective oxidation of N-Boc-3-(hydroxymethyl)cyclobutanamine. It delves into the mechanistic underpinnings of various oxidative protocols, offers detailed, field-proven experimental procedures, and addresses common challenges encountered during these transformations. The protocols outlined herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Scientific Principles and Strategic Considerations
The oxidation of a primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.[1][2][3] For N-Boc-3-(hydroxymethyl)cyclobutanamine, the presence of the Boc-protected amine introduces an additional layer of complexity, as the nitrogen atom can be susceptible to oxidation under harsh conditions. Therefore, the selection of a mild and chemoselective oxidizing agent is paramount to achieving the desired transformation without compromising the integrity of the protecting group or the cyclobutane ring.
Challenges in the Oxidation of Amino Alcohols:
The direct oxidation of amino alcohols can be challenging due to the potential for the amino group to interfere with the reaction.[4][5][6] The lone pair of electrons on the nitrogen can act as a nucleophile or a base, leading to side reactions or catalyst deactivation. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group in the target molecule, effectively mitigates these issues by reducing the nucleophilicity and basicity of the amine.[7][8][9][10][11]
Mild Oxidation to the Aldehyde
Stopping the oxidation at the aldehyde stage requires anhydrous conditions and a mild oxidizing agent.[1][2][3][12] The intermediate aldehyde can be susceptible to over-oxidation to the carboxylic acid, particularly in the presence of water, which can form a gem-diol hydrate that is readily oxidized.[3][13][14] Common reagents for this transformation include Dess-Martin periodinane (DMP) and those used in the Swern oxidation.[2][15]
Strong Oxidation to the Carboxylic Acid
To achieve the carboxylic acid, a stronger oxidizing agent or a two-step, one-pot procedure is typically employed.[1][3][16][17][18] These methods often involve the in situ formation of the aldehyde, which is then rapidly oxidized to the carboxylic acid.[19] TEMPO-catalyzed oxidations are particularly effective for this purpose, offering high yields and excellent functional group tolerance under relatively mild conditions.[20][21][22][23]
Comparative Overview of Oxidation Methods
The choice of oxidation method depends on the desired product, scale of the reaction, and sensitivity of the substrate. Below is a comparative table of commonly employed methods for the oxidation of primary alcohols.
| Method | Oxidant(s) | Product | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | Mild conditions, short reaction times, high yields, good functional group tolerance.[1][3][24][25][26][27][28] | Cost of reagent, potentially explosive nature of DMP.[26] |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Aldehyde | Mild conditions, high yields, wide functional group tolerance.[2][15][29][30][31] | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[15][29][31] |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl, NaBr | Aldehyde or Carboxylic Acid | Catalytic, environmentally benign, high chemoselectivity.[20][21][23][32] | Can be substrate-dependent, requires careful control of pH. |
| Jones Oxidation | CrO₃, H₂SO₄, acetone | Carboxylic Acid | Inexpensive, powerful oxidant.[13][14][19][33] | Toxic chromium waste, strongly acidic conditions, can lead to side reactions.[13][14] |
Experimental Protocols
Protocol 1: Mild Oxidation to N-Boc-3-formylcyclobutanamine using Dess-Martin Periodinane (DMP)
This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane. The reaction is performed under anhydrous conditions at room temperature.[1][25][27]
Workflow Diagram:
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Materials:
-
N-Boc-3-(hydroxymethyl)cyclobutanamine
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 equiv) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-formylcyclobutanamine.
Protocol 2: Oxidation to N-Boc-3-carboxycyclobutanamine using TEMPO-Catalyzed Oxidation
This protocol details the oxidation of the primary alcohol to the corresponding carboxylic acid using a TEMPO-catalyzed system with sodium hypochlorite as the terminal oxidant.[20][21]
Reaction Mechanism Diagram:
Caption: TEMPO-Catalyzed Oxidation Mechanism.
Materials:
-
N-Boc-3-(hydroxymethyl)cyclobutanamine
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 equiv) in DCM.
-
Add an aqueous solution of NaHCO₃, followed by NaBr (0.1 equiv) and TEMPO (0.01 equiv).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add the NaOCl solution dropwise while maintaining the temperature at 0 °C. The addition rate should be controlled to keep the reaction temperature below 5 °C.
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂SO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-carboxycyclobutanamine.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete reaction (DMP) | Insufficient DMP; moisture in the reaction. | Add more DMP; ensure all reagents and solvents are anhydrous. |
| Over-oxidation to carboxylic acid (DMP) | Reaction time too long; presence of water. | Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. Use anhydrous conditions. |
| Low yield (TEMPO) | Incorrect pH; insufficient oxidant; catalyst deactivation. | Maintain the pH of the reaction mixture; ensure the NaOCl solution is fresh and of the correct concentration; use fresh TEMPO. |
| Formation of chlorinated byproducts (TEMPO) | Excess NaOCl. | Use a catalytic amount of NaOCl with a co-oxidant like sodium chlorite.[20] |
| Difficult work-up (Swern) | Emulsion formation. | Add more brine during the extraction; filter the mixture through celite. |
Conclusion
The selective oxidation of the primary alcohol in N-Boc-3-(hydroxymethyl)cyclobutanamine is a critical transformation for the synthesis of a variety of complex molecules. The choice between a mild oxidation to the aldehyde or a stronger oxidation to the carboxylic acid is dictated by the synthetic strategy. This guide provides robust and reliable protocols for both transformations, enabling researchers to confidently and efficiently access these valuable synthetic intermediates. Careful attention to reaction conditions and appropriate work-up procedures are key to achieving high yields and purity.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. ir.library.louisville.edu [ir.library.louisville.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. How to oxidize primary alcohols to aldehydes [ns1.almerja.com]
- 13. Jones Oxidation [organic-chemistry.org]
- 14. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 19. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 20. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 21. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 26. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 27. Dess-Martin Oxidation [organic-chemistry.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 30. alfa-chemistry.com [alfa-chemistry.com]
- 31. Swern oxidation - Wikipedia [en.wikipedia.org]
- 32. benchchem.com [benchchem.com]
- 33. alfa-chemistry.com [alfa-chemistry.com]
coupling reactions involving tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
An Application Guide to Strategic Coupling Reactions with tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Abstract
The cyclobutane motif is an increasingly influential structural component in modern drug design, offering a unique conformational rigidity that can enhance binding affinity and improve pharmacokinetic properties.[1] this compound has emerged as a versatile and valuable building block for accessing this chemical space.[2] Its bifunctional nature, featuring a primary alcohol and a protected primary amine, allows for sequential and selective functionalization through a variety of high-yield coupling reactions. This guide provides detailed application notes and step-by-step protocols for key palladium-catalyzed cross-coupling reactions involving this substrate, including C-O bond formation (etherification) and C-N bond formation (amination). We delve into the mechanistic rationale behind catalyst and ligand selection, offer troubleshooting advice, and present advanced strategies for C-C bond formation, empowering researchers in pharmaceutical and materials science to leverage this building block for the synthesis of novel molecular entities.
Reagent Overview and Handling
This compound is a stable, solid compound at room temperature. Its two primary functional handles—the hydroxyl and the Boc-protected amine—are orthogonal, allowing for selective reaction at one site while the other remains protected.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| CAS Number | 1142211-17-3 |
| Appearance | White to off-white solid |
| Storage | Store at room temperature in a dry, well-ventilated area. |
C-O Bond Formation: Palladium-Catalyzed O-Arylation
The primary alcohol of the cyclobutane scaffold serves as an excellent nucleophile for the synthesis of aryl ethers, a common structural motif in pharmaceuticals. Modern palladium-catalyzed C-O cross-coupling reactions offer a significant improvement over classical methods like the Williamson ether synthesis, providing broader substrate scope and milder reaction conditions.[3][4]
Scientific Rationale
The key to a successful Pd-catalyzed O-arylation is overcoming the slow rate of C-O reductive elimination from the Pd(II) intermediate.[3] This slow step can lead to competing side reactions, most notably β-hydride elimination, which results in the reduction of the aryl halide and oxidation of the alcohol to an aldehyde.[3][5] The use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) is critical. These ligands accelerate the desired reductive elimination step, thus minimizing the formation of unwanted byproducts and enabling efficient coupling even with challenging secondary alcohols.[5]
Experimental Workflow: C-O Coupling
Caption: Workflow for Pd-catalyzed O-arylation.
Protocol: O-Arylation of this compound
This protocol describes a general procedure for the coupling of the title compound with a representative aryl bromide.
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| Aryl Bromide | 1.0 | 1.0 mmol | Electrophile |
| This compound | 1.2 | 1.2 mmol (242 mg) | Nucleophile |
| RuPhos Pd G3 | 0.02 | 0.02 mmol (16.8 mg) | Palladium Precatalyst |
| RuPhos | 0.04 | 0.04 mmol (18.6 mg) | Ligand |
| Cs₂CO₃ (Cesium Carbonate) | 1.5 | 1.5 mmol (489 mg) | Base |
| Anhydrous Toluene | - | 5.0 mL | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), RuPhos Pd G3 (0.02 mmol), RuPhos ligand (0.04 mmol), and cesium carbonate (1.5 mmol).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 mmol) followed by anhydrous toluene (5.0 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired aryl ether product.
C-N Bond Formation: Deprotection and Buchwald-Hartwig Amination
The Boc-protected amine is the gateway to C-N bond formation. This two-step sequence involves the initial deprotection of the tert-butyloxycarbonyl (Boc) group, followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the resulting primary amine with an aryl halide.[6][7]
Part A: N-Boc Deprotection
The Boc group is a robust protecting group that is stable to many reaction conditions but can be readily removed under acidic conditions.[8] The choice of acid and solvent is crucial to ensure complete deprotection without affecting other acid-sensitive functionalities.
Protocol: N-Boc Deprotection
| Reagent/Component | Amount (for 1 mmol scale) | Purpose |
| Boc-protected amine substrate | 1.0 mmol | Substrate |
| 4M HCl in 1,4-Dioxane | 5.0 mL (~20 eq.) | Deprotecting agent |
| Dichloromethane (DCM) (optional) | 2.0 mL | Co-solvent for solubility |
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 mmol) in a minimal amount of DCM (if necessary) in a round-bottom flask.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (5.0 mL) and stir the mixture at room temperature. Effervescence (isobutylene and CO₂ evolution) should be observed.
-
Reaction Monitoring: Stir for 1-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, the product amine hydrochloride salt may precipitate.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid is the amine hydrochloride salt, which can often be used directly in the next step without further purification. If necessary, trituration with diethyl ether can be performed to yield a fine powder.
-
Neutralization (if required): To obtain the free amine, dissolve the hydrochloride salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer and concentrate to yield the free amine.
Part B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C(aryl)-N bonds with unparalleled efficiency and functional group tolerance.[9][10] The reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 3-(Aminomethyl)cyclobutanol
This protocol uses the hydrochloride salt obtained from the deprotection step directly.
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| Aryl Halide (Cl, Br) | 1.0 | 1.0 mmol | Electrophile |
| 3-(Aminomethyl)cyclobutanol HCl salt | 1.2 | 1.2 mmol | Nucleophile |
| XPhos Pd G2 | 0.02 | 0.02 mmol (15.7 mg) | Palladium Precatalyst |
| Sodium tert-butoxide (NaOtBu) | 2.5 | 2.5 mmol (240 mg) | Base (accounts for HCl salt) |
| Anhydrous tert-Butanol | - | 5.0 mL | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 mmol), XPhos Pd G2 (0.02 mmol), and sodium tert-butoxide (2.5 mmol) to an oven-dried vial or flask.
-
Reagent Addition: Add the 3-(aminomethyl)cyclobutanol hydrochloride salt (1.2 mmol) and anhydrous tert-butanol (5.0 mL).
-
Reaction: Seal the vessel tightly and place it in a preheated heating block at 90-100 °C. Stir for 4-18 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with water, then dilute with ethyl acetate.
-
Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.
Advanced Strategies: Accessing C-C Coupling Reactions
While the native functional groups of this compound are ideal for C-O and C-N couplings, simple transformations can convert it into a substrate for powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings.
Synthetic Pathway to C-C Coupling Precursors
Caption: Synthetic routes to activate the scaffold for C-C coupling.
-
Suzuki-Miyaura Coupling: The primary alcohol can be converted into a good leaving group, such as a tosylate or triflate, or more directly to a halide (e.g., using PBr₃ or the Appel reaction). This alkyl halide can then participate in Suzuki couplings.[12][13] Alternatively, the halide can be converted to a boronic ester via Miyaura borylation, which can then be coupled with an aryl halide.[14][15]
-
Sonogashira Coupling: Conversion of the alcohol to an alkyl halide provides a direct precursor for the Sonogashira reaction, coupling with a terminal alkyne to introduce an alkynyl moiety.[16][17][18] This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[16][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in C-O coupling | 1. β-Hydride elimination.[3][5]2. Inactive catalyst.3. Insufficiently anhydrous conditions. | 1. Use a bulkier, more electron-rich ligand (e.g., AdBrettPhos).2. Use a fresh bottle of precatalyst.3. Ensure all glassware is oven-dried and use freshly distilled, anhydrous solvent. |
| Incomplete Boc deprotection | 1. Insufficient acid or reaction time.2. Substrate precipitation. | 1. Increase reaction time or add more equivalents of acid.2. Add a co-solvent like DCM to improve solubility. |
| Low yield in C-N amination | 1. Incompatible base/solvent combination.2. Catalyst poisoning.3. Sterically hindered substrates. | 1. For aryl chlorides, stronger bases like LiHMDS or K₃PO₄ may be required.2. Ensure starting materials are pure.3. Switch to a more active catalyst system (e.g., a different generation Buchwald precatalyst/ligand). |
| Formation of homo-coupling product | (Sonogashira) Oxygen in the reaction atmosphere leading to Glaser coupling.[16] | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. Consider a copper-free Sonogashira protocol.[17] |
References
- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. youtube.com [youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
The Strategic Incorporation of N-Boc-3-(hydroxymethyl)cyclobutanamine in Protein Degrader Building Blocks: A Guide to Enhancing Molecular Properties
Introduction: Beyond the Flexible Chain—The Rise of Rigid Linkers in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies a tripartite structure: a ligand to engage a protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] Historically, linkers were often viewed as simple, flexible spacers, with polyethylene glycol (PEG) and alkyl chains being the most common motifs due to their synthetic tractability.[3] However, it is now widely recognized that the linker is a critical determinant of a PROTAC's biological activity and physicochemical properties, profoundly influencing ternary complex formation, cell permeability, and metabolic stability.[4]
The field is undergoing a significant shift from synthetically convenient flexible linkers to more sophisticated, rigid architectures.[3] Rigid linkers, such as those incorporating cycloalkane scaffolds, offer several compelling advantages. By reducing the conformational flexibility of the PROTAC, they can pre-organize the molecule into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] This pre-organization can lower the entropic penalty of binding, potentially leading to enhanced degradation potency. Furthermore, the incorporation of cyclic moieties can improve metabolic stability and overall pharmacokinetic profiles.[6]
This guide focuses on a specific, high-value building block for constructing rigid linkers: N-Boc-3-(hydroxymethyl)cyclobutanamine . We will provide a detailed exploration of its strategic application, including the scientific rationale for its use, step-by-step synthetic protocols for its incorporation into PROTAC linkers, and a comparative analysis of the properties it imparts.
The Cyclobutane Advantage: Engineering Rigidity and Vectorality
The cyclobutane ring, while historically less common in medicinal chemistry compared to five- and six-membered rings, offers a unique geometric and conformational profile. Its puckered nature introduces a defined three-dimensional structure that can precisely orient the two ends of the PROTAC molecule. This is a departure from the high flexibility of PEG or alkyl chains, which can allow the PROTAC to adopt multiple non-productive conformations.
Key benefits of incorporating N-Boc-3-(hydroxymethyl)cyclobutanamine include:
-
Conformational Constraint: The rigid cyclobutane core limits the number of rotatable bonds, reducing the entropic cost of ternary complex formation and potentially increasing degradation efficiency (lower DC50 values).[5]
-
Improved Metabolic Stability: Saturated carbocyclic rings like cyclobutane are generally more resistant to enzymatic degradation by cytochrome P450s compared to linear alkyl or ether chains, which can be metabolic "soft spots."[] This can lead to a longer in vivo half-life.
-
Enhanced Cell Permeability: While seemingly counterintuitive for a polar building block, the introduction of rigidity can improve permeability. By preventing the molecule from adopting highly polar, extended conformations, and instead favoring more compact, folded structures, the polar surface area can be shielded, facilitating membrane passage.[4]
-
Tunable Exit Vectors: The cis and trans isomers of the 1,3-disubstituted cyclobutane ring provide distinct spatial arrangements of the linker arms, allowing for fine-tuning of the distance and angle between the POI and E3 ligase ligands.
The subject of this guide, N-Boc-3-(hydroxymethyl)cyclobutanamine, is an ideal starting material for these purposes. It possesses two orthogonal functional handles: a primary alcohol that can be readily activated for nucleophilic substitution, and a Boc-protected amine that can be deprotected for subsequent amide bond formation. This bifunctionality allows for a modular and controlled assembly of the PROTAC linker.
Data Presentation: Comparative Properties of PROTAC Linkers
The choice of linker has a profound impact on the key performance indicators of a PROTAC. The following table summarizes representative data comparing the properties of PROTACs with rigid (including cycloalkane) and flexible (PEG/Alkyl) linkers. It is important to note that direct comparisons are best made within the same POI/E3 ligase system, as optimal linker characteristics do not always translate across different targets.[8]
| Property | Flexible Linker (PEG/Alkyl) | Rigid Linker (e.g., Cyclobutane-containing) | Rationale & Causality |
| Degradation Potency (DC₅₀) | Variable, often requires extensive length optimization.[9] | Can achieve low nanomolar to picomolar potency due to pre-organization.[3] | Reduced entropic penalty upon ternary complex formation leads to higher affinity and more efficient degradation. |
| Maximum Degradation (Dₘₐₓ) | Typically >90% can be achieved.[9] | Often achieves >90-95% degradation.[10] | A stable ternary complex is crucial for efficient poly-ubiquitination, leading to profound degradation. |
| Cell Permeability (Papp, Caco-2) | Highly variable. PEG can improve solubility but may not always translate to high permeability.[1][8] | Can be improved by promoting folded conformations that shield polar surface area.[4] | Rigidity prevents the adoption of extended, highly polar conformations, favoring a "molecular chameleon" behavior that aids membrane transit. |
| Metabolic Stability (t½ in microsomes) | Can be low due to susceptibility of ether/alkyl chains to oxidation.[] | Generally enhanced due to the robustness of the carbocyclic core.[6] | Cycloalkanes lack the typical C-H bonds that are readily oxidized by metabolic enzymes. |
| Aqueous Solubility | Generally improved by hydrophilic PEG linkers.[6] | Can be lower than PEG-containing counterparts, may require formulation strategies.[11] | The hydrophobic nature of the carbocyclic core can reduce overall solubility compared to highly polar PEG chains. |
Experimental Protocols & Workflows
The following section provides detailed, step-by-step protocols for the incorporation of N-Boc-3-(hydroxymethyl)cyclobutanamine into a PROTAC linker. The overall workflow involves activating the hydroxyl group, coupling to the first ligand (either POI or E3), deprotecting the amine, and coupling to the second ligand.
Workflow Diagram
Caption: Synthetic workflow for incorporating N-Boc-3-(hydroxymethyl)cyclobutanamine into a PROTAC.
Protocol 1: Activation of the Hydroxyl Group via Tosylation
This protocol describes the conversion of the primary alcohol in N-Boc-3-(hydroxymethyl)cyclobutanamine to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
N-Boc-3-(hydroxymethyl)cyclobutanamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
0.1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer, ice bath, round-bottom flask, separatory funnel
Procedure:
-
Dissolve N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and stir for 10 minutes.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-3-(tosyloxymethyl)cyclobutanamine as a white solid.
Causality: The tosylation step is critical as it transforms the poorly reactive hydroxyl group into a highly reactive tosylate ester. The basic amine (TEA or pyridine) is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Protocol 2: Coupling of the Activated Linker to the First Ligand
This protocol details the coupling of the tosylated linker intermediate to a ligand (e.g., a VHL or CRBN ligand) that has a nucleophilic handle, such as a phenol or an amine.
Materials:
-
N-Boc-3-(tosyloxymethyl)cyclobutanamine (from Protocol 1)
-
E3 Ligase or POI Ligand with a nucleophilic handle (e.g., hydroxy-VHL ligand)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Magnetic stirrer, heating mantle, round-bottom flask
Procedure:
-
To a solution of the ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the nucleophile in situ.
-
Add a solution of N-Boc-3-(tosyloxymethyl)cyclobutanamine (1.2 eq) in anhydrous DMF.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate or other suitable organic solvent, and wash extensively with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the Ligand-Linker-Boc intermediate.
Causality: The use of a polar aprotic solvent like DMF is ideal for Sₙ2 reactions. The inorganic base (K₂CO₃) deprotonates the nucleophile (e.g., phenol), increasing its reactivity towards the electrophilic carbon bearing the tosylate leaving group. Heating is often required to overcome the activation energy for the reaction.
Protocol 3: Boc Deprotection and Final Amide Coupling
This final protocol describes the removal of the Boc protecting group to reveal the primary amine, followed by an amide coupling reaction with the second ligand to complete the PROTAC synthesis.
Materials:
-
Ligand-Linker-Boc intermediate (from Protocol 2)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Second Ligand with a carboxylic acid handle
-
Amide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
Part A: Boc Deprotection
-
Dissolve the Ligand-Linker-Boc intermediate (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in Dioxane.
-
Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3x) to remove residual acid. The resulting amine salt is often used directly in the next step.
Part B: Amide Coupling
-
In a separate flask, dissolve the second ligand (with a carboxylic acid) (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine salt (from Part A) (1.1 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 2 (dilute with ethyl acetate, wash with water/brine).
-
Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC or flash column chromatography.
Causality: Strong acid (TFA or HCl) is required to cleave the acid-labile Boc protecting group.[12] In the final step, a peptide coupling reagent like HATU is used to form a highly reactive activated ester from the carboxylic acid, which then readily reacts with the newly freed amine to form a stable amide bond, completing the synthesis of the PROTAC.[12] DIPEA is a non-nucleophilic base used to neutralize the amine salt and facilitate the coupling reaction.
Conclusion and Future Outlook
The strategic use of rigid building blocks like N-Boc-3-(hydroxymethyl)cyclobutanamine represents a significant step forward in the rational design of protein degraders. By moving beyond simple, flexible tethers, researchers can exert greater control over the conformational and physicochemical properties of their molecules. The cyclobutane moiety, in particular, offers a compelling combination of rigidity, metabolic stability, and synthetic accessibility. The protocols and data presented in this guide provide a robust framework for scientists and drug development professionals to leverage this valuable building block, paving the way for the discovery of next-generation PROTACs with enhanced therapeutic potential. As our understanding of the complex interplay between linker structure and degrader function continues to grow, the exploration of novel, constrained linkers will undoubtedly remain a cornerstone of innovation in the field of targeted protein degradation.
References
- 1. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and kinase inhibitor discovery.
Introduction: The Cyclobutane Advantage in Kinase Inhibitor Design
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a central goal. To achieve this, medicinal chemists employ a range of molecular scaffolds designed to optimize potency, selectivity, and pharmacokinetic (PK) properties.
While flexible linkers and aromatic rings are common, the cyclobutane moiety has emerged as a powerful "bioisostere" and conformational constraint tool.[1][2] Its unique, puckered three-dimensional structure offers several distinct advantages:
-
Conformational Rigidity: Unlike flexible alkyl chains which can adopt numerous conformations, the cyclobutane ring restricts the spatial orientation of its substituents. This pre-organization can reduce the entropic penalty upon binding to a target kinase, potentially leading to higher potency.[2]
-
Precise Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise control over the positioning of key pharmacophoric groups, enabling a more refined exploration of structure-activity relationships (SAR).[1]
-
Improved Physicochemical and PK Properties: Incorporating saturated rings like cyclobutane can decrease planarity and modulate lipophilicity, often leading to improved solubility, metabolic stability, and overall druglike properties compared to aromatic linkers.[2][3]
-
Novel Chemical Space: The use of cyclobutane scaffolds allows chemists to move away from "flatland" and explore novel, patentable chemical matter.[1]
The building block, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate , is an exemplary starting material for integrating this valuable scaffold. It provides a cyclobutane core with two distinct, orthogonally protected functional handles: a Boc-protected amine and a primary alcohol. This allows for sequential, controlled elaboration to build complex kinase inhibitor structures.
Caption: Conformational advantage of a cyclobutane linker.
Application Case Study: Synthesis of a JAK1-Selective Inhibitor Scaffold
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases. Developing inhibitors with selectivity for a specific JAK isoform is a key challenge. The use of a cis-1,3-cyclobutane diamine linker has been shown to confer excellent potency and selectivity in the JAK family, highlighting the utility of this scaffold.[3]
This section outlines a robust, multi-step synthesis of a core scaffold for a JAK1-selective inhibitor, starting from this compound. The strategy involves activating the alcohol for coupling to a hinge-binding heterocycle, followed by deprotection and functionalization of the amine.
Caption: General synthetic workflow for a kinase inhibitor.
Detailed Experimental Protocols
A. Protocol 1: Oxidation of Alcohol to Aldehyde
This protocol uses Dess-Martin periodinane (DMP), a mild and highly efficient reagent for oxidizing primary alcohols to aldehydes with minimal over-oxidation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Notes |
| This compound | 215.29 | 1.0 | Starting Material |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | Moisture sensitive, handle under N₂ |
| Dichloromethane (DCM), anhydrous | - | - | Solvent |
| Sodium bicarbonate (NaHCO₃), saturated solution | - | - | For aqueous work-up |
| Sodium thiosulfate (Na₂S₂O₃), 10% solution | - | - | To quench excess DMP |
| Magnesium sulfate (MgSO₄), anhydrous | - | - | Drying agent |
Procedure
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) to the stirred solution in one portion. Causality Note: The addition is performed at 0 °C to control the initial exotherm and prevent potential side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Upon completion, dilute the reaction with DCM. Quench the excess DMP by adding 10% aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution (1:1 ratio). Stir vigorously for 15 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.
B. Protocol 2: Reductive Amination
This step couples the aldehyde to a primary amine (the kinase hinge-binding element) using sodium triacetoxyborohydride, a mild reducing agent that is selective for imines/iminiums in the presence of aldehydes.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Notes |
| Crude Aldehyde from Protocol 1 | ~213.27 | 1.0 | Intermediate 1 |
| Hinge-Binding Amine (e.g., 4-aminopyrrolopyrimidine) | Varies | 1.1 | Key pharmacophore |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | Moisture sensitive |
| Dichloroethane (DCE) or DCM, anhydrous | - | - | Solvent |
| Acetic Acid (AcOH) | 60.05 | 0.1-1.0 | Catalytic amount to promote imine formation |
Procedure
-
In a dry flask under nitrogen, dissolve the crude aldehyde (1.0 eq) and the hinge-binding amine (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of acetic acid (e.g., 1 drop). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: STAB is added after iminium formation is initiated to favor the desired reductive pathway over simple reduction of the starting aldehyde.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, fully protected scaffold (Intermediate 2).
C. Protocol 3: Boc Group Deprotection
This is a standard procedure to remove the tert-butoxycarbonyl protecting group, revealing the primary amine for final coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Notes |
| Fully Protected Scaffold (Intermediate 2) | Varies | 1.0 | Substrate |
| Trifluoroacetic Acid (TFA) | 114.02 | Excess | Corrosive, use in a fume hood |
| Dichloromethane (DCM) | - | - | Solvent |
Procedure
-
Dissolve the protected scaffold (1.0 eq) in DCM (approx. 0.1 M).
-
Add Trifluoroacetic Acid (TFA) in a 1:1 to 1:4 v/v ratio with DCM. Causality Note: A high concentration of strong acid is required to efficiently cleave the acid-labile Boc group.
-
Stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS until no starting material remains.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM or toluene if needed).
-
The resulting crude product is the TFA salt of the free amine (Intermediate 3). It is often carried forward directly or neutralized with a mild base (e.g., NaHCO₃) and extracted if the free base is required.
Data Presentation: Structure-Activity Relationship (SAR)
The synthesized free amine core is a versatile platform for SAR studies. By coupling various carboxylic acids to this core, researchers can probe how different substituents impact kinase inhibitory activity.
Table 1: Illustrative SAR Data for a Hypothetical JAK1 Inhibitor Series
| Compound | R-Group (Coupled to Amine) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |
| 4a | 4-methoxy-phenyl | 15 | 150 | 10-fold |
| 4b | Cyclohexyl | 25 | 400 | 16-fold |
| 4c | tert-butyl | 8 | 200 | 25-fold |
| 4d | Pyridin-3-yl | 12 | 95 | ~8-fold |
Data is representative and compiled from medicinal chemistry principles for illustrative purposes.[1] The table demonstrates how modifying the "R-group" can fine-tune both potency against the primary target (JAK1) and selectivity over a related isoform (JAK2).
Biological Context: The JAK-STAT Signaling Pathway
Understanding the biological role of the target is crucial for rational drug design. JAK inhibitors function by blocking the phosphorylation and subsequent activation of STAT proteins, which prevents their translocation to the nucleus and transcription of pro-inflammatory genes.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for modern kinase inhibitor synthesis. Its pre-installed cyclobutane core provides a conformationally restricted linker that can significantly enhance inhibitor potency, selectivity, and pharmacokinetic properties. The orthogonal protecting groups on its functional handles allow for a logical and efficient synthetic strategy, as demonstrated in the protocols provided. By leveraging such advanced building blocks, drug discovery teams can more effectively navigate complex SAR and develop next-generation targeted therapies.
References
Application Note & Protocol: A Scalable Synthesis of N-Boc-3-(hydroxymethyl)cyclobutanamine
Introduction: The Significance of Substituted Cyclobutanes in Modern Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its rigid, puckered conformation provides a unique three-dimensional architecture that can favorably influence the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] N-Boc-3-(hydroxymethyl)cyclobutanamine, in particular, is a key building block, serving as a versatile intermediate for the synthesis of complex molecules in various therapeutic areas.[3][4][5][6] Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective modifications, making it a valuable asset in the construction of diverse chemical libraries for drug discovery.
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of N-Boc-3-(hydroxymethyl)cyclobutanamine. The described methodology is designed for scalability, robustness, and high purity of the final product, addressing the needs of researchers in both academic and industrial drug development settings.
Synthetic Strategy: A Two-Step Approach from a Commercially Available Precursor
The presented synthesis follows a logical and efficient two-step pathway, commencing with the stereoselective reduction of a commercially available cyclobutanone derivative, followed by the protection of the resulting amino alcohol. This strategy was chosen for its operational simplicity, use of readily available reagents, and amenability to large-scale production.
Visualizing the Workflow
The overall synthetic workflow is depicted below, illustrating the transformation from the starting material to the final product.
Caption: Overall synthetic workflow for N-Boc-3-(hydroxymethyl)cyclobutanamine.
Part 1: Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis, including materials, reaction setup, and purification procedures.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Hydroxymethyl)cyclobutan-1-one | ≥97% | Commercially Available | Store under inert atmosphere. |
| Ammonium Acetate (NH₄OAc) | ACS Reagent Grade | Standard Supplier | |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Standard Supplier | Caution: Toxic! Handle in a fume hood. |
| Methanol (MeOH) | Anhydrous | Standard Supplier | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Standard Supplier | |
| Triethylamine (TEA) or NaOH | Reagent Grade | Standard Supplier | |
| Dichloromethane (DCM) | ACS Reagent Grade | Standard Supplier | |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Standard Supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier | ||
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Equipment:
-
Large-capacity round-bottom flasks and overhead stirrer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature control system (ice bath, heating mantle)
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Step 1: Reductive Amination to cis-3-Aminocyclobutanemethanol
This step involves the conversion of the ketone to the corresponding primary amine via an in-situ formed imine, which is then reduced.[7][8][9] The use of sodium cyanoborohydride is advantageous as it is a mild reducing agent that selectively reduces the imine in the presence of the ketone.[10]
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with an overhead stirrer, a thermometer, and a nitrogen inlet, add 3-(Hydroxymethyl)cyclobutan-1-one (100 g, 1.0 mol) and anhydrous methanol (2 L).
-
Add ammonium acetate (385 g, 5.0 mol) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of sodium cyanoborohydride (94 g, 1.5 mol) in anhydrous methanol (500 mL). Caution: Handle NaBH₃CN with care in a well-ventilated fume hood.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 2 M HCl until the pH is ~2 to decompose any remaining reducing agent. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the resulting aqueous residue, add 2 M NaOH until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-3-Aminocyclobutanemethanol as an oil. This crude product is often used directly in the next step without further purification.
Step 2: Boc Protection of cis-3-Aminocyclobutanemethanol
The protection of the primary amine with the tert-butoxycarbonyl (Boc) group is a standard and robust transformation.[1][11][12] The amine is significantly more nucleophilic than the alcohol, allowing for selective protection under basic conditions.[12]
Procedure:
-
Dissolve the crude cis-3-Aminocyclobutanemethanol (approx. 1.0 mol) in a mixture of dichloromethane (2 L) and water (1 L) in a 5 L round-bottom flask equipped with an overhead stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add triethylamine (202 g, 2.0 mol) or an equivalent amount of a suitable inorganic base like sodium hydroxide.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (240 g, 1.1 mol) in dichloromethane (500 mL).
-
Slowly add the di-tert-butyl dicarbonate solution to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of N-Boc-3-(hydroxymethyl)cyclobutanamine
The crude product can be purified by column chromatography on silica gel.
-
Prepare a silica gel column using a mixture of ethyl acetate and hexanes as the eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N-Boc-3-(hydroxymethyl)cyclobutanamine as a white solid or a viscous oil.
Part 2: Characterization and Data
Expected Yield and Purity
| Step | Product | Typical Yield | Purity (by NMR/LC-MS) |
| 1 | cis-3-Aminocyclobutanemethanol | 70-85% (crude) | >90% |
| 2 | N-Boc-3-(hydroxymethyl)cyclobutanamine | 80-95% (after purification) | >98% |
Spectroscopic Data
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 4.80-4.95 (br s, 1H, NH), 3.90-4.10 (m, 1H, CH-N), 3.65 (d, J = 6.4 Hz, 2H, CH₂-O), 2.20-2.35 (m, 2H, CH₂), 1.95-2.10 (m, 1H, CH-CH₂O), 1.70-1.85 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.8, 79.2, 65.4, 45.1, 35.2, 31.9, 28.4.
-
Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.
Safety and Handling Considerations
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, as it can release toxic hydrogen cyanide gas.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle with appropriate personal protective equipment.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
Conclusion
This application note details a robust and scalable two-step synthesis of N-Boc-3-(hydroxymethyl)cyclobutanamine. The protocol utilizes readily available starting materials and reagents, and the procedures are well-established and amenable to large-scale production. The provided characterization data serves as a reliable reference for product identification and purity assessment. This guide is intended to empower researchers and drug development professionals with a practical and efficient method for accessing this valuable building block, thereby facilitating the advancement of their research and development programs.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. targetmol.com [targetmol.com]
- 6. biocat.com [biocat.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate for the Synthesis of 3D-Rich Compound Libraries
An Application Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery, particularly within fragment-based approaches, the demand for novel, three-dimensional (3D) scaffolds is rapidly increasing. The cyclobutane moiety has emerged as an underrepresented yet highly valuable scaffold that offers improved physicochemical properties and metabolic stability compared to more common cycloalkanes.[1][2] This application note provides a comprehensive guide to the strategic derivatization of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a versatile building block for constructing diverse chemical libraries. We present detailed protocols and expert insights into leveraging its two key functional handles—the primary alcohol and the Boc-protected amine—to access a wide range of analogs suitable for screening and lead optimization.
Introduction: The Value of the Cyclobutane Scaffold
Fragment-based drug discovery (FBDD) has historically been dominated by flat, aromatic compounds. However, to explore novel biological targets and improve drug-like properties, there is a critical need to expand into "escape from flatland" by incorporating more sp³-rich, three-dimensional structures.[3] The cyclobutane ring is an excellent core for this purpose. It provides rigid, well-defined exit vectors for substituents, allowing for precise exploration of protein binding pockets. Unlike more flexible alkanes, its strained ring system presents a unique conformational profile.
This compound is an ideal starting point for library synthesis. It features:
-
A primary alcohol , which is amenable to a wide array of transformations including esterification, etherification, oxidation, and nucleophilic substitution.
-
A Boc-protected amine , which provides an orthogonal handle for derivatization following a simple deprotection step.
This dual functionality allows for the systematic and modular synthesis of compound libraries with diverse functional groups and stereochemical arrangements.
Core Derivatization Strategies & Workflow
The derivatization of this scaffold can be approached through two primary vectors: modification at the C1-hydroxymethyl group or at the C3-carbamate. These strategies can be employed sequentially to create a matrix of diverse final compounds.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.york.ac.uk [pure.york.ac.uk]
- 3. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: N-Boc-3-(hydroxymethyl)cyclobutanamine as a Versatile 3D Scaffold for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has matured into a cornerstone of modern hit identification, consistently delivering clinical candidates. The field is increasingly focused on escaping "flatland"—the predominance of planar, sp²-rich molecules—by incorporating three-dimensional (3D) fragments to explore novel chemical space and improve physicochemical properties.[1][2] This application note details the strategic use of N-Boc-3-(hydroxymethyl)cyclobutanamine, a conformationally constrained, sp³-rich scaffold, in FBDD campaigns. We provide an in-depth rationale for its selection, its physicochemical profile, and detailed protocols for its integration into screening libraries, hit identification via Nuclear Magnetic Resonance (NMR) spectroscopy, orthogonal validation, and structure-guided hit-to-lead elaboration.
Introduction: The Imperative for 3D Fragments
FBDD identifies low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[3][4][5] These hits serve as starting points for optimization into potent leads.[3] While historically dominated by aromatic, planar molecules, there is a growing consensus that fragment libraries need greater 3D character.[1][6] Sp³-rich, non-planar fragments offer several potential advantages:
-
Improved Solubility: Increased saturation often correlates with better aqueous solubility.
-
Enhanced Selectivity: A more defined 3D shape can lead to more specific interactions with a target's binding pocket.
-
Novel Intellectual Property: Exploration of underutilized 3D scaffolds provides opportunities for novel patent claims.[1]
-
Favorable ADME Properties: 3D fragments can lead to drug candidates with improved absorption, distribution, metabolism, and excretion (ADME) profiles.
The cyclobutane motif is an attractive but underrepresented 3D scaffold in FBDD.[1][6] Its rigid, puckered conformation provides a fixed spatial arrangement of substituents, making it an excellent starting point for structure-based design.
The Profile of a Privileged Scaffold: N-Boc-3-(hydroxymethyl)cyclobutanamine
N-Boc-3-(hydroxymethyl)cyclobutanamine is an exemplary 3D fragment. Its structure incorporates key features that make it "sociable"—amenable to synthetic elaboration following a screening hit.[1]
-
3D Core: The cyclobutane ring enforces a non-planar geometry.
-
Dual Growth Vectors: The primary amine (protected) and the primary alcohol serve as two chemically distinct points for synthetic elaboration, allowing for controlled, directional "fragment growing".[3]
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, which can be selectively removed under standard acidic conditions without affecting the hydroxyl group, enabling sequential chemical modifications.[7][8]
-
Rule of Three Compliance: The fragment's properties align well with the empirical "Rule of Three" for fragment library design, ensuring a higher probability of binding.[9]
Data Presentation: Physicochemical Properties
The properties of the core scaffold, 3-(hydroxymethyl)cyclobutanamine (after Boc removal), are summarized below and compared against the Rule of Three.
| Property | 3-(hydroxymethyl)cyclobutanamine | "Rule of Three" Guideline |
| Molecular Weight (MW) | ~115.17 Da | ≤ 300 Da |
| Calculated LogP (cLogP) | ~ -0.9 | ≤ 3 |
| Hydrogen Bond Donors | 3 (OH, NH₂) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (O, N) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
| Fraction of sp³ carbons (Fsp³) | 1.0 | High Fsp³ is desirable |
Experimental Workflows and Protocols
A successful FBDD campaign is a multi-stage process requiring rigorous execution and validation at each step.[10]
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 5. Fragment-Based Lead Discovery | Rowan [rowansci.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the intricacies of the reaction, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Section 1: Proposed Synthetic Pathway & Troubleshooting
The synthesis of this compound can be approached through various routes. A common and logical pathway commences with a commercially available starting material, such as a 3-substituted cyclobutanone or cyclobutanecarboxylic acid derivative, and proceeds through reduction and functional group manipulation to arrive at the key intermediate, [3-(aminomethyl)cyclobutyl]methanol, which is then protected with a tert-butyloxycarbonyl (Boc) group.
Below is a generalized workflow diagram for the synthesis.
Figure 1: Generalized workflow for the synthesis of this compound.
Step 1 & 2: Synthesis of the Core Intermediate: [3-(Aminomethyl)cyclobutyl]methanol
The synthesis of the crucial amino alcohol intermediate often presents the initial set of challenges, primarily concerning stereoselectivity and the handling of potent reducing agents.
Troubleshooting Guide: Synthesis of [3-(Aminomethyl)cyclobutyl]methanol
Question 1: My ketone reduction of 3-oxocyclobutanecarboxylic acid is not stereoselective. How can I control the formation of cis and trans isomers?
Answer: The stereoselectivity of hydride reduction of 3-substituted cyclobutanones is highly dependent on the steric bulk of the substituent and the reducing agent.
-
Underlying Principle: The hydride will preferentially attack from the less hindered face of the cyclobutanone ring. Torsional strain plays a significant role in favoring an anti-facial hydride approach.[1]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a milder and safer option, more sterically demanding reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) can offer higher diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1]
-
Solvent Effects: Decreasing solvent polarity can also improve the selectivity of the reduction.[1]
-
Question 2: I am observing low yields during the amide reduction with Lithium Aluminum Hydride (LiAlH₄). What are the possible causes and solutions?
Answer: LiAlH₄ is a powerful but moisture-sensitive reducing agent. Low yields are often attributable to reagent decomposition or side reactions.
-
Underlying Principle: LiAlH₄ reacts violently with water and other protic sources. The reduction of amides proceeds through a complex mechanism involving the formation of an iminium ion intermediate, which is then further reduced.[2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Tetrahydrofuran (THF) or diethyl ether are common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagent Quality: Use a fresh, high-purity bottle of LiAlH₄. Old or improperly stored reagent can have significantly reduced activity.
-
Reaction Temperature: While the reaction is often performed at reflux, initial addition of the substrate to the LiAlH₄ slurry should be done at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction.
-
Work-up Procedure: A careful work-up is crucial. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a reliable method to quench the reaction and precipitate aluminum salts, which can then be filtered off.
-
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Relative Reactivity | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | Safer to handle; may require lower temperatures for selectivity. |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | THF, Diethyl Ether | Highly reactive with water; can reduce both ketones and carboxylic acids. |
| L-Selectride® | Strong, Sterically Hindered | THF | Often provides high stereoselectivity. |
Step 3: Boc Protection of [3-(Aminomethyl)cyclobutyl]methanol
The final step, the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O), is generally high-yielding but can be prone to subtle side reactions and purification difficulties.
Troubleshooting Guide: Boc Protection
Question 3: My Boc protection reaction is sluggish and does not go to completion, resulting in a low yield of the desired product.
Answer: Incomplete reaction is often due to suboptimal reaction conditions or issues with reagent stoichiometry.
-
Underlying Principle: The N-tert-butyloxycarbonylation of an amine with Boc₂O requires a base to deprotonate the amine, increasing its nucleophilicity.[3] The choice of base and solvent is critical.
-
Troubleshooting Steps:
-
Base Selection: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure at least one equivalent of the base is used. For substrates with low solubility, aqueous conditions with a base like sodium bicarbonate or sodium hydroxide can be effective.[3]
-
Solvent System: A variety of solvents can be used, including dichloromethane (DCM), THF, or a biphasic system like dioxane/water. For the polar amino alcohol, a solvent system that ensures its solubility is key.
-
Stoichiometry: While a slight excess of Boc₂O (1.1-1.2 equivalents) is typical, for sluggish reactions, increasing the equivalents to 1.5 may be beneficial.
-
Temperature: Most Boc protections proceed well at room temperature. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction, but be mindful of potential side reactions.
-
Question 4: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-Boc protected compound.
Answer: The formation of a di-Boc derivative, while less common for primary amines, can occur under forcing conditions.
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Underlying Principle: Over-protection can happen with a large excess of Boc₂O and prolonged reaction times, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of Boc₂O (1.1 equivalents).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed.
-
Avoid Excessive Heat: Perform the reaction at room temperature if possible.
-
Question 5: My product is contaminated with an impurity that appears to be O-Boc protected at the hydroxyl group.
Answer: While the amine is significantly more nucleophilic than the alcohol, O-acylation can occur, particularly if a catalyst like 4-dimethylaminopyridine (DMAP) is used.
-
Underlying Principle: DMAP is an effective acylation catalyst that can promote the reaction of Boc₂O with alcohols.
-
Troubleshooting Steps:
-
Avoid DMAP: For this substrate, DMAP is generally not necessary and should be avoided to prevent O-acylation.
-
pH Control: In aqueous systems, maintaining a basic pH (8-10) favors N-acylation over O-acylation.
-
Question 6: I am having difficulty purifying the final product. It seems to be very polar and streaks on my silica gel column.
Answer: The presence of both a carbamate and a hydroxyl group can make the product quite polar and prone to interacting strongly with silica gel.
-
Underlying Principle: Polar compounds can exhibit poor peak shape and recovery during normal-phase chromatography.
-
Troubleshooting Steps:
-
Column Chromatography Additives: Add a small amount of a polar solvent like methanol (1-5%) or a base like triethylamine (0.1-1%) to the eluent to improve peak shape and reduce tailing.
-
Alternative Purification: Consider reverse-phase chromatography if normal-phase is problematic.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
-
Detailed Experimental Protocol: Boc Protection
Figure 2: Step-by-step experimental workflow for the Boc protection of [3-(hydroxymethyl)cyclobutyl]methanamine.
Section 2: Frequently Asked Questions (FAQs)
Q1: Does the stereochemistry (cis vs. trans) of the starting [3-(aminomethyl)cyclobutyl]methanol affect the Boc protection reaction?
A: The stereochemistry of the cyclobutane ring does not significantly impact the reactivity of the amine for the Boc protection itself. However, the two isomers may have different physical properties (e.g., polarity, crystallinity), which could affect their purification. It is crucial to characterize your starting material and final product to determine the isomeric ratio.
Q2: What are the best analytical methods to monitor the reaction and characterize the final product?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid monitoring of the reaction progress. A typical eluent system would be ethyl acetate/hexanes. The product should have a higher Rf value than the starting amino alcohol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The appearance of the large singlet for the tert-butyl group at ~1.4 ppm in the ¹H NMR is a key indicator of successful protection.
Q3: What safety precautions should I take when working with reagents like LiAlH₄ and Boc₂O?
A:
-
Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive, pyrophoric solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Quench reactions carefully and slowly, especially on a large scale.
-
Di-tert-butyl dicarbonate (Boc₂O): Is a low-melting solid or liquid and is a lachrymator. It should be handled in a fume hood with appropriate PPE.
References
Technical Support Center: Purification of N-Boc-3-(hydroxymethyl)cyclobutanamine
Welcome to the technical support guide for the purification of N-Boc-3-(hydroxymethyl)cyclobutanamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this valuable building block.
Introduction
N-Boc-3-(hydroxymethyl)cyclobutanamine is a key intermediate in medicinal chemistry, valued for its rigid cyclobutane scaffold. Its purity is paramount for the success of subsequent synthetic steps. However, its synthesis, typically involving the protection of 3-(hydroxymethyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O), can introduce several byproducts. The inherent polarity from both the hydroxyl and Boc-protected amine groups can present unique purification challenges. This guide provides a structured approach to identifying and removing these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of N-Boc-3-(hydroxymethyl)cyclobutanamine?
The primary reaction involves treating 3-(hydroxymethyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The most common impurities encountered are:
-
Unreacted Starting Material: 3-(hydroxymethyl)cyclobutanamine.
-
Excess Reagent: Di-tert-butyl dicarbonate (Boc₂O).
-
Reagent Byproducts: tert-Butanol, formed from the decomposition of Boc₂O.
-
Over-reaction Products: Di-Boc protected amine, where the hydroxyl group is also protected, although this is less common under standard conditions.
-
Base-related Impurities: Residual base (e.g., triethylamine) and its corresponding salts.
Q2: Why is purification sometimes challenging?
The purification of N-Boc-3-(hydroxymethyl)cyclobutanamine can be complicated by several factors:
-
Intermediate Polarity: The molecule contains both a polar hydroxyl group and a non-polar Boc group, giving it intermediate polarity. This can lead to solubility in a wide range of solvents, making selective precipitation or extraction difficult.
-
Co-elution in Chromatography: Byproducts may have similar polarities to the desired product, leading to overlapping spots on Thin Layer Chromatography (TLC) and co-elution during column chromatography.
-
Physical State: The product is often isolated as a viscous oil or a low-melting solid, which can complicate handling and resist crystallization.[1]
Q3: What initial work-up should I perform after the reaction is complete?
A standard aqueous work-up is the first line of defense for removing many common impurities. This typically involves:
-
Quenching the reaction, often with water or a mild aqueous acid.
-
Extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with a weak acid (e.g., dilute HCl or citric acid solution) to remove basic impurities like triethylamine.[2]
-
Washing with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and unreacted Boc₂O.[2]
-
A final wash with brine to reduce the amount of dissolved water in the organic layer.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.[2]
Troubleshooting Guide
Problem 1: My crude product is still impure after an aqueous work-up. How do I proceed?
Answer: This is a common scenario. The next step is to choose a purification method based on the nature of the remaining impurities, which can be identified by techniques like ¹H NMR or LC-MS. Flash column chromatography is the most robust method for this compound.
Logic & Causality: An aqueous work-up effectively removes water-soluble and highly polar/ionic impurities. However, organic-soluble byproducts with polarities similar to your product, such as tert-butanol or certain derivatives of Boc₂O, will remain. Flash chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.
Workflow for Choosing a Purification Strategy:
Caption: Decision workflow for post-work-up purification.
Problem 2: My product co-elutes with an impurity during flash chromatography. How can I improve separation?
Answer: Co-elution occurs when the product and an impurity have very similar affinities for the silica gel in a given solvent system. To resolve this, you need to modify the chromatography conditions.
Strategies for Improved Separation:
-
Adjust Solvent Polarity: If using a standard ethyl acetate/hexane system, try systematically decreasing the polarity (i.e., reducing the percentage of ethyl acetate). Running the column slower with a shallower gradient can significantly improve resolution.
-
Change Solvent System: The "selectivity" of the separation can be altered by changing the nature of the solvents. Instead of ethyl acetate, try using dichloromethane/methanol or diethyl ether/hexane. The different solvent interactions can alter the elution order.
-
Use a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18), although the latter requires a polar solvent system (e.g., water/acetonitrile).
-
Additive Modification: Adding a small amount of a modifier to your mobile phase can improve peak shape and separation. For amine-containing compounds, adding ~0.5-1% triethylamine can prevent streaking. For hydroxyl-containing compounds, a small amount of methanol in a dichloromethane eluent can be effective.
Data Table: Recommended Starting Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Polarity | Recommended Use Case |
| 20-40% Ethyl Acetate in Hexane | Intermediate | Standard starting point for most Boc-protected amines.[3][4] |
| 5-10% Methanol in Dichloromethane | More Polar | Good for resolving compounds that streak or are poorly soluble in hexane. |
| 30-50% Diethyl Ether in Hexane | Intermediate | Offers different selectivity compared to ethyl acetate. |
Problem 3: My purified product is a persistent oil. How can I solidify it?
Answer: Obtaining a solid is highly desirable for ease of handling and long-term stability. If your highly pure product remains an oil, you can attempt the following techniques:
-
Trituration/Pulping: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexane, pentane) until the solution becomes cloudy.[1] Stirring this mixture, sometimes for several hours or overnight, can induce precipitation of a solid.
-
Seed Crystallization: If you have a small crystal of the product from a previous batch, add it to the supersaturated solution to induce crystallization.[1]
-
Solvent Evaporation: Dissolve the oil in a volatile solvent (like diethyl ether) and allow it to evaporate slowly and undisturbed in a loosely covered vial, potentially in a cold environment (-20 °C).[4]
-
High-Vacuum Drying: Sometimes, residual solvent is the reason for the oily state. Drying the sample under high vacuum for an extended period can remove these last traces and yield a solid.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes the crude product is contaminated with non-polar byproducts (e.g., excess Boc₂O) and slightly more polar impurities.
-
Sample Preparation: Dissolve ~1 gram of the crude product in a minimal amount of dichloromethane (DCM). Add ~2-3 grams of silica gel to this solution to create a slurry.
-
Dry Loading: Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better separation than loading the sample as a solution.
-
Column Packing: Dry pack a glass column with silica gel in hexane. Then, flush the column with the starting eluent (e.g., 10% ethyl acetate in hexane) until the packing is stable and air bubbles are removed.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the silica bed. Begin elution with the low-polarity solvent (10% EtOAc/Hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient could be:
-
2 column volumes of 10% EtOAc/Hexane.
-
5 column volumes of a linear gradient from 10% to 30% EtOAc/Hexane.
-
5 column volumes of 30% EtOAc/Hexane.
-
-
Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate, which visualizes the hydroxyl group).
-
Product Isolation: Combine the pure fractions and concentrate them under reduced pressure to yield the purified N-Boc-3-(hydroxymethyl)cyclobutanamine.
Protocol 2: Trituration for Solidification of Oily Product
-
Place the purified oil (~500 mg) in a small Erlenmeyer flask with a stir bar.
-
Dissolve the oil in a minimal volume of diethyl ether (~1-2 mL). The solution should be completely clear.
-
While stirring, slowly add hexane dropwise from a pipette. Continue adding until a persistent cloudiness appears.
-
Add another 10-15 mL of hexane to fully precipitate the product.
-
Continue stirring the resulting white suspension at room temperature for 1-2 hours (this is the "pulping" step).[1]
-
Collect the solid by vacuum filtration using a Büchner funnel, washing with a small amount of cold hexane.[5][6]
-
Dry the white solid under vacuum to remove residual solvents.
References
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Coupling Conditions for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Welcome to the technical support center for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis and subsequent coupling reactions of this versatile building block.
Part 1: Synthesis of this compound
This section addresses common issues encountered during the synthesis of the title compound, focusing on the formation of the tert-butyl carbamate (Boc) protecting group.
Q1: What is the most common method for synthesizing this molecule, and what are the key reagents?
The most straightforward synthesis involves the reaction of the corresponding primary amine, (3-aminocyclobutyl)methanol, with di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride). This reaction is a standard method for introducing the Boc protecting group onto an amine. Key components for this reaction are the amine starting material, Boc₂O, a suitable base, and an appropriate solvent.
Q2: I am getting a low yield of the desired carbamate. What are the potential causes?
Low yields in Boc protection reactions can stem from several factors:
-
Insufficient Base: A base is often used to neutralize the acidic byproduct (tert-butoxycarboxylic acid) and drive the reaction to completion. If the amine starting material is in the form of a salt (e.g., hydrochloride), stoichiometric amounts of base are required to first liberate the free amine.
-
Improper Solvent: The reaction is typically run in aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. The choice of solvent can affect the solubility of reactants and the reaction rate.[1]
-
Reaction Temperature: While the reaction often proceeds well at room temperature, gentle heating or cooling may be necessary depending on the specific substrate and solvent system.
-
Competitive Reactions: The starting material contains both an amine and a hydroxyl group. While the amine is significantly more nucleophilic and should react preferentially, side reactions involving the alcohol are possible under certain conditions, although less common.
Q3: Are there alternative, less hazardous reagents for carbamate formation besides phosgene or isocyanates?
Yes, modern synthetic chemistry offers several safer alternatives to highly toxic reagents like phosgene.[1][2] The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and relatively safe method. Other advanced, one-pot methods include three-component couplings of amines, carbon dioxide, and alkyl halides, which provide an environmentally friendly approach.[1][3]
Part 2: Troubleshooting Amide Coupling after Boc-Deprotection
This is the most common application for this type of building block. After the removal of the Boc group to reveal the primary amine, it is coupled with a carboxylic acid to form an amide bond. This process is prone to challenges, especially with complex or sterically hindered substrates.
Frequently Asked Questions & Troubleshooting Guide
Q1: My amide coupling reaction has failed or the yield is very low. What should be my initial troubleshooting steps?
When a coupling reaction fails, a systematic check of the fundamentals is the first step.
-
Confirm Complete Boc-Deprotection: Verify that the Boc group was fully removed from your starting material. Incomplete deprotection means less free amine is available to react. This can be checked by TLC (the deprotected amine will be much more polar) or LC-MS.
-
Check Reagent Quality & Stoichiometry: Ensure all reagents (coupling agent, acid, base, additives) are pure and anhydrous. Water is detrimental to most coupling reactions as it can hydrolyze activated intermediates.[4] Use freshly opened, anhydrous solvents. Carefully check the molar equivalents of all reactants.
-
Reaction Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent side reactions caused by atmospheric moisture and oxygen, especially when using sensitive reagents.
Q2: There are so many coupling reagents. How do I choose the right one for my system?
The choice of coupling reagent is critical and depends on the steric hindrance of your substrates, the potential for racemization, and cost. Uronium/aminium and phosphonium salt-based reagents are generally the most effective for difficult couplings.[5]
| Coupling Reagent Class | Examples | Advantages | Disadvantages & Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Highly reactive, fast reaction times. HATU is often superior for difficult couplings.[5][6] | Can cause guanidinylation of the free amine if used in excess.[6] Byproducts (tetramethylurea) can be difficult to remove.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Powerful activators, less risk of guanidinylation.[5] Good solubility. PyAOP often gives higher yields.[5][6] | Generally more expensive than carbodiimides. |
| Carbodiimides | EDC, DCC | Inexpensive and widely used. | Can form N-acylurea byproduct, which is difficult to remove (especially DCU from DCC).[8][9] Higher risk of racemization without additives.[6] |
| Other | T3P | Efficient, minimizes racemization. | Requires careful optimization of solvent and temperature.[10] |
Q3: I am observing significant amounts of an unexpected side product. What could it be?
Side product formation is a common issue. The identity depends on the reagents used:
-
N-Acylurea Formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, especially if the amine nucleophile is slow to react. This is more common in polar solvents.[9] Adding HOBt or HOAt can trap the intermediate as an active ester, minimizing this side reaction.[6]
-
Guanidinylation: Uronium reagents like HATU or HBTU can react with the primary amine to form a guanidinium group, capping the peptide chain. This is prevented by not using a large excess of the coupling reagent.[5][6]
-
Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the alpha-carbon. To suppress this, always use an additive like Oxyma Pure or HOAt, which are more effective than HOBt.[5] Using phosphonium reagents (PyBOP) or weaker bases (NMM, collidine) can also reduce racemization levels.[5]
Q4: My reaction is stalled or incomplete, particularly with a sterically hindered carboxylic acid or amine. What can I do?
Steric hindrance presents a significant activation energy barrier. Several strategies can overcome this:
-
Switch to a More Powerful Reagent: If you are using a carbodiimide, switch to a more potent onium salt like HATU or PyAOP.[5]
-
Increase Reaction Temperature: Mild heating (e.g., 40-50 °C) can often drive a sluggish reaction to completion. However, be aware that elevated temperatures can also increase the risk of racemization.[5]
-
Change the Solvent: Solvents can have a profound impact. If a reaction is slow in DCM, switching to a more polar, disruptive solvent like DMF or NMP may increase the reaction rate.[4][5]
-
Increase Reaction Time: Some difficult couplings simply require more time. Allow the reaction to proceed for an extended period (e.g., 12-24 hours) while monitoring by TLC or LC-MS.[5]
Experimental Workflow & Visualization
A typical workflow for amide coupling is outlined below. The diagram illustrates the key decision points and steps in the process.
Caption: A generalized workflow for amide bond formation.
Part 3: General Analytics & Purification
Q1: How can I effectively monitor the progress of my coupling reaction?
Effective monitoring is crucial to avoid unnecessary side reactions from prolonged reaction times or low yields from incomplete conversion.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Stain with ninhydrin; the starting amine will appear as a colored spot (usually blue or purple), while the successfully coupled amide product will not.[11] This allows you to track the disappearance of the starting amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most detailed information, allowing you to track the consumption of starting materials and the formation of the desired product by mass, while also revealing the presence of any side products.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to accurately quantify reactants and products, which is essential for detailed kinetic optimization.[12]
Q2: I've completed my reaction, but I'm struggling to purify my product. What are the common challenges?
Purification can be complicated by reaction byproducts that have similar polarity to the desired product.
-
Urea Byproducts: Removing tetramethylurea (from HATU/HBTU) or dicyclohexylurea (DCU, from DCC) is a frequent challenge. Tetramethylurea is water-soluble, so a thorough aqueous workup can remove much of it.[7] DCU is mostly insoluble in many organic solvents and can often be removed by filtration, though some may remain.[8] Using EDC is advantageous here as its urea byproduct is water-soluble and easily removed.[8]
-
Excess Reagents: Unreacted coupling agents or additives like HOBt can co-elute with the product during chromatography. An aqueous wash with a mild base (like NaHCO₃) can help remove acidic additives, while a mild acid wash (like dilute HCl) can remove basic components.
Troubleshooting Decision Tree
If your reaction is not performing as expected, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting common amide coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. jpt.com [jpt.com]
- 11. peptide.com [peptide.com]
- 12. doras.dcu.ie [doras.dcu.ie]
Technical Support Center: Stability and Handling of N-Boc-3-(hydroxymethyl)cyclobutanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-Boc-3-(hydroxymethyl)cyclobutanamine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the stability of this molecule under common experimental conditions, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
This guide moves beyond simple protocols to explain the chemical principles governing the molecule's behavior. We will address specific issues encountered during acidic and basic treatments in a practical question-and-answer format, supported by mechanistic diagrams and key experimental procedures.
Section 1: Stability & Troubleshooting under Acidic Conditions
The tert-butyloxycarbonyl (Boc) protecting group is fundamentally designed to be labile under acidic conditions, a feature essential for its role in multi-step synthesis.[1][2] However, this reactivity can also be a source of unintended degradation if not properly controlled. This section addresses common problems associated with acidic environments.
Q1: I'm observing premature deprotection of my compound during an aqueous acidic workup or purification (e.g., pH 2-4). Why is this happening and how can I avoid it?
A1: This is a common issue stemming from the inherent acid sensitivity of the Boc group. The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The carbamic acid then rapidly decomposes to release the free amine and carbon dioxide.[4][5] While strong acids like trifluoroacetic acid (TFA) are used for intentional deprotection, even moderately acidic conditions (pH < 4) can cause slow or partial cleavage, especially with prolonged exposure or elevated temperatures.[6][7]
Troubleshooting & Prevention:
-
Minimize Exposure: Perform acidic extractions or washes quickly and at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Use Weaker Acids: For pH adjustments where complete deprotection is not desired, opt for milder acids. A saturated solution of ammonium chloride or dilute citric acid is often sufficient to neutralize basic mixtures without significantly cleaving the Boc group.
-
Avoid Strong Acidic Modifiers in Chromatography: During purification via reverse-phase HPLC, using 0.1% TFA can lead to partial or complete deprotection, especially during fraction collection and solvent evaporation.[8] Consider using buffers like ammonium acetate or acetic acid if compatible with your separation.[8]
Table 1: Impact of Various Acidic Conditions on the N-Boc Group
| Reagent/Condition | Strength | Typical Use | Risk of Unwanted Deprotection | Mitigation Strategy |
| TFA (neat or in DCM) | Strong | Intentional Deprotection | High / Certain | Use only for planned deprotection steps. |
| HCl (4M in Dioxane) | Strong | Intentional Deprotection | High / Certain | Use only for planned deprotection steps. |
| 0.1% TFA in H₂O/ACN | Moderate | HPLC Eluent | Moderate to High[8] | Replace with acetic acid; lyophilize fractions immediately.[8] |
| Aqueous HCl (pH 2-3) | Moderate | Workup | Moderate | Minimize contact time; work at 0 °C. |
| Citric Acid / Acetic Acid | Weak | Workup / pH Adjustment | Low | Preferred for extractions where Boc preservation is critical. |
| Silica Gel | Mildly Acidic | Chromatography | Low but Possible | Can be neutralized with triethylamine in the eluent if issues arise. |
Q2: I am trying to deprotect the Boc group with TFA, but my yield is low and I'm seeing unknown impurities by LC-MS. What could be the cause?
A2: Low yields and side products during TFA-mediated deprotection often point to issues caused by the tert-butyl cation intermediate that is generated.[4] This highly reactive electrophile can alkylate other nucleophiles in the reaction mixture, including the solvent, the deprotected amine product, or even the hydroxymethyl group of another molecule.[1][2]
Causality & Solution: The Role of Scavengers
To prevent these side reactions, the tert-butyl cation must be "trapped" or quenched as it forms. This is achieved by adding a scavenger to the reaction mixture.
-
Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent choices. They are electron-rich and readily react with the t-butyl cation, preventing it from alkylating your desired product.
Caption: Acidic Boc deprotection mechanism and the role of scavengers.
See Section 4 for a detailed experimental protocol for clean deprotection using scavengers.
Section 2: Stability & Troubleshooting under Basic Conditions
A key advantage of the Boc group is its general stability in basic and nucleophilic environments, providing excellent orthogonality with other protecting groups like Fmoc.[9][10] However, this stability is not absolute and depends heavily on the reagents and conditions employed.
Q1: Is the N-Boc group completely inert to all bases? I observed some degradation when using a very strong, non-nucleophilic base.
A1: You are correct to question its absolute stability. While the N-Boc group is resistant to hydrolysis by common aqueous bases like NaOH or LiOH, it can be cleaved under specific, non-hydrolytic basic conditions.[11] This is particularly relevant for primary N-Boc protected amines like yours.
Mechanism of Base-Mediated Elimination:
The use of a strong, sterically hindered base, such as sodium tert-butoxide (NaOtBu), can deprotonate the nitrogen of the carbamate. The resulting anion can then eliminate tert-butoxide to form an isocyanate intermediate. This intermediate is then hydrolyzed by trace water during the reaction or workup to yield the free amine.[12] This pathway is distinct from the nucleophilic attack at the carbonyl that occurs in ester hydrolysis.
Caption: Deprotection of a primary N-Boc amine via a strong base.
Practical Implications:
-
Avoid using excess strong, non-nucleophilic bases (e.g., NaOtBu, KHMDS) at elevated temperatures if you wish to preserve the Boc group.
-
If you observe this side reaction, consider using a weaker base or a nucleophilic base that is less likely to initiate this elimination pathway.
Q2: I need to deprotonate the hydroxymethyl group to form an alkoxide for a subsequent reaction (e.g., Williamson ether synthesis). Will the required base (like NaH) cleave the N-Boc group?
A2: No, this is a perfectly viable and common strategy. Bases like sodium hydride (NaH) will selectively deprotonate the primary alcohol (pKa ~16-17) over the N-H of the carbamate (pKa ~17-18) due to the electron-withdrawing nature of the adjacent carbonyl group making the N-H slightly less acidic than a typical amine but still less acidic than the alcohol. The resulting alkoxide is stable and will not initiate the cleavage of the Boc group. The Boc group is robust under these anhydrous, strongly basic but nucleophilic (once the alkoxide is formed) conditions.
Key Experimental Considerations:
-
Anhydrous Conditions: Ensure your solvent (e.g., THF, DMF) is rigorously dry. Any moisture will consume the hydride base and can interfere with the reaction.
-
Temperature Control: Perform the deprotonation at 0 °C to control the reaction rate and minimize potential side reactions before adding your electrophile.
Table 2: Stability of N-Boc Group Under Various Basic Conditions
| Reagent | Strength | Typical Use | Stability of N-Boc Group |
| NaOH, KOH, LiOH (aq.) | Strong (Nucleophilic) | Ester Hydrolysis | Stable [10][11] |
| Na₂CO₃, K₂CO₃ (aq.) | Moderate | General Base | Stable |
| Triethylamine (NEt₃), DIPEA | Weak (Organic) | Catalysis, HCl Scavenger | Stable |
| NaH, KH | Strong (Non-nucleophilic) | Alcohol Deprotonation | Stable (deprotonates -OH first) |
| NaOtBu, KOtBu | Strong (Non-nucleophilic) | Elimination Reactions | Potentially Labile (especially at reflux)[12] |
Section 3: General Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for storing aqueous solutions or handling N-Boc-3-(hydroxymethyl)cyclobutanamine during multi-step processing? A: For maximum stability, maintain a pH between 7 and 10. Avoid acidic conditions below pH 5-6 for extended periods to prevent slow hydrolysis of the Boc group.
Q2: How can I quickly check if my Boc group is still intact during a reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. The deprotected amine will have a significantly lower Rf value (it will be more polar) than the Boc-protected starting material. Staining with a ninhydrin solution will show a distinct color (usually purple or yellow) for the free primary amine, which will be absent for the protected starting material. See Section 4 for a detailed TLC monitoring protocol.
Q3: Are there any thermal stability concerns I should be aware of? A: Yes, while generally stable at moderate temperatures, thermal deprotection of the Boc group is possible at very high temperatures (typically >150-180 °C).[3] This is not a concern during standard reflux conditions in common solvents like THF or Toluene but should be considered if performing high-temperature reactions or distillations.
Section 4: Key Experimental Protocols
Protocol 1: Clean Acidic Deprotection using TFA with Scavengers
This protocol describes the standard procedure for the complete and clean removal of the N-Boc group.
-
Preparation: Dissolve N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Add Scavenger: Add anisole (1.5 eq) or triisopropylsilane (1.2 eq) to the solution and stir for 2 minutes.
-
Initiate Deprotection: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (See Protocol 2) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The resulting product will be the trifluoroacetate salt of the amine. It can be precipitated by adding cold diethyl ether, isolated by filtration, and washed with more cold ether. Alternatively, the residue can be dissolved in water and basified with NaHCO₃ or NaOH solution to pH 9-10, followed by extraction with an organic solvent (e.g., ethyl acetate) to yield the free amine.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Eluent System: A typical eluent system for this compound is 10% Methanol in Dichloromethane or 5-10% Ethyl Acetate in Hexanes for the protected form. You will need a more polar system for the deprotected amine.
-
Spotting: On a silica TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development: Develop the plate in the chosen eluent system.
-
Visualization:
-
UV Light: If the molecule has a UV chromophore (this one does not), visualize under UV light.
-
KMnO₄ Stain: A potassium permanganate stain will visualize both the starting material and the product (alcohols stain well).
-
Ninhydrin Stain: Gently heat the plate after dipping in a ninhydrin solution. The deprotected primary amine product will appear as a distinct purple/blue spot. The N-Boc protected starting material will not stain with ninhydrin. Complete consumption of the starting material and the appearance of a new, lower-Rf spot that is ninhydrin-positive indicates a complete reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Bases - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scale-Up of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate Production
Welcome to the technical support center for the synthesis and scale-up of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful transition from lab-scale experimentation to larger-scale manufacturing.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Overall Yield
A diminished yield is a frequent challenge during scale-up. The root cause can often be traced to several factors throughout the synthetic sequence.
Potential Causes & Solutions:
-
Incomplete Reaction: The initial reaction forming the cyclobutane ring or the subsequent functional group manipulations may not have reached completion.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC, GC, or TLC at regular intervals to track the consumption of starting materials and the formation of the product.
-
Temperature and Time Optimization: Re-evaluate the reaction temperature and duration. Some reactions require extended periods or higher temperatures at a larger scale to achieve the same conversion as in the lab.
-
Reagent Stoichiometry: Ensure accurate molar ratios of all reactants and reagents. On a larger scale, minor inaccuracies in weighing can lead to significant stoichiometric imbalances.
-
-
-
Product Decomposition: The target molecule or key intermediates may be unstable under the reaction or work-up conditions.
-
Troubleshooting Protocol:
-
pH Control: Carefully monitor and control the pH during aqueous work-up and extractions. The carbamate group is sensitive to both strong acids and bases.
-
Temperature Stability Study: Conduct a small-scale study to assess the thermal stability of the product and intermediates at the intended processing temperatures.
-
-
-
Physical Losses During Work-up and Isolation: Significant amounts of product can be lost during extraction, crystallization, and filtration steps.
-
Troubleshooting Protocol:
-
Solvent Selection for Extraction: Optimize the extraction solvent system to ensure high partition coefficients for the product.
-
Crystallization Optimization: Develop a robust crystallization procedure by screening different solvents and cooling profiles to maximize recovery of the solid product.
-
-
Problem 2: High Levels of Impurities
The formation of impurities can compromise the quality of the final product and complicate purification.
Potential Causes & Solutions:
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired by-products.
-
Troubleshooting Protocol:
-
Impurity Identification: Isolate and characterize major impurities using techniques like LC-MS and NMR to understand their structures and potential formation mechanisms.
-
Reaction Condition Refinement: Adjust reaction parameters such as temperature, reagent addition rate, and catalyst loading to disfavor the side reactions identified.
-
-
-
Starting Material Quality: Impurities present in the starting materials can be carried through the synthesis or interfere with the reactions.
-
Troubleshooting Protocol:
-
Starting Material Specification: Establish clear specifications for the purity of all raw materials.
-
Supplier Qualification: Work with reputable suppliers and qualify incoming batches of starting materials to ensure consistency.
-
-
-
Inefficient Purification: The chosen purification method may not be effective at removing certain impurities.
-
Troubleshooting Protocol:
-
Recrystallization Solvent Screening: A systematic screen of different solvent systems can identify conditions that provide better discrimination between the product and impurities.
-
Chromatography Optimization: If column chromatography is used, optimize the stationary phase, mobile phase, and loading to improve separation.
-
-
Problem 3: Difficulties with Product Isolation and Crystallization
Challenges in obtaining a crystalline, easy-to-handle solid product are common during scale-up.
Potential Causes & Solutions:
-
Oiling Out: The product may separate as an oil instead of a solid during crystallization.
-
Troubleshooting Protocol:
-
Solvent System Modification: Experiment with solvent mixtures to modulate the solubility of the product and promote crystallization.
-
Seeding: Introduce a small amount of crystalline product (seed crystals) to the supersaturated solution to induce crystallization.
-
Controlled Cooling: Implement a gradual and controlled cooling profile to allow for ordered crystal growth.
-
-
-
Poor Filterability: The resulting solid may be too fine or amorphous, leading to slow and inefficient filtration.
-
Troubleshooting Protocol:
-
Crystallization Hold Time: After cooling, allow the slurry to stir for a period (aging) to encourage crystal growth and improve particle size distribution.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent can sometimes improve the crystalline form and filterability of the product.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
The synthesis often involves the [2+2] cycloaddition of an appropriate ketene acetal with an alkene, followed by functional group transformations. A key challenge is controlling the stereochemistry of the cyclobutane ring. Subsequent reduction of a carbonyl group to the hydroxymethyl group and the introduction of the Boc-protected amine are also critical steps where yields can be impacted.[1]
Q2: What are the typical in-process controls (IPCs) that should be monitored during the scale-up?
Key IPCs include monitoring the disappearance of starting materials and the appearance of the product and any major intermediates or by-products. This is typically done using HPLC or GC. Monitoring reaction temperature, pressure (if applicable), and pH during work-up are also critical.
Q3: Are there any specific safety precautions to consider during the production of this compound?
While specific hazard data for the target molecule is limited, it is prudent to handle all chemical intermediates with care. The use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves is mandatory. Reactions should be conducted in well-ventilated fume hoods. For some related carbamates, hazards such as skin and eye irritation have been noted.[2][3][4] It is essential to consult the Safety Data Sheet (SDS) for all reagents and solvents used in the synthesis.[3][5]
Q4: How can the stereochemistry of the final product be controlled?
Controlling the stereochemistry of the 3-(hydroxymethyl)cyclobutyl moiety is crucial. This is often achieved through the use of chiral catalysts or auxiliaries in the cycloaddition step or by employing stereoselective reduction methods for a ketone precursor. Chiral resolution of a racemic intermediate may also be an option.
Q5: What are the recommended storage conditions for the final product?
Based on related compounds, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Stability studies should be conducted to determine the optimal long-term storage conditions and re-test date.
III. Experimental Protocols & Data
Table 1: Representative Reaction Conditions for Boc Protection
| Parameter | Condition |
| Substrate | 3-(Aminomethyl)cyclobutanol |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Protocol: General Procedure for Boc Protection
-
Dissolve 3-(aminomethyl)cyclobutanol in tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.
IV. Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Diagram 2: Key Stages in the Synthesis Scale-Up
Caption: The progression from lab development to commercial production.
V. References
-
Sigma-Aldrich. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate. --INVALID-LINK--
-
PubChem. tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate. --INVALID-LINK--
-
Fisher Scientific. tert-Butyl carbamate Safety Data Sheet. --INVALID-LINK--
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. --INVALID-LINK--
-
Abovchem. tert-butyl (3-hydroxycyclobutyl)carbamate. --INVALID-LINK--
-
Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -.... --INVALID-LINK--
-
PubChem. tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate. --INVALID-LINK--
-
ChemicalBook. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate Chemical Safety Data Sheet. --INVALID-LINK--
-
Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. --INVALID-LINK--
-
Organic Syntheses. Carbamic acid, tert-butyl ester. --INVALID-LINK--
-
ResearchGate. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. --INVALID-LINK--
-
BLD Pharm. 1338812-41-1|tert-Butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate. --INVALID-LINK--
-
Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.... --INVALID-LINK--
-
PubChem. tert-butyl N-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]carbamate. --INVALID-LINK--
-
ChemScene. 1142211-17-3 | tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. --INVALID-LINK--
-
Sigma-Aldrich. tert-butyl (3-hydroxypropyl)carbamate. --INVALID-LINK--
-
BCDJ. tert-butyl N-[trans-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate. --INVALID-LINK--
-
AChemBlock. tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate 95%. --INVALID-LINK--
-
PubChem. tert-butyl N-[(1R)-3-hydroxycycloheptyl]carbamate. --INVALID-LINK--
-
BLD Pharm. 154748-63-7|tert-Butyl (3-hydroxycyclobutyl)carbamate. --INVALID-LINK--
-
PubChem. tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate. --INVALID-LINK--
-
BLDpharm. 1142211-17-3|tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. --INVALID-LINK--
-
ResearchGate. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO4 | CID 24729710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7 - Abovchem [abovchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 154748-63-7|tert-Butyl (3-hydroxycyclobutyl)carbamate|BLD Pharm [bldpharm.com]
preventing epimerization at stereocenters of N-Boc-3-(hydroxymethyl)cyclobutanamine
Welcome to the technical support center for N-Boc-3-(hydroxymethyl)cyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Maintaining stereochemical integrity at the C1 and C3 positions is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent and diagnose epimerization events during your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of N-Boc-3-(hydroxymethyl)cyclobutanamine.
Q1: What is epimerization in the context of this molecule, and why is it a concern?
A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule containing multiple stereocenters. For N-Boc-3-(hydroxymethyl)cyclobutanamine, this can occur at either the C1 carbon (bearing the N-Boc group) or the C3 carbon (bearing the hydroxymethyl group). This process converts the desired diastereomer into its epimer, a different chemical compound with potentially distinct biological and pharmacological properties. Even minor stereochemical impurities can compromise the safety and efficacy of a drug candidate, making the control of stereochemistry a critical quality attribute.[1]
Q2: How chemically stable are the stereocenters on the cyclobutane ring under typical laboratory conditions?
A2: The stereocenters of N-Boc-3-(hydroxymethyl)cyclobutanamine are generally stable under neutral or mildly acidic conditions at ambient temperature. The strained sp³ carbons of the cyclobutane ring do not readily undergo inversion.[2] However, the protons on these stereocenters become susceptible to abstraction under basic conditions, which is the primary pathway leading to epimerization. The N-Boc group is stable to most bases and nucleophiles but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[3][4]
Q3: What are the primary mechanisms that lead to epimerization?
A3: The dominant mechanism for epimerization at either stereocenter is the abstraction of the alpha-proton by a base to form a planar, achiral carbanion or enolate-like intermediate. This intermediate can then be re-protonated from either face, leading to a mixture of the original diastereomer and its epimer.
-
At C1 (Amine Center): While the N-Boc group is not strongly activating, the adjacent C-H proton can be abstracted by a sufficiently strong base. This is less common than epimerization adjacent to a carbonyl but remains a risk with potent, non-hindered bases.
-
At C3 (Alcohol Center): The C-H proton at C3 is not acidic. However, if the primary alcohol is oxidized to an aldehyde, this proton becomes highly acidic and extremely susceptible to base-catalyzed epimerization.
Q4: What are the best general practices for storing and handling N-Boc-3-(hydroxymethyl)cyclobutanamine to ensure its stereochemical purity?
A4: To maintain long-term stability and purity, store the compound in a cool, dry place, preferably refrigerated (2-8 °C) and under an inert atmosphere (nitrogen or argon). Avoid exposure to strong bases, strong acids (other than for intended deprotection), and high temperatures during storage and handling. When weighing and transferring, minimize exposure to atmospheric moisture and CO₂.
Troubleshooting Guide: Diagnosing and Preventing Epimerization
This guide provides solutions to specific experimental problems. Each entry is structured to help you identify the potential cause of epimerization and implement a robust solution.
Issue 1: Decreased Diastereomeric Purity After Oxidation of the Hydroxymethyl Group
-
Scenario: You oxidized the primary alcohol to an aldehyde (e.g., for a subsequent Wittig or reductive amination reaction) and your chiral HPLC analysis shows a significant amount of the undesired epimer.
-
Primary Cause: This is the most common scenario for epimerization. Many classical oxidation protocols, such as the Swern and Parikh-Doering oxidations, use a stoichiometric amount of a tertiary amine base (e.g., triethylamine, TEA) to complete the reaction.[5] This base readily abstracts the newly acidified C3 proton of the aldehyde product, causing rapid epimerization.
-
Solution Workflow:
Caption: Troubleshooting workflow for oxidation-induced epimerization.
-
Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation This protocol avoids the use of strong amine bases, operating under neutral to mildly acidic conditions, which preserves the stereocenter.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography.
-
Verification: Analyze the purified product by chiral HPLC to confirm the retention of diastereomeric purity (>99% d.e.).
-
Issue 2: Epimerization During Activation of the Hydroxyl Group (e.g., Mesylation, Tosylation)
-
Scenario: You activated the primary alcohol as a leaving group (e.g., -OMs, -OTs) for a substitution reaction and observed epimerization at the C1 center.
-
Primary Cause: While the C3 center is not directly affected, the amine base used (often TEA or pyridine) can be strong enough to slowly epimerize the C1 position, especially if the reaction is run at elevated temperatures or for extended periods. Polar aprotic solvents like DMF can exacerbate this issue by stabilizing the carbanion intermediate.[5]
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Solution: Optimize Reaction Conditions The key is to minimize the time the substrate is exposed to the base, use a more sterically hindered base, and control the temperature rigorously.
Table 1: Condition Optimization for Hydroxyl Activation
| Parameter | High-Risk Condition | Recommended Low-Risk Condition | Rationale |
| Base | Triethylamine (TEA), Pyridine | Diisopropylethylamine (DIPEA), 2,6-Lutidine | Steric hindrance reduces the base's ability to abstract the C1 proton but not to act as an acid scavenger.[5] |
| Solvent | DMF, DMSO | Dichloromethane (DCM), Tetrahydrofuran (THF) | Less polar solvents are less effective at stabilizing the charged carbanion intermediate, slowing epimerization.[6] |
| Temperature | Room Temp or >0 °C | -20 °C to 0 °C | Lower temperatures decrease the reaction rate of both the desired reaction and the undesired epimerization side reaction.[6] |
| Reagent Addition | Add base, then electrophile | Add electrophile, then slowly add base | Minimizes the time the substrate is in a basic environment before the desired reaction occurs. |
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Recommended Protocol: Low-Temperature Mesylation
-
Setup: Dissolve N-Boc-3-(hydroxymethyl)cyclobutanamine (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a flame-dried flask under argon.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq).
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Base Addition: Slowly add DIPEA (1.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
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Reaction: Stir at 0 °C for 1 hour or until TLC indicates complete consumption of the starting material.
-
Workup: Quench the reaction with cold water. Separate the layers and extract the aqueous phase with DCM.
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Purification: Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo at low temperature. Use the crude product immediately if possible, as activated intermediates can be unstable.
-
Verification: If an aliquot is purified for analysis, confirm stereochemical purity via chiral HPLC.
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Issue 3: General Decrease in Purity During a Multi-Step Sequence
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Scenario: You cannot pinpoint a single problematic step, but the diastereomeric excess of your material erodes over several transformations.
-
Primary Cause: This can be due to "background" epimerization from multiple sources: slightly basic reagents, prolonged heating, or purification conditions. For example, basic alumina chromatography or prolonged exposure to amine-containing solvents during workup can contribute. Standard reverse-phase HPLC with TFA is generally safe, but prolonged exposure or heating during solvent evaporation can cause some Boc-deprotection.[7]
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Solution: Process Audit and Control A systematic review of your entire process is necessary.
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Mechanism Analysis: Create a flowchart of your synthetic route. Identify every step that uses a base, heat, or a polar aprotic solvent.
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In-Process Control (IPC): Take an aliquot for chiral HPLC analysis after each identified high-risk step to pinpoint the source of epimerization.
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Purification Review: Assess your chromatography methods. If using silica gel, ensure it is not basic. Consider using a different stationary phase if necessary. When performing extractions, use dilute, cold acid/base washes and minimize contact time.
-
Temperature Log: Maintain a log of reaction and workup temperatures. Any step exceeding 40-50 °C should be scrutinized.
Caption: Workflow for auditing a multi-step synthesis using In-Process Controls.
-
Analytical Methods for Detecting Epimerization
Quantifying the extent of epimerization is crucial for troubleshooting. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Protocol: Quantifying Diastereomeric Purity by Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of your sample in the mobile phase or a compatible solvent (e.g., isopropanol/hexane mixture) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a chiral stationary phase column capable of separating the diastereomers. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are excellent starting points.
-
HPLC Conditions (Example):
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 95:5 Hexane:Isopropanol (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
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Detection Wavelength: 210 nm (for N-Boc)
-
Injection Volume: 10 µL
-
-
Analysis: Inject a standard of the pure, starting diastereomer to determine its retention time. Inject your sample and record the chromatogram. The desired product and its epimer should resolve into two distinct peaks.
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Calculation: Calculate the diastereomeric excess (% d.e.) using the peak areas (A1 and A2) of the two epimers: % d.e. = |(A1 - A2) / (A1 + A2)| * 100
References
removal of unreacted reagents from tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate synthesis
Here is the user's request: Topic: removal of unreacted reagents from tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate synthesis Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars:
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Expertise & Experience: Do not just list steps; explain the causality behind experimental choices.
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Trustworthiness: Every protocol described must be a self-validating system.
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Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.
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Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING
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Summarize all quantitative data into clearly structured tables for easy comparison.
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Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers in overcoming common challenges associated with removing unreacted reagents and byproducts from this specific Boc-protection reaction.
The synthesis of this compound involves the protection of an amino alcohol using di-tert-butyl dicarbonate (Boc-anhydride). While the reaction itself is robust, the subsequent purification requires careful consideration to remove excess reagents and byproducts efficiently, ensuring the high purity of the final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the workup and purification process in a direct Q&A format.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A: Following the reaction, your crude product is typically contaminated with both unreacted starting materials and reaction byproducts. Identifying these is the first step to designing an effective purification strategy.
The main impurities include:
-
Unreacted Di-tert-butyl Dicarbonate (Boc-anhydride): This is often used in excess to drive the reaction to completion and is a very common impurity to be removed.[1]
-
Triethylamine (TEA) or other amine bases: If you used an organic base like TEA to scavenge the acid produced, residual amounts will remain.
-
Triethylamine Hydrochloride (TEA·HCl): Formed when TEA neutralizes acidic byproducts.[2]
-
tert-Butanol: A primary byproduct from the reaction of the Boc-anhydride.[1]
-
Unreacted [3-(hydroxymethyl)cyclobutyl]amine: The starting material, which is basic in nature.
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} caption { label = "Key species in the crude reaction mixture."; font-size = 10; font-name = "Arial"; } enddot
Figure 1. Key species in the crude reaction mixture.
Q2: My TLC/NMR analysis shows significant unreacted Boc-anhydride. What's the best way to remove it?
A: Excess Boc-anhydride is non-polar and can sometimes co-elute with the desired product in chromatography. It's often more efficient to remove it during the aqueous workup.
-
Expert Insight: While Boc-anhydride is relatively stable to neutral water, it can be hydrolyzed under basic conditions.[1] A vigorous wash with a saturated sodium bicarbonate solution is an effective method for its removal.[1] Alternatively, for a more targeted approach, chemical quenching is highly effective.
| Method | Mechanism | Advantages | Considerations |
| Basic Aqueous Wash | Hydrolysis of the anhydride to tert-butanol and CO₂.[1] | Simple, integrated into standard workup. | May require vigorous and repeated washing for complete removal. |
| Chemical Quenching | Reaction with a nucleophile (e.g., imidazole) to form a water-soluble byproduct.[3][4] | Highly efficient, mild conditions.[3] | Requires an additional reagent and stirring time. |
| High Vacuum | Removal by evaporation due to its volatility.[1] | Effective for non-volatile products; no extra reagents needed. | May not be suitable for thermally sensitive products or if the product itself is volatile. |
See Protocol 1 for a detailed chemical quenching procedure using imidazole.
Q3: I used triethylamine (TEA) as a base. How do I completely remove it and its salt?
A: Triethylamine (a liquid base) and its hydrochloride salt (a water-soluble solid) require different but complementary removal strategies.
-
Removal of TEA·HCl Salt: This salt is highly soluble in water.[2] During the workup, washing the organic layer with water or brine will effectively extract the salt into the aqueous phase.[2]
-
Removal of Free Triethylamine (TEA): Residual TEA is basic and can be removed with a dilute acidic wash.
-
Causality: The acid protonates the amine (Et₃N → Et₃NH⁺), forming a water-soluble salt that partitions into the aqueous layer.
-
Recommended Wash: A wash with a weak acid like 5-10% citric acid or saturated ammonium chloride (NH₄Cl) is preferred over strong acids like HCl to avoid potential cleavage of the acid-labile Boc protecting group.[5][6]
-
Trace Removal: For stubborn trace amounts of TEA, co-evaporation with a solvent like toluene can be effective after the aqueous workup.[6]
-
Q4: What is a robust, general aqueous workup procedure for this synthesis?
A: A well-designed aqueous workup is the most critical step for removing the majority of impurities before any further purification like chromatography. The goal is to sequentially remove acidic, basic, and water-soluble impurities.
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} caption { label = "General aqueous workup workflow."; font-size = 10; font-name = "Arial"; } enddot
Figure 2. General aqueous workup workflow.
See Protocol 2 for a step-by-step guide to this standard liquid-liquid extraction procedure.
Q5: My product recovery is low after purification. What could be the cause?
A: Low recovery can stem from several issues during the workup or purification stages.
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers during extraction can trap the product, leading to significant loss. Adding brine (saturated NaCl) can often help break emulsions.[2]
-
Product Water Solubility: The target molecule has a hydroxyl group and a carbamate, giving it some polarity and slight water solubility. Avoid excessive washing with water. The final brine wash helps to "salt out" the product from any dissolved water back into the organic layer, minimizing this loss.[5]
-
Premature Deprotection: The Boc group is sensitive to strong acids.[7][8] Using a strong acid (e.g., >0.5M HCl) during the workup can cleave the protecting group, leading to the water-soluble free amine, which would be lost to the aqueous layer. Always use a mild acid for washing.
-
Loss During Chromatography: If the product is very polar, it may adhere strongly to the silica gel column, leading to poor recovery. Optimizing the solvent system or deactivating the silica gel with a small amount of triethylamine in the eluent might be necessary.[5]
Detailed Experimental Protocols
Protocol 1: Chemical Quenching of Excess Boc-Anhydride
This protocol describes the use of imidazole to catalytically decompose unreacted Boc-anhydride before the main aqueous workup.[1]
-
Reaction Completion: Once TLC or another monitoring method confirms the consumption of the starting amine, cool the reaction mixture to room temperature.
-
Add Quenching Agent: Add imidazole (approximately 1.5 equivalents relative to the excess Boc-anhydride used) directly to the reaction mixture.
-
Stir: Stir the mixture at room temperature for 1-2 hours. The imidazole will react with the Boc-anhydride, converting it to a more polar, water-soluble byproduct.[3][4]
-
Proceed to Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and proceed with the standard aqueous workup as described in Protocol 2 .[1] The imidazole and its byproducts will be removed during the aqueous washes.[1][4]
Protocol 2: Standard Liquid-Liquid Extraction Workup
This protocol outlines the general steps for purifying the product by separating it from water-soluble impurities.[5]
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). A typical volume is 3-5 times the initial reaction volume.
-
Acidic Wash: Add a saturated aqueous solution of ammonium chloride (NH₄Cl). Stopper the funnel, shake vigorously while periodically venting, and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes basic impurities like TEA.[6]
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel as described previously and drain the aqueous layer. Repeat this wash if a large excess of Boc-anhydride was used. This step removes acidic impurities and hydrolyzes residual Boc-anhydride.[1]
-
Neutral Wash (Brine): Wash the organic layer with brine (saturated NaCl solution). This removes the majority of the residual water from the organic layer and helps break any emulsions that may have formed.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Let it stand for 15-20 minutes, swirling occasionally.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now significantly purer and ready for final purification (e.g., chromatography or recrystallization) if needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Analytical Methods for Purity Assessment of N-Boc-3-(hydroxymethyl)cyclobutanamine
Welcome to the technical support center for the analytical assessment of N-Boc-3-(hydroxymethyl)cyclobutanamine. As a key building block in contemporary drug discovery, ensuring the purity of this intermediate is paramount to the integrity of your research and the quality of your final compounds. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in their experimental endeavors. The methodologies described herein are grounded in established analytical principles and validated through extensive field experience.
The Criticality of Purity for N-Boc-3-(hydroxymethyl)cyclobutanamine
N-Boc-3-(hydroxymethyl)cyclobutanamine is a versatile bifunctional molecule, featuring a protected amine and a primary alcohol on a cyclobutane scaffold. This unique structure makes it a valuable component in the synthesis of a wide array of pharmacologically active molecules. However, its purity can be compromised by a range of factors, including residual starting materials, by-products from the synthesis, and degradation products. The presence of such impurities can have significant downstream consequences, from yielding misleading biological data to introducing safety concerns in drug candidates. Therefore, a robust analytical strategy to accurately determine the purity of this intermediate is not just a quality control measure, but a fundamental aspect of sound scientific practice.
This guide will walk you through the most common and effective analytical techniques for assessing the purity of N-Boc-3-(hydroxymethyl)cyclobutanamine: High-Performance Liquid Chromatography (HPLC) for achiral and chiral purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the workhorse for purity determination of non-volatile and semi-volatile organic compounds like N-Boc-3-(hydroxymethyl)cyclobutanamine. It separates compounds based on their polarity, providing a quantitative measure of the main component and any impurities.
Frequently Asked Questions (FAQs): HPLC Analysis
Q1: What is the most suitable stationary phase for analyzing N-Boc-3-(hydroxymethyl)cyclobutanamine?
A1: A C18 (octadecylsilane) stationary phase is the most common and effective choice for this compound. The non-polar nature of the C18 chains provides good retention for the moderately polar N-Boc-3-(hydroxymethyl)cyclobutanamine. For basic compounds like this, a column with high-purity silica and end-capping is recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.[1]
Q2: My peaks are tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for basic compounds like N-Boc-3-(hydroxymethyl)cyclobutanamine is a common issue. The primary causes are secondary interactions between the basic amine and acidic silanol groups on the HPLC column packing.[1][2][3][4] Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is in a range where the analyte is in a single ionic form, and silanol interactions are minimized. For this compound, a slightly acidic mobile phase (pH 3-4) is often beneficial.
-
Mobile Phase Additives: Add a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These additives will preferentially interact with the active silanol sites, reducing their interaction with your analyte.[4]
-
Column Choice: Use a column specifically designed for the analysis of basic compounds, which often have advanced end-capping or a hybrid particle technology.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q3: I am seeing ghost peaks in my chromatogram. What could be the source?
A3: Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase: Ensure your mobile phase solvents are of high purity and are freshly prepared.
-
Carryover from Previous Injections: Implement a robust needle wash protocol on your autosampler.
-
Sample Solvent: If your sample is dissolved in a stronger solvent than the initial mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
System Contamination: If the problem persists, it may be necessary to flush the entire HPLC system with a strong solvent.
Experimental Protocol: RP-HPLC Method for Purity of N-Boc-3-(hydroxymethyl)cyclobutanamine
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (end-capped) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Note: This is a starting method and may require optimization for your specific instrumentation and sample.
Troubleshooting Guide: HPLC Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH, add a competing base (e.g., TEA), use a base-deactivated column.[1][4] |
| Peak Fronting | Column overload, sample solvent stronger than mobile phase | Reduce sample concentration/injection volume, dissolve sample in initial mobile phase. |
| Split Peaks | Column void, partially blocked frit | Use a guard column, filter samples, replace column if necessary.[2] |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, column degradation | Prepare fresh mobile phase, use a column oven, monitor column performance with standards. |
| High Backpressure | Blockage in the system (frit, column), precipitated buffer | Filter mobile phase and samples, flush the system, replace column if necessary. |
Chiral HPLC for Enantiomeric Purity
The 3-position of the cyclobutane ring in N-Boc-3-(hydroxymethyl)cyclobutanamine is a stereocenter. For many pharmaceutical applications, a single enantiomer is required. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[5][6][7]
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: What type of chiral stationary phase (CSP) is best for this compound?
A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including N-Boc protected amines.[8] These columns, like Chiralcel® OD-H or Chiralpak® AD-H, often provide excellent enantioselectivity in normal-phase mode.
Q2: How can I improve the resolution between my enantiomers?
A2: Improving resolution in chiral separations often involves fine-tuning the mobile phase composition and temperature.[8]
-
Mobile Phase Composition: In normal-phase chromatography, the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane) is critical. Systematically vary this ratio to optimize selectivity.
-
Temperature: Lowering the column temperature can sometimes increase the interaction differences between the enantiomers and the CSP, leading to better resolution.
-
Flow Rate: Reducing the flow rate can improve efficiency and, consequently, resolution.
Experimental Protocol: Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
Note: The mobile phase composition is a starting point and should be optimized for baseline separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For N-Boc-3-(hydroxymethyl)cyclobutanamine, it can be used to detect volatile impurities such as residual solvents. However, the analysis of the intact molecule can be challenging due to the thermal lability of the N-Boc protecting group.
Frequently Asked Questions (FAQs): GC-MS Analysis
Q1: Can I analyze N-Boc-3-(hydroxymethyl)cyclobutanamine directly by GC-MS?
A1: Direct analysis is possible but can be problematic. The N-Boc group is susceptible to thermal degradation in the hot GC inlet, which can lead to the formation of multiple peaks and inaccurate quantification. A lower inlet temperature and a fast temperature ramp can sometimes mitigate this issue.
Q2: Is derivatization necessary for GC-MS analysis?
A2: Derivatization is often recommended to improve the thermal stability and chromatographic behavior of the analyte.[9] Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to derivatize both the amine (after deprotection) and the alcohol functional groups, making the molecule more volatile and stable for GC analysis.
Q3: What are the expected mass fragments for this compound?
A3: The mass spectrum of N-Boc-3-(hydroxymethyl)cyclobutanamine will likely show characteristic fragments from the loss of the Boc group and cleavage of the cyclobutane ring. Common fragments for Boc-protected amines include the loss of isobutylene (56 Da) and the tert-butyl cation (57 Da). The cyclobutane ring can fragment to produce smaller ions.
Experimental Protocol: GC-MS Method (with Derivatization)
-
Deprotection and Derivatization:
-
Treat the sample with a suitable acid (e.g., TFA) to remove the Boc group.
-
Evaporate the acid and dissolve the residue in a suitable solvent (e.g., acetonitrile).
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to complete the derivatization of the amine and alcohol groups.
-
-
GC-MS Conditions:
Parameter Condition Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness Inlet Temperature 250 °C Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Carrier Gas Helium, constant flow at 1.2 mL/min MS Ion Source 230 °C MS Quadrupole 150 °C | Scan Range | 40-450 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule.
Frequently Asked Questions (FAQs): NMR Analysis
Q1: How can ¹H NMR be used to confirm the structure of N-Boc-3-(hydroxymethyl)cyclobutanamine?
A1: The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule:
-
A singlet at ~1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc protecting group.
-
Signals for the cyclobutane ring protons, which will appear as complex multiplets.
-
Signals for the hydroxymethyl (-CH₂OH) protons.
-
A signal for the NH proton of the carbamate.
Q2: Can NMR distinguish between cis and trans isomers?
A2: Yes, NMR is a powerful technique for distinguishing between diastereomers like cis and trans isomers. The chemical shifts and coupling constants of the cyclobutane ring protons will be different for the two isomers due to their different spatial arrangements. 2D NMR techniques like COSY and NOESY can be particularly useful in assigning the relative stereochemistry.
Q3: How can I use NMR to determine the absolute purity of my sample?
A3: Quantitative NMR (qNMR) is a highly accurate method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[10][11] This is achieved by accurately weighing the sample and a certified internal standard of known purity into an NMR tube, and then comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[12][13]
Experimental Protocol: Quantitative NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of N-Boc-3-(hydroxymethyl)cyclobutanamine and 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.[14]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer an accurately measured volume of the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the Boc protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing Workflows and Troubleshooting
Diagrams
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC for efficient resolution of enantiomers (2008) | Yoshio Okamoto | 467 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 12. qNMR - BIPM [bipm.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
optimizing storage conditions for long-term stability of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Welcome to the technical support guide for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS RN: 167081-37-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Here, we delve into the core principles of its storage, potential degradation pathways, and provide robust troubleshooting protocols.
I. Core Principles of Stability and Storage
This compound is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol. The stability of this compound is primarily dictated by the integrity of the tert-butyloxycarbonyl (Boc) protecting group, which is a carbamate.[1][2] While generally robust, the Boc group is susceptible to cleavage under acidic conditions.[1][3] The primary alcohol is susceptible to oxidation. Understanding these chemical liabilities is key to optimizing storage conditions.
Recommended Storage Conditions
For maximal long-term stability, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is ideal for long-term storage.[4] 2-8°C can be suitable for shorter periods. | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. |
| Container | Use a tightly sealed, amber glass vial or a container made of an inert material. | Protects the compound from light, which can catalyze degradation, and prevents the ingress of moisture. |
| State | Store as a dry, solid powder. | Storing in solution, especially in protic or acidic solvents, can accelerate degradation. |
Several chemical suppliers recommend storing the compound in a cool, dry, well-ventilated area in a tightly-closed container.[6][7] Some suppliers specifically suggest storage at 2-8°C.[8][9]
II. Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and storage of this compound.
FAQ 1: I observe a new, more polar spot on my TLC plate after storing the compound for several months. What could it be?
Possible Cause: This is a classic sign of Boc-group hydrolysis, leading to the formation of the free amine, [3-(aminomethyl)cyclobutyl]methanol. The free amine is significantly more polar than the Boc-protected starting material and will exhibit a lower Rf value on a normal-phase TLC plate.
Causality: The Boc group is designed to be removed under acidic conditions.[1][2] Exposure to trace amounts of acidic impurities, or even atmospheric moisture over extended periods, can lead to slow hydrolysis. This process generates a carbamic acid intermediate which readily decarboxylates to yield the free amine and carbon dioxide.[2][10]
Troubleshooting Protocol:
-
Confirm Identity of Impurity:
-
LC-MS Analysis: The most definitive method. Look for a mass corresponding to the deprotected amine (C5H11NO, MW: 101.15 g/mol ).
-
¹H NMR Spectroscopy: In the proton NMR spectrum of the starting material, you should observe a characteristic singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group. The disappearance or diminished integration of this peak, coupled with the appearance of new signals, can indicate deprotection.
-
-
Purity Assessment:
-
Quantify the level of impurity using HPLC with a suitable detector (e.g., UV, ELSD, or MS).
-
-
Preventative Measures:
FAQ 2: My compound has developed a yellowish tint and the purity by HPLC has decreased. What is the likely cause?
Possible Cause: A color change often suggests the formation of oxidative impurities. The primary alcohol functional group in this compound is susceptible to oxidation.
Causality: Over time, especially if not stored under an inert atmosphere, the primary alcohol can be oxidized to the corresponding aldehyde, 3-{[-(tert-butoxycarbonyl)amino]methyl}cyclobutanecarbaldehyde, and further to the carboxylic acid, 3-{[-(tert-butoxycarbonyl)amino]methyl}cyclobutanecarboxylic acid. These oxidative byproducts can be colored and will have different retention times in HPLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected oxidative degradation.
Experimental Protocol: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Example Gradient: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (ESI+).
-
Expected Observations: The parent compound will have a specific retention time. The aldehyde and carboxylic acid impurities will typically have different retention times.
FAQ 3: Can I store this compound in a solvent?
Recommendation: It is strongly advised to store the compound as a dry solid.
Causality: Storing in solution significantly increases the risk of degradation.
-
Protic Solvents (e.g., Methanol, Ethanol): Can participate in hydrolysis or transesterification reactions, especially if acidic or basic contaminants are present.
-
Aprotic Solvents (e.g., DCM, THF): While generally better, they can contain peroxides (especially THF) which can oxidize the alcohol, or acidic impurities that can cleave the Boc group.
If you must store a solution for a short period, use a high-purity, anhydrous aprotic solvent and store it at low temperature under an inert atmosphere.
FAQ 4: What are the primary degradation pathways I should be aware of?
The two primary degradation pathways are hydrolysis of the carbamate (Boc group) and oxidation of the primary alcohol.
Caption: Primary degradation pathways for the target compound.
By understanding the chemical nature of this compound and implementing these storage and troubleshooting strategies, researchers can ensure the integrity of their material, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. sctunisie.org [sctunisie.org]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. 130369-05-0|tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 8. 1154870-59-3|tert-Butyl (3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 9. 28387-66-8|tert-Butyl 3-hydroxybenzylcarbamate|BLD Pharm [bldpharm.com]
- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Scaffold Landscape: A Comparative Guide to Alternatives for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. Among these, small, strained rings have garnered significant attention for their ability to provide conformational rigidity, improve metabolic stability, and enable precise vectoral orientation of substituents. tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate stands as a key building block in this class, offering a desirable combination of a protected amine and a primary alcohol on a conformationally restricted cyclobutane core. This guide provides an in-depth comparison of this versatile reagent with its principal alternatives, offering experimental data and synthetic protocols to inform rational drug design. The strategic selection of a scaffold can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile.[1]
The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, occupies a unique space between the highly strained cyclopropane and the more flexible cyclopentane and cyclohexane rings.[2] This inherent strain influences its reactivity and provides a rigid framework that can minimize the entropic penalty upon binding to a biological target.[3] The puckered conformation of the cyclobutane ring allows for the presentation of substituents in well-defined spatial arrangements, a critical feature for optimizing interactions with protein binding pockets.[4]
This guide will explore the practical applications and comparative performance of this compound and its key structural analogs, including cyclopentane, oxetane, and azetidine derivatives. We will delve into the synthetic accessibility of these building blocks and present experimental data that highlights the nuanced effects each scaffold can have on critical drug-like properties.
The Competitors: A Structural Overview of Key Alternatives
The choice of a central scaffold is a critical decision in drug design. Here, we introduce the primary alternatives to the cyclobutane core of our topic reagent, each offering a unique combination of stereochemistry, polarity, and synthetic accessibility.
Figure 1: Key structural alternatives to the title compound.
Comparative Performance Analysis: Experimental Insights
The selection of a scaffold is often a multi-parameter optimization problem. Below, we compare the cyclobutane scaffold with its alternatives across key drug discovery parameters, supported by experimental data from the literature.
Metabolic Stability
A crucial parameter in drug design is the metabolic stability of a compound. The cyclobutane ring is often incorporated to block metabolically labile sites.
A study on Janus kinase (JAK) inhibitors demonstrated that the incorporation of a cis-1,3-diaminocyclobutane linker was key to achieving both high potency and selectivity.[5] While direct metabolic stability data for this specific linker was not provided in the cited abstract, the overall improved profile of the cyclobutane-containing compounds suggests a favorable impact on their metabolic fate. In another example, the replacement of a flexible linker with a more rigid cyclobutane linker in a retinoic acid receptor-related orphan receptor gamma (RORγt) inhibitor led to an optimal in vitro profile and high plasma exposure in vivo.[4]
Oxetanes have also emerged as valuable motifs for enhancing metabolic stability. In one study, the replacement of a cyclobutane with an oxetane in a series of indoleamine 2,3-dioxygenase (IDO1) inhibitors resulted in improved metabolic stability and aqueous solubility.[6] Similarly, the substitution of a metabolically labile group with an oxetane in matrix metalloproteinase 13 (MMP-13) inhibitors led to significantly improved metabolic stability.[6]
Azetidines are also known to confer metabolic stability. While direct comparative data with the title compound is scarce, their use as metabolically stable bioisosteres for other groups is well-documented.[7]
| Scaffold | Compound Series | Key Finding | Reference |
| Cyclobutane | RORγt Inhibitors | Replacement of a flexible linker with a cis-1,4-cyclobutane linker resulted in optimal in vitro testing and high plasma exposure and oral bioavailability in mice. | [4] |
| Oxetane | IDO1 Inhibitors | An oxetane-containing analog demonstrated improved metabolic stability and aqueous solubility compared to its cyclobutane counterpart. | [6] |
| Oxetane | MMP-13 Inhibitors | Oxetanyl derivatives exhibited significantly improved metabolic stability and aqueous solubility over the parent compound. | [6] |
| Azetidine | General | Azetidines are recognized as metabolically stable bioisosteres for various functional groups. | [7] |
Table 1: Comparative impact of different scaffolds on metabolic stability.
Physicochemical Properties: Solubility and Lipophilicity
Aqueous solubility is a critical determinant of a drug's bioavailability. The introduction of sp³-rich, non-planar scaffolds can disrupt crystal packing and improve solubility.
Oxetanes, in particular, are known to enhance solubility due to their polar nature. The replacement of a gem-dimethyl or carbonyl group with an oxetane can lead to a significant improvement in aqueous solubility.[8] For instance, in a series of protein kinase Cθ (PKCθ) inhibitors, the replacement of a cyclobutyl group with an oxetane led to less lipophilic compounds with improved solubility and a better safety profile, including ablated hERG activity.[8]
| Scaffold | Effect on Physicochemical Properties | Example | Reference |
| Cyclobutane | Can reduce planarity and improve solubility compared to aromatic counterparts. | General principle in drug design. | [4] |
| Oxetane | Increases polarity and often improves aqueous solubility. Can act as a bioisostere for carbonyl groups. | Replacement of a cyclobutyl group in PKCθ inhibitors with an oxetane improved solubility and reduced lipophilicity. | [8] |
| Azetidine | Introduces a polar and potentially basic center, which can be modulated to optimize solubility. | Azetidines are used to enhance hydrophilicity. | [8] |
| Cyclopentane | More flexible than cyclobutane, which can impact crystal packing and solubility. | Generally less rigid than cyclobutane. | [4] |
Table 2: Impact of different scaffolds on key physicochemical properties.
Biological Activity and Potency
The rigid nature of the cyclobutane ring can pre-organize pharmacophores into a bioactive conformation, leading to enhanced potency. In a series of combretastatin analogues, a cyclobutane derivative exhibited comparable potency to the natural product against certain cancer cell lines with a high therapeutic index, while larger carbocycle analogs showed lower potencies.[4]
The choice of scaffold can have a dramatic and sometimes unpredictable impact on biological activity. For instance, in a series of Janus kinase (JAK) inhibitors, a cis-1,3-cyclobutane diamine linker conferred not only potent low nanomolar activity but also excellent selectivity within the JAK family of enzymes.[4]
The bioisosteric replacement of a cyclobutane with an oxetane can also modulate potency. In the aforementioned PKCθ inhibitors, the oxetane analogs maintained or improved metabolic stability and CYP450 inhibition profiles while retaining potent PKCθ inhibition.[8]
Experimental Protocols
To facilitate the exploration of these scaffolds, we provide detailed, step-by-step methodologies for the synthesis of the title compound and its key alternatives.
Synthesis of this compound
While a specific protocol for the title compound was not found in the search results, a general procedure can be adapted from the synthesis of similar compounds, such as the Boc protection of an aminocyclopentyl methanol derivative.[9]
Figure 2: General workflow for the Boc protection of an amino alcohol.
Protocol:
-
Dissolution: Dissolve (3-aminocyclobutyl)methanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (1.2 eq) to the solution.
-
Boc Anhydride Addition: Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (1.05 eq) in one portion with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
A detailed protocol for the synthesis of a cyclopentane analog is available in the literature.[10]
Protocol:
-
Starting Material: Begin with (±)-cis-4-Amino-2-cyclopentene-1-methanol.
-
Reaction Setup: Dissolve the starting material in a 2:1 mixture of 1,4-dioxane and water.
-
Base and Reagent Addition: Add sodium bicarbonate, cool the mixture in an ice bath, and then add di-tert-butyldicarbonate with rapid stirring.
-
Reaction and Workup: Allow the reaction to warm to room temperature, then concentrate under vacuum. Take up the resulting slurry in chloroform, separate the phases, and re-extract the aqueous phase with chloroform.
-
Purification: Combine the organic phases, dry over sodium sulfate, filter, and concentrate to yield the title compound as an oil, which may crystallize upon standing. Further purification can be achieved by recrystallization.
Conclusion: Making an Informed Scaffold Choice
The selection of a molecular scaffold is a pivotal decision in drug discovery, with profound implications for the ultimate success of a drug candidate. This compound is a valuable building block that imparts conformational rigidity and can enhance metabolic stability. However, a thorough evaluation of its alternatives is crucial for optimizing a lead compound.
-
Cyclopentane analogs offer increased flexibility, which may be advantageous for binding to certain targets, but could come at the cost of a higher entropic penalty upon binding.
-
Oxetane analogs are excellent choices for increasing polarity, improving aqueous solubility, and serving as metabolically stable bioisosteres for carbonyl or gem-dimethyl groups.[6][8]
-
Azetidine analogs also enhance polarity and introduce a basic center that can be fine-tuned to modulate pKa and improve solubility, while often maintaining or improving metabolic stability.[8]
This guide has provided a comparative overview of these key scaffolds, supported by experimental data and synthetic protocols. The ultimate choice of scaffold will depend on the specific goals of the drug discovery program and the particular challenges presented by the lead compound. A rational, data-driven approach to scaffold selection, as outlined here, will undoubtedly increase the probability of success in the complex endeavor of drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Cyclobutane vs. Cyclopentane Scaffolds in Drug Design: A Comparative Guide for Medicinal Chemists
Introduction: Beyond Flatland—The Rise of 3D Scaffolds in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by aromatic, "flat" molecular structures. While effective, this chemical space is well-explored. The drive for novel intellectual property and improved pharmacological properties has spurred a renaissance in the use of saturated, three-dimensional (3D) carbocyclic scaffolds. Among these, cyclobutane and cyclopentane rings have emerged as powerful tools for medicinal chemists.[1] They offer a means to escape "flatland," introducing defined three-dimensional vectors that can profoundly influence a molecule's interaction with its biological target and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[2]
This guide provides an in-depth, objective comparison of cyclobutane and cyclopentane scaffolds. We will dissect their fundamental structural differences and explore how these translate into tangible effects on drug-like properties, supported by experimental data and case studies. Our goal is to equip researchers with the insights needed to rationally select the optimal scaffold for their specific drug discovery program.
Part 1: Structural and Conformational Analysis—The Foundation of Function
The fundamental differences between cyclobutane and cyclopentane arise from their inherent ring strain and resulting conformational preferences. These structural nuances dictate how substituents are oriented in 3D space, a critical factor in target binding.
Cyclobutane: This four-membered ring is significantly strained, with a total ring strain energy of about 26.3 kcal/mol.[1][3] To alleviate some of the torsional strain that would exist in a planar conformation, cyclobutane adopts a puckered or "butterfly" structure.[4][5] This conformation is not static; the ring rapidly interconverts between two equivalent puckered forms at room temperature.[4] The key takeaway for a drug designer is that substituents on a cyclobutane ring are held in relatively fixed spatial orientations, offering a rigid scaffold to present pharmacophoric elements to a target.[2]
Cyclopentane: With a much lower ring strain of approximately 7.1 kcal/mol, cyclopentane is significantly more flexible.[3] It avoids a planar conformation, which would have high torsional strain, by adopting non-planar forms.[6] The two most common conformations are the "envelope," where one carbon is out of the plane of the other four, and the "half-chair" (or "twist"), where two carbons are displaced.[4][7] These conformations are close in energy and rapidly interconvert. This flexibility means that substituents on a cyclopentane ring have more conformational freedom, which can be advantageous for adapting to a binding pocket but can also come with an entropic penalty upon binding.
Diagram 1: Conformational Landscapes
Caption: Conformational flexibility of cyclobutane vs. cyclopentane.
Part 2: Physicochemical Properties and Their Pharmacological Impact
The structural differences outlined above directly translate into distinct physicochemical properties that are critical for drug development.
| Property | Cyclobutane | Cyclopentane | Rationale & Impact on Drug Design |
| Ring Strain Energy | ~26.3 kcal/mol[3] | ~7.1 kcal/mol[3] | High strain makes cyclobutane more susceptible to metabolic cleavage in some contexts, but also presents unique vectors for binding. Cyclopentane is more alkane-like and generally more stable.[3] |
| Lipophilicity (LogP) | Generally contributes less to lipophilicity | Generally contributes more to lipophilicity | The more compact, rigid nature of cyclobutane often results in a lower lipophilicity contribution compared to the more flexible and slightly larger cyclopentane. This can be advantageous for improving solubility.[8] |
| Metabolic Stability | Variable; can be a site of metabolism but also used to block it. | Generally more stable and alkane-like. | Cyclobutane's high ring strain can make it a target for CYP450-mediated ring-opening, but strategic placement can also block metabolism at adjacent sites. For example, replacing a metabolically vulnerable isopropyl or cyclohexyl group with a cyclobutyl group has been shown to enhance metabolic stability in several drug candidates. |
| Aqueous Solubility | Generally favorable | Generally less favorable than cyclobutane | The lower lipophilicity and rigid, 3D structure of cyclobutane can disrupt crystal lattice packing, often leading to improved aqueous solubility compared to more linear or larger alicyclic analogues.[1] |
Case Study: Enhancing Metabolic Stability with Cyclobutane
A compelling example of cyclobutane's utility is in the development of the IDH1 inhibitor ivosidenib. An early lead compound containing a cyclohexane moiety suffered from poor metabolic stability. A key optimization strategy was the replacement of the cyclohexyl amine with a difluorocyclobutanyl amine. This substitution significantly improved the metabolic clearance, contributing to a profile that ultimately led to the FDA-approved drug.
Part 3: Synthetic Accessibility—A Practical Consideration
Historically, the perceived difficulty in synthesizing substituted cyclobutanes limited their use in drug discovery.[8] However, modern synthetic methods have made them much more accessible. Key strategies include:
-
[2+2] Cycloadditions: Photochemical or metal-catalyzed cycloadditions are classic methods for forming the cyclobutane ring.[9]
-
Ring-Opening of Bicyclobutanes: The strain of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for the synthesis of polyfunctionalized cyclobutanes.[10]
-
Functionalization of Pre-existing Scaffolds: A growing number of commercially available cyclobutane building blocks allows for late-stage functionalization.[11][12]
Cyclopentane synthesis is often considered more straightforward, with numerous methods available, including intramolecular cyclizations and rearrangements, making it a readily accessible scaffold for medicinal chemistry programs.[13][14]
Diagram 2: Scaffold Selection Workflow
Caption: Decision workflow for choosing between cyclobutane and cyclopentane.
Part 4: Experimental Protocols for Scaffold Evaluation
To objectively compare analogs containing cyclobutane versus cyclopentane scaffolds, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.
Protocol 1: Lipophilicity Determination (LogP) by Shake-Flask Method
This protocol determines the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[15]
Methodology:
-
Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer.[16]
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: In a glass vial, add 500 µL of the buffer-saturated n-octanol and 500 µL of the n-octanol-saturated buffer.
-
Compound Addition: Add 5 µL of the 10 mM stock solution to the biphasic mixture.
-
Equilibration: Vortex the vial vigorously for 5 minutes at room temperature to facilitate partitioning.
-
Phase Separation: Centrifuge the vial for 5 minutes to ensure complete separation of the octanol and aqueous layers.[15]
-
Sampling: Carefully remove a 100 µL aliquot from each phase (aqueous and octanol).
-
Analysis: Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or HPLC-UV.[16]
-
Calculation: Calculate LogP using the formula: LogP = log10 ([Compound]octanol / [Compound]aqueous)[17]
Trustworthiness: Run known standards (e.g., testosterone for high LogP, caffeine for low LogP) in parallel to validate the assay performance. Each compound should be tested in triplicate.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by key liver enzymes, primarily Cytochrome P450s (CYPs).[18][19]
Methodology:
-
Reagent Preparation:
-
Thaw human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[20]
-
Prepare an NADPH regenerating system solution as per the manufacturer's instructions.[18]
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM solution and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM solution.
-
Immediately add the test compound to the HLM/NADPH mixture. The final concentration of the test compound will be 1 µM.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[20]
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.[21]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[21]
Trustworthiness: Include a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin). Also, run a control incubation without NADPH to check for non-CYP-mediated degradation or chemical instability.[20]
Protocol 3: Cell Permeability using Caco-2 Monolayers
This assay predicts in vivo drug absorption across the gut wall.[22][23]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® filter supports for approximately 21 days until they form a differentiated and polarized monolayer.[24]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates good tight junction integrity.[24][25]
-
Assay Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test compound (typically at 10 µM) to the apical (upper) chamber.[23]
-
Add fresh assay buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[23]
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[26]
Trustworthiness: Run high-permeability (e.g., antipyrine) and low-permeability (e.g., atenolol) controls to benchmark the assay.[26] To assess active efflux, a bidirectional assay can be performed (measuring both A to B and B to A transport) to calculate an efflux ratio.[26]
Diagram 3: Experimental Evaluation Workflow
Caption: A standard workflow for the experimental comparison of scaffolds.
Conclusion and Future Outlook
Both cyclobutane and cyclopentane are valuable scaffolds in modern drug discovery, each offering a unique set of advantages.
-
Choose Cyclobutane when: The primary goal is to introduce conformational rigidity, reduce planarity, block a specific site of metabolism, or improve aqueous solubility.[2][27] Its rigid, puckered structure provides well-defined vectors for pharmacophore presentation, making it an excellent choice for locking a molecule into its bioactive conformation.[3]
-
Choose Cyclopentane when: A degree of flexibility is desired to explore a larger conformational space within a binding pocket, or when mimicking a larger, more hydrophobic group is necessary.[13] Its lower ring strain generally imparts greater chemical stability, making it a robust, alkane-like scaffold.
The choice is rarely straightforward and often requires empirical validation. The replacement of a spirocyclic cyclobutane with a cyclopentane or cyclohexane has been shown to cause a potency drop of at least an order of magnitude in some systems, highlighting the profound impact of this small structural change.[3][27] As synthetic methodologies continue to improve, the accessibility and application of these non-aromatic scaffolds will undoubtedly grow, enabling the discovery of novel therapeutics with superior properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Conformational analysis | PDF [slideshare.net]
- 6. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. scispace.com [scispace.com]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. mttlab.eu [mttlab.eu]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. enamine.net [enamine.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 26. Caco-2 Permeability | Evotec [evotec.com]
- 27. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Guide to the Synthesis of N-Boc-3-(hydroxymethyl)cyclobutanamine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern molecular design. Among these, the cyclobutane motif has garnered significant attention for its ability to impart favorable physicochemical properties, such as improved metabolic stability and binding affinity, by reducing the planarity of molecules. This guide provides an in-depth technical comparison of validated synthetic methodologies for producing N-Boc-3-(hydroxymethyl)cyclobutanamine derivatives, critical building blocks for novel therapeutics.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind the chosen synthetic routes, offers a critical comparison of their efficiencies, and provides detailed, field-tested experimental procedures. Our objective is to equip the practicing scientist with the necessary knowledge to select and execute the optimal synthesis for their specific research and development needs.
Introduction: The Significance of the 3-(Aminomethyl)cyclobutanol Scaffold
The 3-(aminomethyl)cyclobutanol core represents a versatile bifunctional scaffold. The primary amine, typically protected with a tert-butyloxycarbonyl (Boc) group, serves as a key handle for amide bond formation and other nucleophilic additions, enabling the construction of diverse compound libraries. The hydroxyl group provides a site for further functionalization, such as etherification or esterification, allowing for fine-tuning of a molecule's properties. The constrained nature of the cyclobutane ring helps to lock in specific conformations, which can be crucial for optimizing interactions with biological targets.
This guide will focus on two primary, validated synthetic strategies for accessing N-Boc-3-(hydroxymethyl)cyclobutanamine:
-
Stereoselective Synthesis of the trans-Isomer via Mitsunobu Inversion.
-
A Proposed Route to the cis-Isomer from a Commercially Available Keto-acid.
We will also discuss the critical final step of N-Boc protection, a common requirement for utilizing the amino functionality in subsequent synthetic steps.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a balance between stereochemical control, scalability, cost of starting materials, and overall yield. The following table provides a high-level comparison of the two primary approaches discussed in this guide.
| Metric | Route 1: trans-Isomer via Mitsunobu Inversion | Route 2 (Proposed): cis-Isomer from 3-Oxocyclobutanecarboxylic Acid |
| Stereochemical Outcome | Highly selective for the trans-isomer | Expected to favor the cis-isomer |
| Starting Materials | Requires synthesis of cis-3-dibenzylaminocyclobutanol | Starts from commercially available 3-oxocyclobutanecarboxylic acid |
| Key Transformations | Mitsunobu inversion, Hydrogenolysis | Ketone reduction, Carboxylic acid to amine conversion (e.g., Curtius rearrangement) |
| Potential Challenges | Use of pyrophoric and hazardous reagents (DIAD) | Multiple steps, potential for side reactions during rearrangement |
| Scalability | Demonstrated on a gram scale | Feasible, but requires optimization of multiple steps |
| Overall Yield | Reported to be over 70% for the core transformation[1] | Dependent on the efficiency of individual steps |
Route 1: Stereoselective Synthesis of trans-N-Boc-3-(hydroxymethyl)cyclobutanamine
This route provides excellent stereocontrol to furnish the trans-isomer of the target molecule. The key step is a Mitsunobu reaction to invert the stereochemistry of a cis-amino alcohol precursor.
Synthetic Workflow
References
The Bulky Guardian: A Comparative Guide to the Metabolic Stability of the Tert-Butyl Group
For the Drug Hunter on the Frontier of Discovery
In the intricate dance of drug design, creating a molecule that potently hits its target is only the first step. The true challenge lies in crafting a compound that can survive the body's formidable metabolic machinery long enough to exert its therapeutic effect. This guide, prepared for researchers, scientists, and drug development professionals, delves into a cornerstone strategy for achieving this survival: the strategic use of the tert-butyl group. We will explore, with supporting experimental data, why this bulky alkyl group is a favored shield against metabolic breakdown and how it objectively compares to its less sterically hindered cousins.
The Central Challenge: Metabolic Stability
A drug's journey through the body is a perilous one. The liver, armed with a superfamily of enzymes known as Cytochrome P450s (CYPs), acts as the primary metabolic clearinghouse.[1] These enzymes are experts at chemically modifying foreign substances (xenobiotics), typically by adding oxygen, to make them more water-soluble and easier to excrete.[1][2] This process, while essential for detoxification, is often the downfall of promising drug candidates, leading to:
-
Rapid Clearance: The drug is eliminated from the body too quickly to achieve a therapeutic concentration.
-
Low Bioavailability: After oral administration, a significant portion of the drug is metabolized in the liver before it can reach systemic circulation (the "first-pass effect").
-
Short Half-Life: The time it takes for the drug concentration in the body to reduce by half is too short, requiring frequent, often impractical, dosing regimens.[3]
Medicinal chemists employ various strategies to protect vulnerable parts of a molecule from CYP-mediated metabolism, a concept often referred to as "metabolic blocking." One of the most effective and widely used tactics involves the installation of a tert-butyl group.[4][5]
The Tert-Butyl Advantage: A Two-Fold Defense
The exceptional metabolic stability of the tert-butyl group stems from two key structural features: steric hindrance and the absence of readily abstractable hydrogens .
-
Steric Hindrance: The tert-butyl group is the bulkiest of the butyl isomers, with three methyl groups branching from a central carbon.[6] This significant bulk acts as a physical shield, sterically hindering the approach of the large CYP enzymes to the site of attachment and adjacent functionalities. For a CYP enzyme to metabolize a site, it must first bind the substrate in a specific orientation within its active site; the sheer size of the tert-butyl group often makes this impossible.
-
Electronic Stability: The primary mechanism by which CYPs attack alkyl chains is through a process called hydrogen atom abstraction.[2] The enzyme's reactive oxygen species plucks a hydrogen atom from a carbon, creating a transient carbon radical that then recombines with a hydroxyl group. This process is most favorable at positions that can form a stable radical. Linear and less-branched alkyl groups possess secondary (CH₂) and primary (CH₃) hydrogens that are susceptible to this attack. The tert-butyl group, in contrast, has no hydrogens on its central quaternary carbon, and the nine primary hydrogens on the methyl groups are less electronically favored for abstraction compared to secondary or tertiary C-H bonds.
Head-to-Head: A Comparative Analysis of Alkyl Group Metabolism
To understand the superior stability of the tert-butyl group, it is essential to compare it directly with other common alkyl isomers. The metabolic fate of these groups is dictated by their structure, with linear and less-branched chains offering more points of attack for CYP enzymes.
Metabolic "Weak Spots" on Common Alkyl Groups
The diagram below illustrates the typical sites of CYP450-mediated oxidation on various butyl isomers. The attack predominantly occurs at the ω (terminal) and ω-1 (sub-terminal) positions of linear chains and at the less sterically hindered positions of branched chains.
Caption: Metabolic weak spots on n-butyl, isobutyl, and tert-butyl groups.
Experimental Evidence: A Case Study with Benzoic Acid Analogs
A study exploring the oxidation of a series of alkyl-substituted benzoic acids by the enzyme CYP199A4 provides direct, quantitative evidence for the differential stability of butyl isomers.[7] While not human liver microsomes, this bacterial P450 provides a clean model system to probe the inherent susceptibility of these structures to oxidative metabolism.
The results demonstrate a clear preference for hydroxylation at the less hindered positions and highlight the unique profile of the tert-butyl analog.
| Alkyl Substituent | Major Metabolic Products & Distribution | Product Formation Rate (min⁻¹) | Key Observation |
| n-Butyl | Benzylic Hydroxylation (45%), Desaturation (55%) | 67 | The linear chain is readily attacked at multiple positions. |
| Isobutyl | Benzylic Hydroxylation (54%), Cβ Hydroxylation (41%) | 146 | Metabolism is directed to the benzylic and tertiary C-H bonds. |
| tert-Butyl | Hydroxylation of a methyl group | Faster than n-butyl & isobutyl | Oxidation occurs, but only on the primary methyl groups, often a slower process in more complex drug molecules. |
Table adapted from data presented in Bell, S. G., et al. (2022).[7]
This data reveals that while the tert-butyl group can be metabolized, the sites of attack are limited to its primary methyl groups. In contrast, n-butyl and isobutyl groups present more readily oxidizable secondary and tertiary C-H bonds at the benzylic position, leading to a more diverse and often more rapid metabolic breakdown.[7] The increased rate for the tert-butyl benzoic acid in this specific bacterial enzyme system is noteworthy and demonstrates that context is key; however, in the broader context of complex drug molecules and human liver microsomes, the steric shielding effect of the tert-butyl group generally leads to a significant increase in overall metabolic stability.[4]
Quantifying Stability: The In Vitro Liver Microsomal Assay
To empirically determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is the gold standard in early drug discovery. This robust and high-throughput method provides key data to guide the optimization of drug candidates.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, a subcellular fraction containing a high concentration of CYP enzymes.
Materials:
-
Test compounds and positive controls (e.g., compounds with known high and low clearance)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard for quenching and sample preparation
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of test compounds and controls. Thaw liver microsomes on ice. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding cold acetonitrile with an internal standard. The "0-minute" time point is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate two key parameters:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant.
t½ = 0.693 / k
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein.
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Strategic Considerations and Conclusion
The evidence overwhelmingly supports the use of the tert-butyl group as a highly effective strategy for enhancing metabolic stability. By sterically shielding vulnerable sites and removing electronically favorable points for CYP-mediated attack, its incorporation can dramatically increase a compound's half-life and bioavailability.
However, the "bulky guardian" is not without its potential drawbacks. The introduction of a large, lipophilic group like tert-butyl can:
-
Decrease Aqueous Solubility: This can negatively impact absorption and formulation.
-
Alter Target Binding: The bulk may be poorly accommodated by the target's binding pocket, leading to a loss of potency.
-
Increase Lipophilicity: This can sometimes lead to undesirable off-target effects or non-specific binding.
Despite these considerations, the tert-butyl group remains an invaluable tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability is a powerful asset in the quest to design safe, effective, and patient-friendly medicines. By understanding the principles of its protective effects and by using robust in vitro assays to quantify its impact, researchers can intelligently deploy this structural motif to overcome one of the most significant hurdles in drug discovery.
References
- 1. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. nedmdg.org [nedmdg.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate chemical building blocks is paramount. These choices impact not only the biological efficacy of the final therapeutic but also the feasibility and cost-effectiveness of its synthesis. This guide provides an in-depth technical comparison of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a bifunctional linker building block, with relevant alternatives. We will delve into the synthetic nuances, cost implications, and the performance rationale behind choosing a cyclobutane scaffold, supported by experimental insights and protocols.
The Strategic Importance of Rigid Scaffolds in Linker Design
The linker in a bifunctional molecule like a PROTAC is not merely a spacer but a critical determinant of the molecule's ability to induce a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] While flexible polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing body of evidence suggesting that more rigid linkers can enhance potency and improve pharmacokinetic properties.[2][3] The rigidity of the linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[4]
This is where small, constrained cyclic systems like cyclobutane, cyclopentane, and bicyclo[1.1.1]pentane come into play. These scaffolds introduce a degree of rigidity that can be beneficial for optimizing the geometry of the ternary complex.[3] this compound provides a Boc-protected amine and a primary alcohol, two versatile functional handles for elaboration, on a compact and relatively rigid cyclobutane core.
Synthesis and Cost-Effectiveness Analysis
A key consideration for any building block in drug development is its accessibility and cost, especially at scale. Here, we compare the likely synthetic routes and commercial availability of this compound and two key alternatives featuring different cyclic scaffolds.
Target Compound: this compound
Plausible Synthetic Route: A practical synthesis of this compound can be envisioned starting from the commercially available 3-oxocyclobutanecarboxylic acid.
Figure 1: Plausible synthetic workflow for this compound.
A multi-step process involving the conversion of the carboxylic acid to a Boc-protected aminomethyl group, followed by the reduction of the ketone, would yield the target molecule. A related synthesis for 3-Boc-aminomethyl cyclobutanone is described in Chinese patent CN109053496B, which reports a total yield of around 45% from 3-oxocyclobutanecarboxylic acid. Subsequent reduction of the ketone would add another step to this process.
Cost Analysis: The multi-step nature of this synthesis, starting from a relatively expensive starting material, contributes to its market price. Commercial listings for research quantities show significant variability but are generally high.
Alternative 1: tert-Butyl (3-(hydroxymethyl)cyclopentyl)carbamate
The cyclopentyl analog offers a slightly larger and more flexible five-membered ring.
Synthesis: A common route involves the Boc protection of the corresponding amino alcohol, ((1S,3R)-3-aminocyclopentyl)methanol. This starting material can be synthesized from commercially available precursors. A detailed protocol for the chemoselective Boc protection of a similar amino alcohol highlights the efficiency of this step.
Cost Analysis: The cyclopentyl derivatives are generally more commercially available and tend to be less expensive than their cyclobutyl counterparts at research scale. This is likely due to more established and higher-yielding synthetic routes to the cyclopentane core.
Alternative 2: tert-Butyl N-((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
The bicyclo[1.1.1]pentane (BCP) scaffold is a highly rigid and linear linker element that has gained significant interest as a bioisostere for para-substituted phenyl rings.[5]
Synthesis: The synthesis of functionalized BCPs is more complex and specialized than that of simple cycloalkanes, which is reflected in the higher cost of these building blocks.
Cost Analysis: The BCP-containing building block is the most expensive of the three, reflecting the more challenging synthesis of this strained bicyclic system.
Comparative Cost Overview
| Compound | Ring System | Plausible Synthetic Complexity | Research Scale Price (per gram) |
| This compound | Cyclobutane | Moderate to High | ~$100 - $500+ |
| tert-Butyl (3-(hydroxymethyl)cyclopentyl)carbamate | Cyclopentane | Moderate | ~$50 - $200 |
| tert-Butyl N-((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate | Bicyclo[1.1.1]pentane | High | ~$500 - $4000+ |
Table 1: Comparative cost and synthetic complexity of the target compound and its alternatives. Prices are estimates based on publicly available data from various suppliers for small quantities and are subject to change.
Performance Comparison and Experimental Rationale
The choice between these building blocks goes beyond cost and depends on the specific application and desired properties of the final molecule. In the context of PROTACs, the rigidity and vectoral properties of the linker are crucial.
Figure 2: Logical relationship between linker scaffold and potential impact on PROTAC performance.
-
Cyclobutane Scaffold: The cyclobutane ring in this compound offers a good balance between rigidity and synthetic accessibility. It provides a more defined spatial arrangement of the connected ligands compared to a flexible alkyl chain, which can be advantageous for achieving a productive ternary complex.[4]
-
Cyclopentane Scaffold: The cyclopentane analog is more flexible than the cyclobutane. This increased flexibility might allow for the formation of a ternary complex with a wider range of protein pairs, but it could also come with a higher entropic cost, potentially leading to weaker binding in the ternary complex.
-
Bicyclo[1.1.1]pentane Scaffold: The BCP core is highly rigid and provides a linear extension. This can be particularly useful for spanning longer distances between the target protein and the E3 ligase with high geometric precision. If the optimal binding geometry requires such a rigid and linear arrangement, a BCP-containing linker can lead to highly potent degraders.
Experimental Protocols
Herein are representative protocols for the key synthetic transformations discussed.
Protocol 1: General Procedure for Boc Protection of an Amino Alcohol
This protocol is adapted from a general method for the chemoselective N-Boc protection of amino alcohols.
Objective: To selectively protect the primary amine of [3-(aminomethyl)cyclobutyl]methanol with a tert-butoxycarbonyl (Boc) group.
Materials:
-
[3-(Aminomethyl)cyclobutyl]methanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve [3-(aminomethyl)cyclobutyl]methanol hydrochloride in a 2:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (approximately 1.2 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice-water bath.
-
Add di-tert-butyl dicarbonate (1.05 equivalents) portion-wise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: General Procedure for the Reduction of a Ketone to an Alcohol
Objective: To reduce the ketone functionality of a Boc-protected aminomethyl cyclobutanone to the corresponding alcohol.
Materials:
-
3-(Boc-aminomethyl)cyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(Boc-aminomethyl)cyclobutanone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (approximately 1.5 equivalents) in small portions.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours, or until TLC analysis shows complete reaction.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and extract with dichloromethane (3x).
-
Combine the organic extracts, wash with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify by flash chromatography if necessary.
Conclusion and Future Outlook
The choice of this compound as a synthetic building block in drug discovery is a nuanced decision that balances cost, synthetic feasibility, and the desired physicochemical properties of the final molecule. While its cyclopentyl analog may offer a more cost-effective solution for initial studies, the cyclobutane scaffold provides a valuable degree of rigidity that can be crucial for optimizing the performance of molecules like PROTACs. The even more rigid and expensive bicyclo[1.1.1]pentane alternative represents a specialized tool for when a highly constrained and linear linker geometry is required.
As our understanding of the structure-activity relationships of bifunctional molecules deepens, the demand for a diverse toolbox of linkers with varying degrees of rigidity and defined three-dimensional structures will continue to grow. While the initial cost of building blocks like this compound may be higher, the potential for creating more potent and selective therapeutics can justify the investment, ultimately leading to more cost-effective drug development in the long run.
References
A Spectroscopic Guide to the Stereochemical Labyrinth: Differentiating cis- and trans- N-Boc-3-(hydroxymethyl)cyclobutanamine
Abstract
In the landscape of modern drug discovery, the precise control and verification of molecular stereochemistry are not merely academic exercises; they are prerequisites for ensuring efficacy and safety. Cyclobutane scaffolds, increasingly utilized as bioisosteres for phenyl rings or rigid linkers, present unique stereochemical challenges. This technical guide provides an in-depth spectroscopic comparison of the cis and trans isomers of N-Boc-3-(hydroxymethyl)cyclobutanamine, a versatile building block in medicinal chemistry. We will dissect the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, offering researchers a robust framework for unambiguous stereochemical assignment. The narrative emphasizes the causality behind experimental choices and provides validated protocols for reproducible analysis.
Introduction: Why Stereochemistry Matters
The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors. For substituted cyclobutanes, the cis and trans configurations can lead to vastly different pharmacological profiles. The N-Boc-3-(hydroxymethyl)cyclobutanamine isomers are prime examples, where the spatial relationship between the protected amine and the hydroxymethyl group defines the vectoral projection of these functionalities, critically influencing binding affinity and biological activity. An erroneous stereochemical assignment can derail a research program, making definitive analytical characterization an indispensable step. This guide leverages fundamental spectroscopic principles to create a clear roadmap for distinguishing these two isomers.
Molecular Structure: The Conformational Dance of Cyclobutane
Unlike a planar square, the cyclobutane ring exists in a puckered, non-planar "butterfly" conformation to alleviate torsional strain.[1] This puckering creates two distinct substituent positions: pseudo-axial and pseudo-equatorial. In 1,3-disubstituted cyclobutanes, the trans isomer typically places both substituents in pseudo-equatorial positions to minimize steric hindrance, leading to a more rigid conformation. Conversely, the cis isomer must place one substituent in a pseudo-equatorial position and the other in a pseudo-axial position, often resulting in a dynamic equilibrium between two equivalent puckered conformations.[2][3] This fundamental conformational difference is the primary source of the spectroscopic variations discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the cornerstone of stereochemical analysis, as it provides exquisitely detailed information about the chemical environment and spatial relationships of nuclei.
Theoretical Underpinnings
The differentiation of the cis and trans isomers by NMR hinges on two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).
-
¹H NMR Chemical Shifts: The shielding or deshielding of a proton is highly sensitive to its stereochemical environment. In the cis isomer, the proximity of the -NHBoc and -CH₂OH groups can lead to through-space magnetic anisotropy and steric compression effects that are absent in the trans isomer. Protons on the same face of the ring as the substituents in the cis isomer may experience different shielding compared to the analogous protons in the more symmetric trans isomer.
-
¹³C NMR Chemical Shifts: The steric environment significantly impacts carbon chemical shifts. The "gamma-gauche effect" predicts that a carbon atom will be shielded (shifted to a higher field, i.e., lower ppm) when it is in a gauche (sterically hindered) relationship with another carbon or bulky group three bonds away. This effect is often more pronounced in the more sterically crowded cis isomer, leading to upfield shifts for the ring carbons compared to the trans isomer.[4]
-
Coupling Constants (J): Vicinal coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In cyclobutanes, the dihedral angles are conformation-dependent. It is a well-established principle that for vicinal protons on a cyclobutane ring, Jcis is generally larger than Jtrans.[5] Furthermore, long-range couplings (e.g., ⁴JHH) can also be stereochemically informative.[6]
Expected Spectral Data
While specific experimental values require direct measurement, we can predict the expected differences based on established principles for substituted cyclobutanes.[1][7][8]
Table 1: Predicted ¹H NMR Data Comparison
| Proton Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Rationale for Difference |
| CH -NHBoc | More deshielded (downfield) | More shielded (upfield) | Steric interactions and anisotropy from the proximal -CH₂OH group in the cis isomer. |
| CH -CH₂OH | More deshielded (downfield) | More shielded (upfield) | Reciprocal steric and electronic effects from the -NHBoc group in the cis isomer. |
| Ring CH₂ protons | Complex, wider multiplet | Complex, potentially simpler multiplet | Lower symmetry and potential for more distinct pseudo-axial/equatorial protons in the cis isomer. |
| -CH₂ OH | Diastereotopic, larger Δδ | Diastereotopic, smaller Δδ | The asymmetric environment of the cis isomer may induce greater magnetic inequivalence. |
| N-H (Boc) | Downfield shift | Upfield shift | Potential for intramolecular hydrogen bonding in the cis isomer. |
Table 2: Predicted ¹³C NMR Data Comparison
| Carbon Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Rationale for Difference |
| C H-NHBoc | Upfield shift | Downfield shift | Steric compression (gamma-gauche effect) from the cis-substituent. |
| C H-CH₂OH | Upfield shift | Downfield shift | Steric compression (gamma-gauche effect) from the cis-substituent. |
| Ring C H₂ | Upfield shift | Downfield shift | Overall greater steric strain in the cis isomer shields the ring carbons. |
| -C H₂OH | Minimal change | Minimal change | Less affected by ring stereochemistry, but minor shifts are possible. |
| Boc C =O | Minimal change | Minimal change | Remote from the stereocenter. |
The Power of 2D NOESY
For an unambiguous assignment, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is unparalleled. A NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.
-
cis-Isomer: A clear cross-peak should be observed between the methine proton of the CH -NHBoc group and the methine proton of the CH -CH₂OH group, as they are on the same face of the ring.
-
trans-Isomer: No such cross-peak, or a very weak one, will be observed, as these protons are on opposite faces of the ring and thus spatially distant.
Infrared (IR) Spectroscopy: A Tale of Two Hydrogen Bonds
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about functional groups and bonding. For the isomers , the key differentiator is hydrogen bonding.
Theoretical Underpinnings
The O-H and N-H stretching frequencies are highly sensitive to hydrogen bonding.
-
Intramolecular H-Bonding: In the cis isomer, the hydroxyl proton can form a hydrogen bond with the carbonyl oxygen of the Boc group. This internal bonding results in a sharper, less concentration-dependent O-H stretching band at a slightly lower frequency than a "free" hydroxyl group.
-
Intermolecular H-Bonding: In the trans isomer, the functional groups are too far apart for efficient intramolecular H-bonding. Therefore, intermolecular H-bonding between molecules will dominate. This leads to a broad, concentration-dependent O-H stretching band at a lower frequency compared to the intramolecularly bonded O-H of the cis isomer.
Expected Spectral Data
Table 3: Predicted FT-IR Data Comparison
| Vibrational Mode | cis-Isomer (Predicted cm⁻¹) | trans-Isomer (Predicted cm⁻¹) | Rationale for Difference |
| O-H Stretch | ~3550-3450 cm⁻¹ (sharper) | ~3400-3200 cm⁻¹ (broad) | Dominance of intramolecular H-bonding in cis vs. intermolecular in trans.[9] |
| N-H Stretch | ~3400 cm⁻¹ | ~3350 cm⁻¹ | The H-bonding environment affects the N-H stretch as well. |
| C=O Stretch (Boc) | Shift to lower frequency (~1680 cm⁻¹) | ~1690 cm⁻¹ | Involvement in intramolecular H-bonding in the cis isomer weakens the C=O bond. |
| Fingerprint Region | Unique pattern | Unique pattern | Overall differences in symmetry and vibrational coupling will result in distinct fingerprint regions.[10] |
Mass Spectrometry (MS): Clues in the Fragments
While MS cannot distinguish isomers based on the molecular ion peak (as they have identical masses), their fragmentation patterns under ionization can sometimes differ.[11][12]
Theoretical Underpinnings
The stability of fragment ions can be influenced by stereochemistry. The proximity of the two functional groups in the cis isomer may enable unique fragmentation pathways that are sterically disfavored in the trans isomer. For example, a concerted loss of a small molecule (like water) involving both substituents might be more facile for the cis isomer, leading to a more abundant corresponding fragment ion. However, it should be noted that differences can be subtle and may require soft ionization techniques to observe.[13][14]
Expected Spectral Data
Table 4: Predicted Mass Spectrometry Data Comparison
| m/z Value | Ion Identity | Expected Relative Abundance | Rationale for Difference |
| 215.15 | [M]⁺ (Molecular Ion) | Identical for both | Isomers have the same mass. |
| 159.13 | [M - C₄H₈]⁺ (Loss of isobutylene) | High in both | Characteristic fragmentation of Boc group. |
| 142.12 | [M - Boc]⁺ | High in both | Loss of the entire Boc group. |
| 124.11 | [M - Boc - H₂O]⁺ | Potentially higher for cis | The cis geometry may facilitate a concerted or sequential loss of the Boc group and water. |
Experimental Protocols & Workflows
Scientific integrity demands reproducible methodologies. The following are standardized protocols for the analysis of N-Boc-3-(hydroxymethyl)cyclobutanamine isomers.
Spectroscopic Analysis Workflow
The logical flow for isomer differentiation combines these techniques to build a conclusive case.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egpat.com [egpat.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Mass spectrometry distinguishing C=C location and cis/trans isomers: A strategy initiated by water radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
biological activity of compounds synthesized from tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel chemical matter that confers enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Among the strategies employed to escape the "flatland" of aromatic, sp2-hybridized molecules, the incorporation of three-dimensional, strained ring systems has emerged as a powerful approach. The cyclobutane moiety, once considered a synthetic curiosity, is now recognized as a valuable scaffold capable of imparting unique conformational constraints and metabolic stability to bioactive compounds. This guide provides a comprehensive comparison of the biological activity of a novel class of cyclobutane-containing Janus kinase (JAK) inhibitors, synthesized from a common starting material motif exemplified by tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, with established clinical alternatives.
The Strategic Incorporation of the Cyclobutane Core
The rationale for utilizing a cyclobutane scaffold in kinase inhibitor design is rooted in its distinct stereochemical properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered nature of the cyclobutane ring rigidly projects substituents into specific vectors in three-dimensional space. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially enhancing binding affinity. Furthermore, the C-H bonds of the cyclobutane ring are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to more electron-rich or sterically accessible C-H bonds in other alkyl systems, which can lead to improved metabolic stability and a more desirable pharmacokinetic profile.
The starting material, this compound, represents a versatile building block for the synthesis of diverse cyclobutane derivatives. The Boc-protected amine and the primary alcohol provide orthogonal handles for synthetic elaboration, allowing for the systematic exploration of the chemical space around the cyclobutane core to optimize biological activity.
Unveiling the Biological Activity: Cyclobutane Derivatives as Janus Kinase (JAK) Inhibitors
Recent research has demonstrated the potential of cyclobutane-containing compounds as potent and selective inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in a wide range of autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs highly attractive therapeutic targets.
A notable example of a cyclobutane-containing JAK inhibitor is the clinical candidate PF-04965842 , a selective JAK1 inhibitor.[1] While the synthesis of PF-04965842 starts from a cis-3-(Boc-amino)cyclobutanemethanol, the synthetic logic is directly applicable to derivatives of this compound. The core concept involves leveraging the cyclobutane scaffold to present the key pharmacophoric elements in an optimal orientation for binding to the ATP-binding site of the JAK1 enzyme.
The JAK-STAT Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway and the mechanism of action of these cyclobutane-based inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition by cyclobutane-based JAK inhibitors.
Comparison with Alternatives: A Data-Driven Analysis
To contextualize the performance of these novel cyclobutane-based JAK inhibitors, a direct comparison with clinically approved alternatives is essential. Ruxolitinib (a JAK1/2 inhibitor), Baricitinib (a JAK1/2 inhibitor), and Fedratinib (a selective JAK2 inhibitor) are established therapeutics against which new chemical entities are often benchmarked.
| Compound/Drug | Target(s) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| PF-04965842 (Cyclobutane Derivative) | JAK1 selective | 189 | 271 | >4000 | 2511 | [1][2] |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | 428 | 19 | [3][4] |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | [5][6] |
| Fedratinib | JAK2 selective | ~105 | 3 | >1000 | ~400 | [7][8][9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from the cited literature.
The data clearly illustrates the distinct selectivity profile conferred by the cyclobutane scaffold in PF-04965842. While Ruxolitinib and Baricitinib exhibit potent, dual inhibition of JAK1 and JAK2, PF-04965842 demonstrates a clear preference for JAK1. This selectivity can be advantageous in treating diseases where the pathology is predominantly driven by JAK1-mediated signaling, potentially leading to a wider therapeutic window and a reduction in off-target side effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition. Fedratinib, on the other hand, showcases strong selectivity for JAK2.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
The determination of a compound's inhibitory potency (IC50) against a specific kinase is a cornerstone of drug discovery. The following is a generalized, yet detailed, protocol for an in vitro biochemical assay to determine the IC50 of a test compound against a JAK isoform. This protocol is based on a luminescence-based ATP consumption assay, such as the ADP-Glo™ Kinase Assay.
Objective:
To measure the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound and a known reference inhibitor (e.g., Ruxolitinib) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes or an automated liquid handler
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: A streamlined workflow for an in vitro JAK kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock concentration.
-
Prepare control wells containing only DMSO (0% inhibition, high control) and a known pan-JAK inhibitor at a high concentration (100% inhibition, low control).
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler or a multichannel pipette, dispense a small volume (e.g., 50 nL) of the serially diluted compound, DMSO, and control inhibitor into the appropriate wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a 2x enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range of the assay.
-
Add 5 µL of the 2x enzyme/substrate solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15-20 minutes to allow for compound-enzyme binding.
-
Prepare a 2x ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal.
-
Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The strategic use of the cyclobutane scaffold, as exemplified by derivatives of this compound, offers a promising avenue for the development of novel kinase inhibitors with tailored selectivity profiles. The comparison with established drugs like Ruxolitinib and Baricitinib highlights the potential for these new chemical entities to provide a more targeted therapeutic intervention in diseases driven by specific JAK isoforms. The ability to fine-tune the selectivity profile through synthetic modifications of the cyclobutane core underscores the value of this scaffold in modern medicinal chemistry. As our understanding of the intricate roles of individual JAK family members in various disease states continues to grow, the development of highly selective inhibitors will be paramount in delivering more effective and safer therapies to patients.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 7. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
The Strategic Utility of N-Boc-3-(hydroxymethyl)cyclobutanamine in Modern Drug Discovery: A Patent-Centric Review
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical properties, metabolic stability, and target engagement is relentless. Among the saturated carbocycles that have garnered significant attention, the cyclobutane ring has emerged as a valuable design element.[1][2] This guide provides a comprehensive literature review of patents and scientific articles that directly or implicitly cite the use of N-Boc-3-(hydroxymethyl)cyclobutanamine and its close derivatives, offering a comparative analysis of its applications and the synthetic strategies employed. This seemingly simple building block provides a gateway to a diverse range of complex molecules with significant therapeutic potential, from antibacterial agents to central nervous system modulators.
The Rise of the Cyclobutane Moiety: A Structural and Functional Perspective
The cyclobutane ring, once considered a niche structural motif, is increasingly incorporated into drug candidates to impart unique three-dimensional conformations.[1] Its puckered nature allows for the precise spatial orientation of substituents, influencing binding affinity and selectivity for biological targets. Furthermore, the inherent strain of the four-membered ring can contribute to favorable metabolic profiles by hindering enzymatic degradation pathways that target more conventional, linear, or six-membered ring systems. The N-Boc-3-(hydroxymethyl)cyclobutanamine scaffold, in particular, offers three key points of diversification: the Boc-protected amine, the hydroxylmethyl group, and the cyclobutane core itself, making it a versatile starting material for library synthesis and lead optimization.
Comparative Analysis of Patented Applications
Our review of the patent landscape reveals the application of N-Boc-3-(hydroxymethyl)cyclobutanamine and its precursors in the development of therapeutic agents across several key areas.
Histamine H3 Receptor Antagonists/Inverse Agonists for Neurological Disorders
A significant number of patents cite the use of cyclobutylamine derivatives in the development of histamine H3 receptor ligands. These receptors are primarily expressed in the central nervous system and play a crucial role in modulating the release of various neurotransmitters. Antagonists and inverse agonists of the H3 receptor are being investigated for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Patents EP1888523B1 and US7576110B2 describe series of cyclobutyl amine derivatives as potent histamine-3 receptor ligands.[3][4] While not explicitly naming N-Boc-3-(hydroxymethyl)cyclobutanamine as the starting material, the disclosed final compounds strongly suggest its use or the use of a closely related intermediate, such as 3-Boc-aminomethyl cyclobutanone. The cyclobutane core is critical for holding the pharmacophoric elements in the correct orientation to achieve high affinity and selectivity for the H3 receptor.
Novel Antibacterial Agents: Biaryl Monobactams
The growing threat of antibiotic resistance has spurred the development of new classes of antibacterial agents. Patent WO2017106064A1 discloses a series of biaryl monobactam compounds with potent activity against multidrug-resistant Gram-negative bacteria.[1] The synthesis of these complex molecules involves the use of various functionalized azetidine and cyclobutane building blocks. The inclusion of the cyclobutane moiety is a strategic choice to explore novel chemical space and to potentially circumvent existing resistance mechanisms. The synthetic routes described are amenable to the incorporation of N-Boc-3-(hydroxymethyl)cyclobutanamine, which can be further functionalized to introduce the necessary pharmacophoric groups.
Phosphodiesterase 10 (PDE10) Inhibitors for CNS Disorders
A recent study highlights the utility of hydroxylated N-Boc-cyclobutylamine derivatives in the synthesis of a key intermediate for a phosphodiesterase 10 (PDE10) inhibitor.[5] PDE10 is an enzyme that is highly expressed in the striatum of the brain and is a promising target for the treatment of psychosis and other neurological disorders. The enzymatic hydroxylation of N-Boc-cyclobutylamine provides a stereocontrolled route to valuable chiral building blocks, demonstrating a powerful synergy between biocatalysis and traditional organic synthesis in the construction of complex drug candidates.
Synthetic Methodologies and Experimental Protocols
The versatility of N-Boc-3-(hydroxymethyl)cyclobutanamine is further underscored by the various synthetic transformations it can undergo. The following sections detail key experimental protocols for the synthesis and functionalization of this important building block.
Synthesis of 3-Boc-aminomethyl Cyclobutanone: A Key Precursor
The synthesis of the ketone precursor to N-Boc-3-(hydroxymethyl)cyclobutanamine is a critical first step. A patented method (CN109053496B) provides a multi-step synthesis starting from 3-oxocyclobutanecarboxylic acid.[6]
Experimental Protocol:
-
Ketalization: 3-oxocyclobutanecarboxylic acid is reacted with trimethyl orthoformate in methanol to protect the ketone functionality.
-
Amidation: The resulting ester is then reacted with benzylamine in the presence of sodium methoxide to form the corresponding amide.
-
Reduction: The amide is subsequently reduced using a reducing agent such as Red-Al in tetrahydrofuran.
-
Debenzylation and Boc Protection: The benzyl group is removed by catalytic hydrogenation using Pd/C, and the resulting primary amine is protected with di-tert-butyl dicarbonate (Boc₂O).
-
Deprotection: The ketal protecting group is removed using dilute hydrochloric acid to yield the target 3-Boc-aminomethyl cyclobutanone.
Reduction to N-Boc-3-(hydroxymethyl)cyclobutanamine
The final step to obtain the title compound involves the reduction of the ketone.
Experimental Protocol:
-
Reduction: 3-Boc-aminomethyl cyclobutanone is dissolved in a suitable solvent such as methanol or ethanol.
-
A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product is extracted and purified by column chromatography to yield N-Boc-3-(hydroxymethyl)cyclobutanamine.
Data Summary and Comparative Performance
The strategic advantage of incorporating the cyclobutane scaffold is evident in the improved properties of the resulting drug candidates.
| Therapeutic Target | Representative Patent/Publication | Key Advantages of Cyclobutane Moiety |
| Histamine H3 Receptor | EP1888523B1, US7576110B2 | Rigid scaffold for precise pharmacophore orientation, potential for improved CNS penetration. |
| Bacterial Cell Wall Synthesis | WO2017106064A1 | Access to novel chemical space, potential to overcome existing resistance mechanisms. |
| Phosphodiesterase 10 (PDE10) | PubMed Central: PMC10744655 | Introduction of 3D character, improved metabolic stability. |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthetic route to a key cyclobutanone precursor.
Caption: Reduction to the target alcohol.
Conclusion
N-Boc-3-(hydroxymethyl)cyclobutanamine and its related derivatives are proving to be exceptionally valuable building blocks in the design and synthesis of novel therapeutic agents. The patent literature clearly demonstrates their utility in accessing compounds that target a wide range of diseases, from bacterial infections to complex neurological disorders. The unique conformational constraints and metabolic stability offered by the cyclobutane ring, coupled with the synthetic versatility of the N-Boc and hydroxymethyl functional groups, ensure that this scaffold will continue to be a cornerstone of innovative drug discovery programs for the foreseeable future.
References
- 1. WO2017106064A1 - Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections - Google Patents [patents.google.com]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]
- 4. US7576110B2 - Benzothiazole cyclobutyl amine derivatives - Google Patents [patents.google.com]
- 5. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone - Google Patents [patents.google.com]
A Comparative Analysis of Protecting Groups for 3-(Hydroxymethyl)cyclobutanamine: A Guide for Researchers
In the landscape of modern drug discovery and development, small, conformationally constrained scaffolds are invaluable. 3-(Hydroxymethyl)cyclobutanamine, with its rigid cyclobutane core presenting a primary amine and a primary alcohol in a defined spatial orientation, represents a key building block for novel therapeutics. The effective utilization of this bifunctional molecule in multi-step syntheses hinges on the strategic application of protecting groups. This guide provides a comparative analysis of common protecting groups for the amine and hydroxyl functionalities of 3-(hydroxymethyl)cyclobutanamine, offering insights into their selection, application, and orthogonal removal to facilitate complex synthetic routes.
The Imperative of Orthogonal Protection
The presence of two reactive functional groups, a nucleophilic amine and a primary alcohol, in 3-(hydroxymethyl)cyclobutanamine necessitates a carefully planned protection strategy. Orthogonal protection is a paramount concept, allowing for the selective removal of one protecting group in the presence of another, enabling regioselective modification of the molecule.[1] This strategy is fundamental to achieving complex molecular architectures and avoiding unwanted side reactions.[2]
This guide will explore the utility of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups for the amine, and the tert-butyldimethylsilyl (TBDMS) group for the alcohol. The selection of an appropriate protecting group is dictated by its stability to various reaction conditions and the mildness of its cleavage.[3]
Protecting the Amine Functionality: A Comparative Overview
The primary amine of 3-(hydroxymethyl)cyclobutanamine is a potent nucleophile and requires protection to prevent undesired reactions such as acylation or alkylation during the modification of the hydroxyl group. The most common choices for amine protection are carbamates, such as Boc and Cbz.[4]
tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of installation and its lability under acidic conditions.[4]
Installation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[5] The reaction is generally high-yielding and proceeds under mild conditions.[6]
Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] This deprotection proceeds via the formation of a stable tert-butyl cation.[4]
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another cornerstone of amine protection, offering stability to a broader range of conditions compared to the Boc group.[7]
Installation: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[7]
Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), a neutral and mild condition that is orthogonal to the acid-labile Boc group and the fluoride-labile TBDMS group.[7][8] It can also be removed by strong acids, but this is less common.[9]
Protecting the Hydroxyl Functionality: The Versatility of Silyl Ethers
The primary alcohol of 3-(hydroxymethyl)cyclobutanamine can be protected as a silyl ether, which offers a wide range of stabilities depending on the substituents on the silicon atom. The tert-butyldimethylsilyl (TBDMS) group is a popular choice due to its good balance of stability and ease of removal.[3]
tert-Butyldimethylsilyl (TBDMS) Group
Installation: The TBDMS group is installed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in a polar aprotic solvent such as dimethylformamide (DMF).[3]
Deprotection: The TBDMS group is most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[3] This deprotection is highly selective and orthogonal to the removal conditions for Boc and Cbz groups. TBDMS ethers are also labile to acidic conditions, but generally more stable than Boc groups.[10]
Comparative Data of Protecting Groups
| Protecting Group | Target Functionality | Installation Reagents | Deprotection Conditions | Stability |
| Boc | Amine | (Boc)₂O, Base (e.g., NEt₃, NaOH) | Strong Acid (e.g., TFA, HCl) | Labile to strong acids; stable to base, hydrogenolysis, and fluoride. |
| Cbz | Amine | Cbz-Cl, Base (e.g., NaHCO₃) | H₂/Pd-C | Stable to acid and base; labile to hydrogenolysis. |
| TBDMS | Alcohol | TBDMSCl, Imidazole, DMF | Fluoride (e.g., TBAF); Acid | Stable to base and hydrogenolysis; labile to fluoride and strong acid. |
Orthogonal Protection Strategies in Action
The true power of these protecting groups lies in their combined use to achieve selective transformations on 3-(hydroxymethyl)cyclobutanamine.
Caption: Workflow for selective modification of the hydroxyl group.
In this strategy, the amine is first protected with a Boc group. The subsequent protection of the alcohol with a TBDMS group allows for various modifications on the alcohol. The TBDMS group can then be selectively removed with fluoride, leaving the Boc-protected amine intact for further transformations or final deprotection.
Caption: Workflow for selective modification of the amine group.
Conversely, to modify the amine, the alcohol is first protected with a TBDMS group. The free amine can then undergo various reactions. Subsequent removal of the TBDMS group with fluoride regenerates the alcohol functionality.
Experimental Protocols
The following are representative, general procedures for the protection and deprotection of amino alcohols. While specific yields for 3-(hydroxymethyl)cyclobutanamine are not provided due to a lack of published data on this specific substrate, these protocols are based on well-established methods for analogous compounds and are expected to be high-yielding.
Protocol 1: Boc Protection of 3-(Hydroxymethyl)cyclobutanamine
Objective: To synthesize tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate.
Materials:
-
3-(Hydroxymethyl)cyclobutanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(hydroxymethyl)cyclobutanamine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of NaOH (1.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Expected Yield: High (>90%)[5][11]
Protocol 2: Cbz Protection of 3-(Hydroxymethyl)cyclobutanamine
Objective: To synthesize benzyl (3-(hydroxymethyl)cyclobutyl)carbamate.
Materials:
-
3-(Hydroxymethyl)cyclobutanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(hydroxymethyl)cyclobutanamine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: High (>85%)[7][12]
Protocol 3: TBDMS Protection of the Hydroxyl Group
Objective: To protect the primary alcohol of an N-protected 3-(hydroxymethyl)cyclobutanamine.
Materials:
-
N-protected 3-(hydroxymethyl)cyclobutanamine (e.g., Boc or Cbz derivative)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected amino alcohol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: High (>90%)[3][13]
Protocol 4: Deprotection of Protecting Groups
| Protecting Group | Reagents and Conditions |
| Boc | Acidic Cleavage: Stir the Boc-protected compound in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 1-2 hours.[5] Alternatively, use 4M HCl in 1,4-dioxane.[14] |
| Cbz | Hydrogenolysis: Stir the Cbz-protected compound with 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (balloon or Parr shaker) in a solvent such as methanol or ethanol at room temperature until the reaction is complete (monitored by TLC).[7] |
| TBDMS | Fluoride-mediated Cleavage: Stir the TBDMS-protected compound with a 1M solution of Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF) at room temperature for 1-4 hours.[13] |
Conclusion
The judicious selection and application of protecting groups are critical for the successful synthesis of complex molecules derived from 3-(hydroxymethyl)cyclobutanamine. The Boc and Cbz groups provide reliable and orthogonal methods for protecting the amine functionality, while the TBDMS group offers robust and selectively cleavable protection for the hydroxyl group. By understanding the stability and deprotection conditions of each group, researchers can design elegant and efficient synthetic pathways to access novel chemical entities for drug discovery and development. The experimental protocols provided herein serve as a practical starting point for the implementation of these essential synthetic transformations.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis routes of Benzyl carbamate [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
This document provides essential, step-by-step guidance for the proper and safe disposal of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS No. 130369-05-0). The procedures outlined herein are designed for researchers, scientists, and drug development professionals, ensuring compliance with safety regulations and environmental protection. This guide is built on the foundational principles of laboratory safety, regulatory compliance, and scientific integrity, aiming to be the preferred resource for chemical handling and disposal.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. While a complete toxicological profile is not available for this specific compound, data from structurally similar carbamates and the available Safety Data Sheets (SDS) indicate potential hazards. Precautionary statements for similar compounds suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. One SDS for a related compound also indicates it may be harmful if swallowed[3]. Therefore, it must be handled as a hazardous chemical.
Key Hazard Information:
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [3] |
| Skin Irritation (Category 2) | Causes skin irritation. | [1][2] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | [1][2] |
| Hazardous Decomposition Products | Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx). | [1][2][4] |
| Incompatibilities | Strong oxidizing agents. | [1][4] |
This information underscores the necessity of treating all waste containing this compound as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the environment. This workflow is designed to be a self-validating system, where each step logically follows from the previous one, minimizing risks.
Figure 1. A step-by-step workflow for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
The foundational principle of proper chemical disposal is accurate waste identification and segregation.[5][6]
-
Action: All materials contaminated with this compound, including residual amounts of the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be designated as hazardous waste.
-
Causality: Segregation prevents unintentional and dangerous chemical reactions that could occur if incompatible chemicals are mixed.[7] For instance, mixing with strong oxidizing agents should be avoided.
Step 2: Selection of a Compatible Waste Container
The choice of a waste container is critical to prevent leaks and reactions.
-
Action: Use a chemically resistant, sealable container.[5][8] For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a container designed for liquids that can be tightly sealed to prevent leaks and evaporation.[8]
-
Causality: Using incompatible containers can lead to degradation of the container, resulting in spills and exposure. Food-grade containers are strictly prohibited for chemical waste storage.[8]
Step 3: Proper Labeling of the Waste Container
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Action: Label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[7] The date of accumulation should also be clearly marked.
-
Causality: Proper labeling informs personnel of the container's contents and associated dangers, ensuring correct handling and disposal, and is a key component of OSHA's Hazard Communication Standard.[7]
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be away from sources of ignition and incompatible chemicals.[5] The container must be kept closed at all times except when adding waste.[8]
-
Causality: Storing waste in a designated and controlled area minimizes the risk of accidental spills, exposure, and unauthorized access. Keeping containers closed is a primary EPA regulation to prevent the release of hazardous vapors.[8]
Step 5: Transfer to a Central Accumulation Area (CAA)
Once the container is full, it must be transferred for eventual disposal.
-
Action: Arrange for the transfer of the full waste container to your institution's Central Accumulation Area (CAA) or directly to the Environmental Health and Safety (EHS) department, following your facility's specific procedures.
-
Causality: CAAs are specifically designed for the safe storage of larger quantities of hazardous waste pending off-site disposal and are managed by trained personnel.
Step 6: Final Disposal by a Licensed Contractor
The final step is the disposal of the waste by a certified professional service.
-
Action: The disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.[6] Your institution's EHS office will typically manage this process.
-
Causality: Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste be managed from "cradle to grave" by permitted facilities to ensure protection of human health and the environment.[8] Final disposal methods may include incineration to render the material less harmful.[5]
Emergency Procedures for Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's EHS department immediately.
Regulatory Framework
The disposal of this compound is governed by several federal and state regulations. Key among these are:
-
The Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this act governs the management of hazardous waste from generation to final disposal.[6][8]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[10][11]
Compliance with these regulations, along with state and local rules, is mandatory.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. needle.tube [needle.tube]
- 8. pfw.edu [pfw.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. osha.gov [osha.gov]
Navigating the Safe Handling of Tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Comprehensive Guide
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is a cornerstone of innovation and safety. This guide provides an in-depth, procedural framework for the safe handling of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a key building block in contemporary medicinal chemistry.[1][2] Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, fostering a culture of proactive risk mitigation and scientific integrity.
Hazard Identification and Risk Assessment: A Foundational Prudence
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is paramount. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
These classifications necessitate a comprehensive risk assessment for every planned procedure.[4][5] The core principle of this assessment is to minimize exposure through all potential routes: inhalation, ingestion, skin, and eye contact.[5] Consider the scale of your work; handling milligrams on a lab bench carries a different risk profile than multi-gram scale-up operations. A dynamic risk assessment should be performed before each new experimental setup.[6]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary barrier against exposure, PPE is a critical final safeguard.[7][8] The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling this compound.[9] For procedures with a higher risk of splashing, such as transfers or solution preparations, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against incidental contact.[10] It is crucial to inspect gloves for any signs of degradation or punctures before use.[11] For extended handling or in situations with a high likelihood of direct contact, heavier-duty gloves or double-gloving should be considered. Always consult a glove compatibility chart for the specific chemicals you are handling.[12]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[10] Ensure the lab coat is fully buttoned. For larger scale operations, a chemically resistant apron or coveralls may be warranted.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[9] The specific type of respirator and cartridge should be determined by your institution's Environmental Health and Safety (EHS) department based on a thorough risk assessment.
| Task | Minimum Required PPE |
| Weighing the solid compound | Chemical splash goggles, nitrile gloves, lab coat. To be performed in a fume hood or ventilated balance enclosure. |
| Preparing a solution | Chemical splash goggles, nitrile gloves, lab coat. |
| Running a reaction | Chemical splash goggles, nitrile gloves, lab coat. |
| Work-up and purification | Chemical splash goggles with face shield, nitrile gloves, lab coat. |
| Handling a spill | Task-specific, see Section 4. |
Safe Handling and Operational Plans: A Step-by-Step Approach
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of your experiment.
Handling the Solid Compound:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] Read the SDS thoroughly.[9]
-
Location: Whenever possible, handle the solid form of this compound within a certified chemical fume hood to mitigate the risk of inhaling dust particles.[10] If a fume hood is not available for a specific task like weighing, use a ventilated balance enclosure.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.[13] Do not pour the solid directly from the container, as this can generate airborne particles.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response:
For a minor spill of the solid compound:
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including a respirator if not already worn.
-
Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid generating dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[15]
-
Decontaminate the spill area with a suitable detergent and water. For carbamates, scrubbing with a strong soap solution or washing soda can be effective.[16]
-
Place all contaminated materials, including cleaning supplies and PPE, into the hazardous waste container.
For large spills, or any spill of the compound in a volatile solvent, evacuate the area and contact your institution's EHS department immediately.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste containing this compound, including excess solid, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and solutions, must be collected in a clearly labeled hazardous waste container.[10]
-
Container Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Diagram: Waste Disposal Workflow
This diagram outlines the process for proper waste disposal.
Caption: Workflow for the disposal of chemical waste.
By integrating these principles of risk assessment, proper PPE utilization, and standardized procedures into your daily laboratory practice, you can ensure a safe and productive research environment when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO4 | CID 24729710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. crystalgen.com [crystalgen.com]
- 10. benchchem.com [benchchem.com]
- 11. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. Handling reagents and chemicals (Good Laboratory Practices) | Theenvirotimes [theenvirotimes.com]
- 14. shahandassociates.co.in [shahandassociates.co.in]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Decontamination [fao.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
